Methyl 3-[4-(aminomethyl)phenyl]propionate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[4-(aminomethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZWLJLXFNYXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328696 | |
| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100511-78-2 | |
| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Methyl 3-[4-(aminomethyl)phenyl]propionate?
An In-Depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propionate
Introduction
This compound is a substituted aromatic compound belonging to the class of phenylpropanoates. Its structure, featuring a reactive primary amine and an ester functional group, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical characterization methods, potential biological activities, and safety protocols. This document is intended for researchers and professionals in drug development and chemical synthesis, offering expert insights into the practical application and scientific context of this molecule.
Physicochemical Properties and Molecular Structure
A foundational understanding of a compound begins with its fundamental physicochemical properties. These characteristics govern its reactivity, solubility, and handling requirements.
Chemical Identifiers
-
Chemical Name : this compound
-
Synonyms : 3-(4-Aminomethylphenyl)propionic acid methyl ester, Methyl 3-(4-aminomethylphenyl)propanoate[1]
-
CAS Number : 100511-78-2[1]
-
Molecular Formula : C₁₁H₁₅NO₂[1]
-
Molecular Weight : 193.24 g/mol [1]
The hydrochloride salt form is also commercially available:
-
Chemical Name : this compound hydrochloride[2]
-
CAS Number : 103565-40-8[2]
-
Molecular Formula : C₁₁H₁₆ClNO₂
-
Formula Weight : 229.71 g/mol [2]
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Appearance | Not Available (NA) | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
Molecular Structure
The structure consists of a central benzene ring substituted at positions 1 and 4. A methyl propionate group is attached at position 1, and an aminomethyl group is at position 4.
Caption: 2D Structure of this compound.
Synthesis and Manufacturing
The proposed pathway involves two key transformations:
-
Chloromethylation : Introduction of a chloromethyl group (-CH₂Cl) onto the aromatic ring.
-
Amination : Conversion of the chloromethyl group to the desired aminomethyl group (-CH₂NH₂).
This strategy is selected for its reliability and the use of well-understood reactions, ensuring a high probability of success.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model based on standard procedures for similar chemical transformations[3].
Step 1: Synthesis of Methyl 3-[4-(chloromethyl)phenyl]propionate (Intermediate)
-
Reaction Setup : To a cooled (0-5 °C) reaction vessel equipped with a mechanical stirrer and a gas inlet, add Methyl 3-phenylpropionate (1 equivalent).
-
Reagent Addition : Slowly add a mixture of formaldehyde (paraformaldehyde, 1.2 equivalents) and concentrated hydrochloric acid. Hydrogen chloride gas may be bubbled through the mixture to facilitate the reaction.
-
Reaction Conditions : Stir the mixture vigorously at a controlled temperature, typically between 20-50 °C, for 10-30 hours[3]. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Upon completion, pour the reaction mixture into ice-water. The product will separate as an organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the chloromethylated intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup : In a pressure-rated vessel, dissolve the intermediate, Methyl 3-[4-(chloromethyl)phenyl]propionate (1 equivalent), in a suitable solvent like methanol or tetrahydrofuran (THF).
-
Reagent Addition : Cool the solution and add a significant excess of ammonia (either as a concentrated aqueous solution or by bubbling ammonia gas). Alternatively, a protected amine source like hexamethylenetetramine (Sommelet reaction) or sodium azide followed by reduction can be used to avoid over-alkylation.
-
Reaction Conditions : Seal the vessel and heat to a moderate temperature (e.g., 50-80 °C). Stir for several hours until the starting material is consumed (monitor by TLC/GC).
-
Work-up : Cool the reaction mixture and vent any excess pressure. Remove the solvent under reduced pressure. Dissolve the residue in dilute acid (e.g., 1M HCl) and wash with an organic solvent to remove any unreacted starting material.
-
Isolation : Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine. Extract the product into an organic solvent. Dry the combined organic extracts and evaporate the solvent to yield the final product. Further purification can be achieved via column chromatography if necessary.
Analytical Characterization
Structural confirmation and purity assessment are critical. The following techniques and their expected results would be used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. Predictions are based on analogous structures like methyl propionate and other substituted phenyl derivatives[4][5].
-
¹H NMR (Proton NMR) :
-
Aromatic Protons : Two doublets would be expected in the aromatic region (~7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.
-
Methylene Protons (CH₂-N) : A singlet at ~3.8-4.0 ppm, integrating to 2H.
-
Ester Methyl Protons (O-CH₃) : A sharp singlet at ~3.6 ppm, integrating to 3H[4][5].
-
Propionate Methylene Protons (Ar-CH₂ and CH₂-COO) : Two triplets would be observed, likely around ~2.9 ppm and ~2.6 ppm, each integrating to 2H.
-
Amine Protons (NH₂) : A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between 1.5-3.0 ppm. It would integrate to 2H.
-
-
¹³C NMR (Carbon NMR) :
-
Ester Carbonyl : A peak around ~173 ppm.
-
Aromatic Carbons : Four signals expected in the ~128-145 ppm range. The two carbons attached to the substituents (C-CH₂ and C-CH₂) would be distinct from the four protonated carbons.
-
Ester Methyl Carbon : A signal around ~51 ppm.
-
Methylene Carbons : Three signals for the three distinct methylene groups (-CH₂-N, Ar-CH₂-, and -CH₂-COO) would appear in the range of ~30-45 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch : A broad absorption band around 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch (Aromatic & Aliphatic) : Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Ester) : A strong, sharp absorption peak around 1730-1740 cm⁻¹.
-
C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion Peak (M⁺) : For C₁₁H₁₅NO₂, the expected molecular ion peak in an Electron Ionization (EI) mass spectrum would be at an m/z of 193.24. High-resolution mass spectrometry (HRMS) would confirm the exact mass.
Biological Activity and Potential Applications
While no specific biological activities have been documented for this compound itself, analysis of structurally related compounds provides valuable insights into its potential applications.
Inferred Activity from Structural Analogs
A closely related compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , is a known root exudate that acts as a nitrification inhibitor.[6] Research has shown that MHPP modulates the root system architecture in plants by inhibiting primary root elongation and promoting lateral root formation. This effect is mediated by an interference with auxin signaling pathways, specifically involving nitric oxide (NO) and reactive oxygen species (ROS)[6].
Given the structural similarity, it is plausible that this compound could be investigated for similar or related activities in agricultural science, potentially as a plant growth regulator or nitrification inhibitor.
Furthermore, derivatives of 3-phenylpropionic acid have been explored as potential polypharmacological agents, showing promise in areas like antimicrobial, anti-allergic, and antitumor research[7]. The core phenylpropionate scaffold is a privileged structure in medicinal chemistry.
Potential Mechanism of Action (Hypothesized)
Based on the known mechanism of MHPP, we can hypothesize a potential pathway for investigation. The compound might influence plant root development by modulating the cellular balance of signaling molecules.
Caption: Hypothesized signaling pathway based on related compounds.
This suggests that the primary area for investigating the bioactivity of this compound would be in agrochemicals and plant biology. Its potential as a scaffold for developing new therapeutic agents should also not be overlooked.
Safety and Handling
Comprehensive safety data for the title compound is limited. Therefore, safety precautions should be based on data from its hydrochloride salt and structurally similar compounds.
Hazard Identification
The hydrochloride salt is classified with the following GHS hazard statements:
A related compound, methyl 3-(4-aminophenyl)propanoate, is also listed as harmful if swallowed (H302)[9]. It is prudent to handle this compound with the assumption that it carries similar risks.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][11]
-
Ventilation : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]
-
Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[11]
-
Storage : Store in a cool, dry place in a tightly sealed container. The recommended storage temperature is between 2-8°C[1].
-
Spills : In case of a spill, absorb with an inert material and dispose of it according to local regulations.
References
-
PubChem. (n.d.). Methyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Liu, S., et al. (2021). The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. International Journal of Molecular Sciences. Retrieved from [Link]
- Google Patents. (2017). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
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ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Experimental and theoretical studies on compositions, structures, and IR and NMR spectra of functionalized protic ionic liquids. RSC Publishing. Retrieved from [Link]
- Google Patents. (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.
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ILO and WHO. (2021). ICSC 1029 - METHYL PROPIONATE. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
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ResearchGate. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Retrieved from [Link]
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MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]
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- 4. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Methyl propionate(554-12-1) 1H NMR [m.chemicalbook.com]
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An In-depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-[4-(aminomethyl)phenyl]propionate is a substituted phenylpropionate derivative with a unique structural motif that combines a methyl ester, a flexible propionate linker, and a reactive primary aminomethyl group attached to a phenyl ring. This combination of features makes it an intriguing building block for medicinal chemistry and drug discovery. Its structural similarity to neurotransmitters and other bioactive molecules suggests potential applications in the development of novel therapeutics. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed hypothetical synthesis protocol, an analysis of its chemical reactivity, and a discussion of its potential applications in drug development, supported by references to related compounds and chemical principles.
Chemical Identity and Physical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 100511-78-2 for the free base. The hydrochloride salt is also commercially available under CAS number 103565-40-8 .
Molecular Structure
The structure of this compound is characterized by a central benzene ring substituted at positions 1 and 4. A methyl propionate group is attached at one position, and an aminomethyl group is at the other.
Diagram 1: Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100511-78-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Not available (likely an oil or low-melting solid) | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is expected to have higher water solubility. | Predicted |
| Storage | Recommended storage at 2-8°C in a refrigerator. | [1] |
The hydrochloride salt (CAS: 103565-40-8) has a formula weight of 229.71 g/mol .
Synthesis and Purification
Proposed Synthetic Pathway
Diagram 2: Proposed Synthesis of this compound
A proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of Methyl 3-phenylpropionate
-
To a stirred solution of methyl 3-phenylpropionate in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield methyl 3-(4-nitrophenyl)propionate.
Step 2: Reduction of the Nitro Group
-
Methyl 3-(4-nitrophenyl)propionate is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give methyl 3-(4-aminophenyl)propionate.
Step 3: Boc Protection of the Amino Group
-
Methyl 3-(4-aminophenyl)propionate is dissolved in a solvent like dichloromethane or tetrahydrofuran.
-
A base such as triethylamine or diisopropylethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).
-
The reaction is stirred at room temperature overnight.
-
The solvent is removed, and the residue is purified by column chromatography to afford the Boc-protected amine.
Step 4: Reduction of the Ester to the Alcohol
-
The Boc-protected ester is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
The solution is cooled to 0°C, and a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) is added portion-wise.
-
The reaction is stirred at 0°C and then allowed to warm to room temperature.
-
The reaction is carefully quenched with water and a sodium hydroxide solution, and the resulting solid is filtered off. The filtrate is dried and concentrated to yield the Boc-protected amino alcohol.
Step 5: Conversion of the Alcohol to a Mesylate
-
The Boc-protected amino alcohol is dissolved in anhydrous dichloromethane and cooled to 0°C.
-
Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
The reaction is stirred at 0°C for a few hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the Boc-protected amino mesylate.
Step 6: Azide Substitution
-
The Boc-protected amino mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
Sodium azide (NaN₃) is added, and the mixture is heated to 60-80°C and stirred overnight.
-
The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the Boc-protected amino azide.
Step 7: Reduction of the Azide to the Amine
-
The Boc-protected amino azide is dissolved in a suitable solvent like methanol or ethyl acetate.
-
A catalyst such as palladium on carbon is added, and the mixture is hydrogenated.
-
Alternatively, a Staudinger reaction can be performed using triphenylphosphine (PPh₃) followed by hydrolysis.
-
After completion, the catalyst is filtered off (if used), and the solvent is removed to give the Boc-protected aminomethyl compound.
Step 8: Boc Deprotection and Esterification
-
The Boc-protected aminomethyl compound is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane or methanolic HCl.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is dissolved in methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is refluxed to facilitate Fischer esterification.[2][3]
-
After completion, the reaction is cooled, neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the final product, this compound, is purified by column chromatography.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three main functional groups: the primary amine, the methyl ester, and the aromatic ring.
Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl group is nucleophilic and basic. It will readily undergo reactions typical of primary amines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Salt Formation: Reaction with acids to form ammonium salts, which can improve water solubility.
Reactivity of the Methyl Ester
The methyl ester is susceptible to nucleophilic acyl substitution. Key reactions include:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will exchange the methyl group for the new alkyl group.
-
Amidation: Reaction with amines, particularly at elevated temperatures, can convert the ester to an amide.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Reactivity of the Aromatic Ring
The phenyl ring can undergo electrophilic aromatic substitution. The aminomethyl group is an activating, ortho-, para-directing group, while the propionate side chain is weakly deactivating and also ortho-, para-directing. The substitution pattern will be influenced by the reaction conditions.
Stability and Storage
This compound should be stored in a cool, dry place, preferably in a refrigerator at 2-8°C.[1] It should be kept away from strong oxidizing agents and strong acids. Over time, the primary amine may be susceptible to air oxidation.
Predicted Spectral Properties
While experimental spectra are not publicly available, the spectral properties of this compound can be predicted based on the analysis of its functional groups and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.
-
A singlet for the benzylic protons of the aminomethyl group (-CH₂NH₂) around 3.8-4.0 ppm.
-
A broad singlet for the amine protons (-NH₂) which can vary in chemical shift and may exchange with D₂O.
-
Two triplets for the methylene protons of the propionate chain (-CH₂CH₂CO₂Me) between 2.5 and 3.0 ppm.
-
A pair of doublets in the aromatic region (around 7.0-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show distinct signals for each of the unique carbon atoms:
-
A signal for the methyl ester carbon (-OC H₃) around 51-52 ppm.[4]
-
Signals for the methylene carbons of the propionate chain (-C H₂C H₂CO₂Me) in the range of 30-40 ppm.
-
A signal for the benzylic carbon (-C H₂NH₂) around 45 ppm.
-
Aromatic carbon signals between 125 and 145 ppm.
-
A signal for the ester carbonyl carbon (-C =O) in the region of 170-175 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for its functional groups:
-
N-H Stretch: A medium intensity, sharp doublet around 3300-3500 cm⁻¹ for the primary amine.[5]
-
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl group.[5]
-
C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: A strong band around 800-850 cm⁻¹ indicative of 1,4-disubstitution.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 193. Key fragmentation patterns would likely include:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 162.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 134.
-
Alpha-cleavage of the aminomethyl group, leading to the loss of the amino group and the formation of a stable benzylic cation. A prominent peak at m/z = 104 or 91 (tropylium ion) is expected from fragmentation of the benzylamine moiety.[6][7]
Applications in Drug Development
The structural features of this compound make it a valuable scaffold in drug discovery. Phenylpropionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8] The presence of the aminomethyl group introduces a key pharmacophoric element.
GABA Analog and Neuromodulatory Potential
The molecule bears a structural resemblance to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Specifically, it can be considered a bioisostere of gabapentin, a widely used drug for the treatment of epilepsy and neuropathic pain.[9][10] Gabapentin's mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. The aminomethylphenylpropionate scaffold could be explored for similar interactions and potential development of novel CNS-acting agents.
Scaffold for Combinatorial Chemistry
The primary amine serves as a versatile handle for the synthesis of compound libraries. Through reactions like acylation and reductive amination, a diverse range of substituents can be introduced, allowing for the systematic exploration of structure-activity relationships (SAR). This makes this compound an excellent starting material for lead optimization in various therapeutic areas.
Potential as an Intermediate in the Synthesis of Bioactive Molecules
This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the aminomethyl group can be incorporated into heterocyclic ring systems, which are prevalent in many drug classes. The propionate moiety can be modified to alter pharmacokinetic properties such as solubility and metabolic stability.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the reactivity of its functional groups, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
In case of contact: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chemical entity with significant potential for application in drug discovery and development. While detailed experimental data on its physicochemical properties are currently limited, its structural characteristics suggest a rich chemical reactivity that can be exploited for the synthesis of novel compounds. Its resemblance to known neuroactive agents like gabapentin highlights a promising avenue for the development of new therapeutics targeting the central nervous system. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]
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Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. (2024). PubMed. [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
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The 1H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. [Link]
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Benzylamine. (2016). MassBank. [Link]
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Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2004). PubMed. [Link]
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Carboxylate Bioisosteres of Gabapentin. (2005). ResearchGate. [Link]
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Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). MDPI. [Link]
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Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2022). PubMed Central. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2022). MDPI. [Link]
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An In-depth Technical Guide to the Structure and Synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for methyl 3-[4-(aminomethyl)phenyl]propionate, a compound of interest in medicinal chemistry and drug development. The synthesis is presented with a rationale for the chosen reactions and methodologies, ensuring scientific integrity and practical applicability for researchers in the field.
Chemical Structure and Properties
This compound is a substituted aromatic compound featuring a methyl propionate group and an aminomethyl group attached to a benzene ring at the para position.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Methyl 3-(4-aminomethylphenyl)propanoate, 3-(4-Aminomethylphenyl)propionic acid methyl ester | [1] |
| CAS Number | 100511-78-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | |
| Storage | 2-8°C Refrigerator | [1] |
The hydrochloride salt of this compound is also commercially available.[2]
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of this compound suggests a synthetic route starting from a readily available substituted toluene derivative. The key transformations involve the formation of the propionate side chain and the introduction of the aminomethyl group. A plausible forward synthesis is outlined below:
Caption: Proposed five-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(4-Methylphenyl)propanoic Acid
The synthesis begins with the homologation of 4-methylphenylacetonitrile. This can be achieved through various methods, including hydrolysis to the corresponding acetic acid followed by chain elongation (e.g., Arndt-Eistert homologation). A more direct approach, though not explicitly found for this specific substrate in the initial search, could involve a malonic ester synthesis variant. For the purpose of this guide, we will assume the availability of 3-(4-methylphenyl)propanoic acid as a starting material, which is commercially available.
Step 2: Esterification to Methyl 3-(4-methylphenyl)propanoate
The carboxylic acid is converted to its methyl ester via Fischer-Speier esterification. This acid-catalyzed reaction is a classic and efficient method for ester formation.[3][4]
Protocol:
-
To a solution of 3-(4-methylphenyl)propanoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-(4-methylphenyl)propanoate.
Causality: The use of excess methanol drives the equilibrium towards the product side, and the strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.
Step 3: Benzylic Bromination to Methyl 3-[4-(bromomethyl)phenyl]propanoate
The methyl group on the aromatic ring is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photochemical or thermal conditions. This is a standard Wohl-Ziegler bromination.
Protocol:
-
Dissolve methyl 3-(4-methylphenyl)propanoate (1 equivalent) in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) to initiate the radical chain reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats on the surface of the solvent.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Causality: The radical initiator generates bromine radicals from NBS, which then abstract a benzylic hydrogen from the methyl group, leading to a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to form the desired product.
Step 4: Cyanation to Methyl 3-[4-(cyanomethyl)phenyl]propanoate
The benzylic bromide is converted to the corresponding nitrile by nucleophilic substitution with a cyanide salt.
Protocol:
-
Dissolve methyl 3-[4-(bromomethyl)phenyl]propanoate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add sodium cyanide or potassium cyanide (1.2 equivalents). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography.
Causality: The cyanide ion is a good nucleophile that displaces the bromide ion in an SN2 reaction. A polar aprotic solvent is used to solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
Step 5: Reduction of the Nitrile to this compound
The final step is the reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents. Two common and effective methods are catalytic hydrogenation and reduction with lithium aluminum hydride (LAH).
Method A: Catalytic Hydrogenation
This method is often preferred for its milder reaction conditions and easier work-up.[5]
Protocol:
-
Dissolve methyl 3-[4-(cyanomethyl)phenyl]propanoate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 5-10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
Causality: The nitrile is adsorbed onto the surface of the metal catalyst, and the triple bond is sequentially reduced by the addition of hydrogen atoms.
Method B: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful reducing agent capable of reducing both the nitrile and the ester functional groups.[6][7] To achieve selective reduction of the nitrile, careful control of the reaction conditions is necessary. However, given the high reactivity of LAH, it is more likely to reduce both functional groups. A more chemoselective reducing agent or protection of the ester group would be ideal. For the purpose of this guide, we will outline the general procedure for nitrile reduction with LAH, acknowledging the potential for over-reduction.
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3-[4-(cyanomethyl)phenyl]propanoate (1 equivalent) in the same anhydrous solvent to the LAH suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with the reaction solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate in vacuo to yield the product.
Causality: The hydride from LAH acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Subsequent hydride additions and work-up lead to the formation of the primary amine.
Structural Characterization
The structure of this compound can be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR:
-
Aromatic protons (AA'BB' system): Two doublets in the region of δ 7.0-7.3 ppm.
-
Methyl ester protons: A singlet at approximately δ 3.6-3.7 ppm.
-
Benzylic protons of the aminomethyl group: A singlet at around δ 3.8-4.0 ppm.
-
Propionate methylene protons: Two triplets in the range of δ 2.6-3.0 ppm.
-
Amine protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Carbonyl carbon of the ester: δ 170-175 ppm.
-
Aromatic carbons: Several signals in the region of δ 125-145 ppm.
-
Methyl ester carbon: δ ~52 ppm.
-
Benzylic carbon of the aminomethyl group: δ ~45 ppm.
-
Propionate methylene carbons: δ ~30-36 ppm.
-
-
IR Spectroscopy:
-
Mass Spectrometry (EI):
-
Molecular ion peak (M⁺) at m/z = 193.
-
Characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the cleavage of the propionate side chain.
-
Conclusion
This guide has detailed a plausible and robust synthetic route for the preparation of this compound. The proposed pathway utilizes well-established and reliable chemical transformations, providing a solid foundation for researchers to produce this compound in a laboratory setting. The provided rationale for each step and the expected analytical data will aid in the successful synthesis and characterization of this valuable molecule for further applications in drug discovery and development.
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An In-depth Technical Guide to the Physicochemical Properties of Rufinamide and Its Key Synthetic Intermediates
A Note on Chemical Identification: The initial query for CAS 100511-78-2 identifies Methyl 3-[4-(aminomethyl)phenyl]propionate. However, the detailed requirements for a technical guide suitable for drug development professionals strongly suggest a focus on a pharmaceutical compound. Based on the provided context and the nature of the requested in-depth analysis, this guide will focus on the well-documented antiepileptic drug, Rufinamide (CAS 106308-44-5) , and its pivotal synthetic precursors. It is presumed that the initially provided CAS number was a clerical error.
Introduction: The Significance of Rufinamide in Antiepileptic Therapy
Rufinamide, a triazole derivative, is a significant therapeutic agent in the management of seizures, particularly those associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[1][2] Its unique molecular structure, distinct from many other antiepileptic drugs, underpins its mechanism of action and highlights the importance of its physicochemical properties in formulation and bioavailability.[3] This guide provides a comprehensive overview of the physical properties of Rufinamide and its key synthetic intermediates, offering valuable insights for researchers, medicinal chemists, and formulation scientists in the field of drug development.
Core Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of an active pharmaceutical ingredient (API) and its precursors is fundamental to drug development. These properties influence everything from reaction kinetics during synthesis to the dissolution rate and absorption of the final drug product.
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
Rufinamide presents as a white, crystalline, odorless, and slightly bitter-tasting neutral powder.[3] Its stability is noteworthy, showing high resistance to acidic and thermal degradation.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₂N₄O | [2] |
| Molecular Weight | 238.19 g/mol | [2] |
| Melting Point | 230-240 °C | [4] |
| Solubility | Practically insoluble in water (approx. 27-31 mg/L at 25°C and 40-70 mg/L at 37°C).[3] Partially soluble in methanol and slightly soluble in ethanol.[4] Soluble in DMSO (100mM).[1] | |
| LogP | 0.835 | [2] |
| Appearance | White, crystalline, odorless powder | [3] |
Key Synthetic Intermediates
The synthesis of Rufinamide commonly proceeds through several key intermediates. Understanding their properties is crucial for optimizing the manufacturing process.
| Intermediate | Molecular Formula | Molecular Weight | Appearance |
| 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | C₁₀H₇F₂N₃O₂ | 239.18 g/mol | White to off-white solid |
| Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | C₁₂H₁₁F₂N₃O₂ | 267.24 g/mol | Colorless block-like crystals |
Elucidating the Solid-State Structure: The Role of X-ray Crystallography
The spatial arrangement of atoms within a crystal lattice, known as the crystal structure, profoundly impacts the physical properties of a compound, including its stability, solubility, and dissolution rate. Single-crystal X-ray diffraction is the definitive technique for determining this three-dimensional structure.
Crystal Structure of Rufinamide
A detailed study involving the crystallization of Rufinamide from dimethylformamide (R-DMF) revealed its crystal structure.[5]
-
Crystal System: Triclinic
-
Space Group: P-1
The analysis showed that the asymmetric unit cell contains two molecules of Rufinamide. These molecules are held together by intermolecular hydrogen bonds, specifically N-H···O interactions, forming a catemeric chain.[5] This structural information is vital for understanding potential polymorphism and for selecting appropriate excipients during formulation, as incompatibilities were noted with several common excipients, including polyethylene glycol (PEG) 8000, sodium lauryl sulphate (SLS), lactose monohydrate, starch, and hydroxypropyl methylcellulose (HPMC) E15.[5]
Crystal Structure of a Key Precursor: Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
The crystal structure of this key intermediate in Rufinamide synthesis has also been elucidated.
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
In the crystalline state, the molecules of this intermediate are linked into chains by weak C-H···O and C-H···N hydrogen bonds. A notable feature is the dihedral angle of 73.74 (9)° between the triazole and phenyl rings, indicating they are not coplanar.
Experimental Methodologies: A Closer Look
Reproducibility and validation are cornerstones of scientific integrity. The following sections detail the protocols for the synthesis and crystallographic analysis of Rufinamide and its intermediates.
Synthesis of Rufinamide: A Step-by-Step Protocol
The synthesis of Rufinamide can be achieved through a multi-step process. A common route involves the following key transformations:
Caption: Synthetic pathway for Rufinamide.
Protocol for the final amidation step: [6]
-
A mixture of the carboxylate ester intermediate (e.g., methyl or ethyl ester) and a 20% aqueous ammonia solution is prepared in a round-bottom flask.[6]
-
The reaction mixture is stirred at a temperature of 70-75 °C for 5 to 6 hours.[6]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled to room temperature.[6]
-
The resulting solid product (Rufinamide) is collected by filtration, washed with water, and dried under vacuum at 60-65 °C.[6]
The choice of a one-pot synthesis approach, where intermediates are not isolated, can improve yield and reduce waste and processing time compared to multi-step procedures with isolation at each stage.[7]
X-ray Crystallography Workflow
The determination of a crystal structure by X-ray diffraction follows a meticulous workflow.
Caption: General workflow for X-ray crystallography.
Experimental Details for Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate:
-
Crystal Growth: Crystals suitable for X-ray diffraction were obtained by recrystallization from a petroleum ether-methanol mixture (15:2).
-
Data Collection: An Enraf–Nonius CAD-4 diffractometer was used with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.
-
Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined on F² using SHELXL97.
The selection of a suitable solvent system for crystallization is a critical experimental choice, as it directly influences the quality of the resulting crystals, which is paramount for obtaining high-resolution diffraction data.
Conclusion
The physicochemical properties of Rufinamide and its synthetic intermediates are integral to its successful development and application as an antiepileptic drug. This guide has provided a detailed overview of these properties, with a focus on the solid-state characterization through X-ray crystallography. The presented experimental protocols offer a foundation for reproducible research and development in this area. For scientists and professionals in the pharmaceutical industry, a deep understanding of these fundamental characteristics is essential for the rational design of effective and stable drug products.
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An In-Depth Technical Guide to Elucidating the Biological Activity of Methyl 3-[4-(aminomethyl)phenyl]propionate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of the novel chemical entity, Methyl 3-[4-(aminomethyl)phenyl]propionate. In the absence of established biological data for this specific molecule, this document outlines a strategic, multi-tiered approach, commencing with in silico predictions to formulate initial hypotheses, followed by a detailed roadmap for in vitro and in vivo characterization. This guide is designed to be a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale for each step of the investigative process. The overarching goal is to equip researchers with the necessary tools to thoroughly profile the compound's bioactivity, from initial hit identification to preclinical assessment, thereby enabling an informed evaluation of its therapeutic potential.
Introduction: The Rationale for Investigation
The phenylpropionate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Similarly, the presence of an aminomethylphenyl group can confer specific binding properties and pharmacokinetic characteristics. The combination of these moieties in this compound presents an intriguing, yet uncharacterized, molecule with the potential for diverse biological activities. This guide provides a systematic approach to unlock this potential, structured to maximize data generation while conserving resources.
The investigative workflow is designed to be iterative, with findings from each stage informing the direction of subsequent experiments. We will begin with a computational assessment to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This in silico analysis will guide the selection of a panel of initial in vitro assays. Promising results from these primary screens will then be validated and expanded upon in secondary and tertiary assays, culminating in preliminary in vivo toxicity and pharmacokinetic studies.
Phase I: Hypothesis Generation through In Silico Profiling
The initial phase of our investigation will leverage computational tools to build a preliminary profile of this compound. This cost-effective approach allows us to generate data-driven hypotheses about the compound's potential biological targets and drug-like properties.
Structural Similarity and Pharmacophore Modeling
A critical first step is to assess the structural similarity of our target molecule to known drugs and bioactive compounds.[1] This can be achieved using Tanimoto similarity indices and pharmacophore modeling.[2][3][4][5][6] A pharmacophore model identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By comparing the pharmacophore of this compound to databases of known pharmacophores, we can predict potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Target Prediction
QSAR models can be employed to predict a range of biological activities based on the molecule's physicochemical properties.[7] These models are built on large datasets of compounds with known activities and can provide probabilistic assessments of potential targets. Additionally, reverse docking or "target fishing" algorithms can screen the compound's structure against a library of protein binding sites to identify potential molecular targets.[8]
In Silico ADMET Prediction
Early assessment of a compound's potential pharmacokinetic and toxicity profile is crucial. In silico ADMET prediction tools can estimate properties such as:
-
Absorption: Oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate potential.
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Prediction of major sites of metabolism by cytochrome P450 enzymes.[5]
-
Excretion: Likelihood of renal or hepatic clearance.
-
Toxicity: Predictions of potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.
These in silico predictions will guide the design of subsequent in vitro and in vivo studies and help to identify potential liabilities early in the development process.
Phase II: In Vitro Characterization – A Tiered Approach
The in vitro testing phase is designed to experimentally validate the in silico hypotheses and to broadly profile the biological activity of this compound. A tiered approach is recommended to efficiently screen for a wide range of activities.
Tier 1: Foundational Assays
This initial tier of experiments aims to establish the compound's basic cellular effects and to identify a suitable concentration range for further testing.
A plausible synthetic route involves the esterification of the corresponding carboxylic acid.
Proposed Synthesis Protocol:
-
Reaction Setup: To a solution of 3-[4-(aminomethyl)phenyl]propanoic acid in anhydrous methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).[9][10][11][12][13]
-
Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the esterification to completion.[9] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
It is essential to determine the compound's inherent cytotoxicity to distinguish between targeted biological effects and non-specific toxicity. This is typically assessed across a panel of cell lines representing different tissue types (e.g., a cancer cell line panel and a non-cancerous cell line).
Experimental Protocol: MTT/XTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for a specified period to allow for the formation of formazan.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).[14][15][16][17]
Tier 2: Target-Based and Phenotypic Screening
Based on the in silico predictions and the cytotoxicity profile, a panel of more specific assays should be conducted.
Given that many small molecule drugs target kinases, a broad kinase panel screen is a valuable early assessment.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for phosphorylation.
-
Detection: Detect the amount of phosphorylated substrate using a suitable method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.
G-protein coupled receptors (GPCRs) are another major class of drug targets.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.[18]
-
Binding Reaction: Incubate the membranes with a known radioligand for the target GPCR and varying concentrations of this compound.[19][20][21][22]
-
Separation: Separate the bound and free radioligand by rapid filtration.[22]
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Ki).
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Use cells expressing the target Gs or Gi-coupled GPCR.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).[23][24][25][26][27]
-
Data Analysis: Determine the effect of the compound on cAMP production and calculate the EC50 (for agonists) or IC50 (for antagonists).[14][15][16][17]
Experimental Protocol: Calcium Flux Assay
-
Cell Loading: Load cells expressing the target Gq-coupled GPCR with a calcium-sensitive fluorescent dye.[28][29]
-
Compound Addition: Add this compound and measure the change in fluorescence over time using a fluorescence plate reader.[28][29][30][31][32]
-
Data Analysis: Quantify the increase in intracellular calcium and determine the EC50 for agonistic activity.[14][15][16][17]
Experimental Protocol: Automated Patch Clamp
-
Cell Preparation: Use cells expressing the ion channel of interest.
-
Electrophysiology: Use an automated patch-clamp system to measure ion channel currents in response to specific voltage protocols.
-
Compound Application: Apply this compound and record its effect on the ion channel currents.
-
Data Analysis: Determine the percentage of inhibition or activation of the ion channel and calculate the IC50 or EC50.
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain(s) of interest.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for fungal growth.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.
Data Interpretation and Hit Validation
Interpreting high-throughput screening data requires careful consideration of factors such as assay variability and the identification of false positives.[33][34][35][36] A "hit" is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls). All hits should be re-tested to confirm their activity. Confirmed hits then progress to the "hit-to-lead" stage, where their potency, selectivity, and drug-like properties are further optimized.[8][37][38][39]
Phase III: Preclinical Profiling
Compounds that demonstrate promising and validated activity in vitro will proceed to preclinical evaluation, which includes in vitro ADME assays and preliminary in vivo studies.
In Vitro ADME Profiling
Experimental Protocol: Metabolic Stability Assay
-
Incubation: Incubate this compound with liver microsomes or hepatocytes.
-
Sampling: Take samples at various time points.
-
Analysis: Quantify the amount of remaining parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Experimental Protocol: Plasma Protein Binding
-
Equilibrium Dialysis: Place plasma and a solution of the compound in a dialysis chamber separated by a semi-permeable membrane.
-
Incubation: Allow the system to reach equilibrium.
-
Analysis: Measure the concentration of the compound in both the plasma and buffer chambers.
-
Data Analysis: Calculate the percentage of the compound bound to plasma proteins.
In Vivo Toxicology and Pharmacokinetics
Preliminary in vivo studies in rodents are essential to assess the compound's safety profile and how it behaves in a whole organism.
Study Design: Acute Toxicity Study
-
Animal Model: Typically conducted in mice or rats.
-
Dosing: Administer single, escalating doses of the compound via the intended clinical route (e.g., oral, intravenous).
-
Observation: Monitor the animals for signs of toxicity and mortality over a defined period (e.g., 14 days).
-
Endpoint: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity through gross and histopathological examination.
Study Design: Preliminary Pharmacokinetic Study
-
Animal Model: Typically conducted in mice or rats.
-
Dosing: Administer a single dose of the compound.
-
Blood Sampling: Collect blood samples at multiple time points.
-
Analysis: Measure the concentration of the compound in plasma using LC-MS/MS.
-
Data Analysis: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Visualizations
Proposed Investigational Workflow
Caption: A tiered workflow for the biological characterization of a novel compound.
GPCR Functional Assay Decision Tree
Caption: Decision tree for selecting an appropriate GPCR functional assay.
Conclusion
The systematic investigation of a novel chemical entity such as this compound requires a logical and multi-faceted approach. This technical guide has provided a comprehensive roadmap, from initial in silico hypothesis generation to foundational in vitro screening and preliminary in vivo assessment. By following this structured workflow, researchers can efficiently and effectively characterize the biological activity of this compound, identify potential therapeutic applications, and uncover any liabilities early in the drug discovery process. The provided protocols and decision-making frameworks are intended to serve as a robust starting point for a thorough and scientifically rigorous evaluation.
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Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis, Characterization, and Potential Functions of 3-(4-Aminomethyl-phenyl)-propionic Acid Methyl Ester
This guide provides a comprehensive technical overview of 3-(4-aminomethyl-phenyl)-propionic acid methyl ester, a versatile small molecule scaffold with potential applications in drug discovery and development.[1] This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology, offering insights into its synthesis, characterization, and putative biological functions.
Introduction: The Phenylpropionic Acid Scaffold in Drug Discovery
Phenylpropionic acid derivatives are a well-established class of compounds with a rich history in medicinal chemistry. A notable example is Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), which underscores the therapeutic potential of this chemical scaffold.[2] The structural motif of 3-(4-aminomethyl-phenyl)-propionic acid methyl ester, featuring a phenyl ring substituted with a propionic acid methyl ester and an aminomethyl group, presents several avenues for biological interaction and chemical modification.
The presence of the aminomethyl group introduces a basic center, which can be crucial for interactions with biological targets such as receptors and enzymes. Furthermore, the methyl ester can act as a prodrug moiety, potentially improving pharmacokinetic properties. The overall structure bears some resemblance to neurotransmitters, suggesting possible activity within the central nervous system.
Synthesis and Characterization
While specific synthesis routes for 3-(4-aminomethyl-phenyl)-propionic acid methyl ester are not extensively detailed in publicly available literature, a plausible synthetic pathway can be extrapolated from established methods for similar compounds, such as the key intermediates of Loxoprofen.[2][3] A generalized, multi-step synthesis is proposed below.
Proposed Synthetic Pathway
A potential synthetic route could commence with a Friedel-Crafts acylation of a suitable benzene derivative, followed by a series of reactions to introduce the aminomethyl and propionic acid ester functionalities.
Diagram of the Proposed Synthetic Workflow
Caption: A plausible multi-step synthetic workflow for 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester.
Detailed Experimental Protocol: Esterification of the Carboxylic Acid Precursor
This protocol details the final esterification step, a common transformation in the synthesis of such compounds.[4]
-
Preparation: In a round-bottom flask, suspend the 3-(4-aminomethyl-phenyl)-propionic acid precursor (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (2 equivalents) dropwise while stirring.[4] The reaction is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, likely the hydrochloride salt, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the pure 3-(4-aminomethyl-phenyl)-propionic acid methyl ester hydrochloride.[1]
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the aromatic protons, the methylene groups of the propionate and aminomethyl moieties, and the methyl ester group. |
| Mass Spectrometry (MS) | The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₁₅NO₂).[1] |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should indicate a high degree of purity (ideally >95%). |
Postulated Biological Functions and Mechanisms of Action
Based on its structural features and the known activities of related compounds, 3-(4-aminomethyl-phenyl)-propionic acid methyl ester could exhibit a range of biological functions.
Potential as a GABA Receptor Modulator
The structural similarity of the aminomethyl-phenyl-propionic acid core to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential interaction with GABA receptors.[5] GABA receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[6][7]
Modulators of GABA receptors, such as benzodiazepines and barbiturates, are widely used for their anxiolytic, sedative, and anticonvulsant properties.[5][8] It is plausible that 3-(4-aminomethyl-phenyl)-propionic acid methyl ester could act as a positive allosteric modulator (PAM) of GABA-A receptors, enhancing the effect of GABA.[8]
Diagram of a Postulated GABAergic Signaling Pathway
Caption: Postulated mechanism of action as a positive allosteric modulator (PAM) at the GABA-A receptor.
Scaffold for Anticancer and Antimicrobial Agents
Derivatives of phenylpropionic acid have demonstrated promising activity against various cancer cell lines and microbial pathogens.[9][10][11] For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent antimicrobial activity against drug-resistant bacteria and fungi.[9] Similarly, other modified propionic acid esters have exhibited selective inhibition of colon cancer cell proliferation.[10][12]
The aminomethyl and methyl ester groups of 3-(4-aminomethyl-phenyl)-propionic acid methyl ester provide reactive handles for further chemical modification, making it an attractive starting point for the development of novel anticancer and antimicrobial agents. The "magic methyl" effect, where the addition of a methyl group can significantly alter pharmacokinetic and pharmacodynamic properties, is a well-established principle in drug discovery that could be explored with this scaffold.[13]
Proposed Experimental Workflows for Functional Characterization
To elucidate the biological function of 3-(4-aminomethyl-phenyl)-propionic acid methyl ester, a series of in vitro assays are proposed.
Assessment of GABA Receptor Modulation
A radioligand binding assay can be employed to determine if the compound interacts with the GABA-A receptor.
Experimental Protocol: [³H]Muscimol Binding Assay
-
Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]muscimol (a GABA-A receptor agonist) and varying concentrations of 3-(4-aminomethyl-phenyl)-propionic acid methyl ester.
-
Incubation: Incubate the plate at 4°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters to remove non-specific binding, and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]muscimol (IC₅₀). A dose-dependent displacement of the radioligand would suggest direct competition for the GABA binding site. To test for allosteric modulation, the assay can be performed in the presence of a sub-saturating concentration of GABA.
Evaluation of Anticancer Activity
A cell viability assay can be used to screen for cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-(4-aminomethyl-phenyl)-propionic acid methyl ester for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀).
Assessment of Membrane Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.[14][15]
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[16]
-
Donor and Acceptor Plates: Fill the wells of a 96-well acceptor plate with buffer. Add the test compound, 3-(4-aminomethyl-phenyl)-propionic acid methyl ester, to the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 5-18 hours).[14][15]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[14]
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration of the compound that has diffused across the artificial membrane.
| Permeability Classification | Permeability Coefficient (Pe) (10⁻⁶ cm/s) |
| Low | < 1 |
| Medium | 1 - 10 |
| High | > 10 |
Conclusion and Future Directions
3-(4-Aminomethyl-phenyl)-propionic acid methyl ester represents a promising, yet underexplored, chemical scaffold. Its structural relationship to known bioactive molecules suggests a range of potential therapeutic applications, from CNS modulation to anticancer and antimicrobial activities. The experimental workflows detailed in this guide provide a robust framework for elucidating the specific functions of this compound.
Future research should focus on a comprehensive screening of this molecule against a broader panel of biological targets. Should promising activity be identified, further structure-activity relationship (SAR) studies would be warranted to optimize its potency and selectivity. The versatility of its chemical structure makes 3-(4-aminomethyl-phenyl)-propionic acid methyl ester a valuable tool for the development of next-generation therapeutics.
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An In-depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propionate: Synthesis, Characterization, and Potential as a GABA Analog
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Methyl 3-[4-(aminomethyl)phenyl]propionate, a compound of interest in the field of medicinal chemistry and neuropharmacology. While direct literature on this specific molecule is sparse, this document synthesizes information from related compounds and established chemical principles to present a plausible framework for its synthesis, characterization, and potential biological activity. Drawing parallels with known GABA analogs, particularly gabapentinoids, we explore the prospective mechanism of action and applications in drug discovery. This guide is intended to serve as a foundational resource for researchers investigating novel compounds targeting the central nervous system.
Introduction: The Rationale for this compound
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2] However, the therapeutic application of GABA itself is limited by its inability to effectively cross the blood-brain barrier.[1] This has spurred the development of GABA analogs, lipophilic molecules designed to mimic the function of GABA with improved pharmacokinetic properties.[2]
This compound emerges as a molecule of significant interest within this context. Its structure incorporates a GABA-like motif embedded within a more lipophilic phenylpropionate scaffold. The presence of the methyl ester group can further enhance its drug-like properties, potentially acting as a prodrug moiety to improve absorption and distribution.[3][4] Ester groups can increase lipophilicity, which may facilitate passage across biological membranes, with subsequent hydrolysis by endogenous esterases to release the active carboxylic acid.[3]
This guide will provide a detailed exploration of this compound, from its chemical synthesis and characterization to its hypothesized biological activity as a GABA analog.
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would begin with the nitration of a phenylpropionate derivative, followed by reduction of the nitro group to an amine, and subsequent functional group manipulation to achieve the target aminomethyl group.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.
Step 1: Nitration of Methyl 3-phenylpropionate
-
To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add Methyl 3-phenylpropionate.
-
Maintain the temperature while adding a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-(4-nitrophenyl)propionate.
Step 2: Reduction of the Nitro Group
-
Dissolve Methyl 3-(4-nitrophenyl)propionate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd-C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain Methyl 3-(4-aminophenyl)propionate. An alternative reduction method involves using tin(II) chloride in hydrochloric acid.[7]
Step 3: Sandmeyer Reaction to Introduce the Cyano Group
-
Dissolve Methyl 3-(4-aminophenyl)propionate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Add the cold diazonium salt solution to the copper(I) cyanide solution, and warm the mixture gently to facilitate the reaction.
-
Extract the product, Methyl 3-[4-(cyanomethyl)phenyl]propionate, with an organic solvent.
Step 4: Reduction of the Cyano Group
-
Dissolve Methyl 3-[4-(cyanomethyl)phenyl]propionate in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH4) or conduct catalytic hydrogenation using Raney Nickel.
-
After the reaction is complete, quench the reaction carefully with water and an aqueous base.
-
Extract the final product, this compound, with an organic solvent.
Purification
The crude product can be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to obtain the final compound with high purity.
Physicochemical Properties and Characterization
The accurate characterization of this compound is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 100511-78-2 | Pharmaffiliates |
| Molecular Formula | C11H15NO2 | Pharmaffiliates |
| Molecular Weight | 193.24 g/mol | Pharmaffiliates |
| Appearance | Not Available | - |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propionate chain, the methyl ester protons, and the aminomethyl protons. The integration of these signals should correspond to the number of protons in each environment.[8][9]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.[8]
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10][11] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.[12]
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-H and C=C stretching of the aromatic ring.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC can be employed to assess the purity of the synthesized compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[13][14][15] Due to the lack of a strong chromophore, derivatization might be necessary for sensitive UV detection, or alternative detection methods like charged aerosol detection (CAD) or mass spectrometry (LC-MS) could be used.[16][17]
Hypothesized Biological Activity and Mechanism of Action
Based on its structural similarity to known gabapentinoids, this compound is hypothesized to function as a GABA analog.
Caption: Structural comparison of GABA, Gabapentin, and the target molecule.
Potential Mechanism of Action
While structurally related to GABA, gabapentin and its analogs do not act directly on GABA receptors.[18] Instead, their primary mechanism of action is believed to involve binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[19][20][21] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in neurotransmitter release, particularly in hyperexcited neurons.[22]
It is plausible that this compound shares this mechanism. The aminomethyl and propionate moieties could mimic the GABA structure, allowing it to bind to the α2δ subunit. The phenyl ring and methyl ester would contribute to the overall lipophilicity of the molecule, potentially influencing its affinity for the binding site and its pharmacokinetic profile.
Caption: Hypothesized mechanism of action at the presynaptic terminal.
Structure-Activity Relationship (SAR) Considerations
The structure of this compound presents several points for SAR exploration:
-
The Propionate Chain: The length and branching of the alkyl chain can influence binding affinity and selectivity.
-
The Phenyl Ring: Substitution on the aromatic ring could modulate electronic properties and lipophilicity, affecting both target binding and pharmacokinetics.
-
The Aminomethyl Group: The nature of the basic group is critical for interaction with the binding site.
-
The Methyl Ester: As a potential prodrug, the nature of the ester group can be varied to control the rate of hydrolysis and drug release.[4]
Potential Applications in Drug Discovery
Given its hypothesized mechanism of action as a gabapentinoid, this compound could have therapeutic potential in a range of neurological conditions.
Target Indications
-
Neuropathic Pain: Gabapentinoids are widely used for the treatment of various neuropathic pain states.
-
Epilepsy: As an anticonvulsant, it could be effective in the management of partial seizures.
-
Anxiety Disorders: The anxiolytic properties of gabapentinoids suggest potential utility in treating anxiety.[19]
Preclinical Evaluation Workflow
A systematic preclinical evaluation would be necessary to validate the therapeutic potential of this compound.
Caption: A typical preclinical evaluation workflow for a novel CNS drug candidate.
Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of GABA analogs. This guide has provided a comprehensive, albeit speculative, framework for its synthesis, characterization, and potential pharmacological activity. The proposed synthetic route is based on well-established chemical reactions, and the hypothesized mechanism of action is grounded in the known pharmacology of structurally related gabapentinoids. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound. The insights provided herein are intended to serve as a catalyst for future research in this area, potentially leading to the development of novel therapeutics for a range of neurological disorders.
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A simple HPLC method was developed and validated for quantitation of gabapentin in pure form. The HPLC separation was achieved on a C18 5 μm Waters column (150 mm × 4.6 mm) using a mobile phase of methanol - potassium dihydrogen orthophosphate solution (20:80, v/v) containing 10% NaOH to adjust pH6. 2 at a flow rate of 1.0 ml/min. The UV detector was operated at 275 nm. ([Link])
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Characterization of Long-Chain Fatty Acid as N-(4-Aminomethylphenyl) Pyridinium Derivative by MALDI LIFT-TOF/TOF Mass Spectrometry. ([Link])
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An In-depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propionate: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of Methyl 3-[4-(aminomethyl)phenyl]propionate, a molecule of interest in chemical synthesis and potentially in drug discovery. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, this paper constructs a detailed profile based on established chemical principles and data from analogous structures. The focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource, emphasizing synthetic pathways, physicochemical characteristics, and inferred potential applications.
Introduction and Physicochemical Properties
This compound is a derivative of phenylpropionic acid. Structurally, it features a benzene ring substituted with a methyl propionate group and an aminomethyl group. This combination of a flexible aliphatic chain, an aromatic core, and a basic amino group suggests its potential as a versatile chemical building block. The hydrochloride salt of this compound is commercially available, indicating its utility as a stable intermediate in organic synthesis.[1][2]
Below is a table summarizing the key physicochemical properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Methyl 3-(4-aminomethylphenyl)propanoate, 3-(4-Aminomethylphenyl)propionic acid methyl ester | N/A |
| Molecular Formula | C₁₁H₁₅NO₂ | N/A |
| Molecular Weight | 193.24 g/mol | N/A |
| CAS Number | 100511-78-2 | [3][4][5] |
| Hydrochloride Salt CAS | 103565-40-8 | [1][6][7] |
| Hydrochloride Salt Formula Weight | 229.71 g/mol | [1] |
| Appearance | Not available (free base), solid (hydrochloride salt) | N/A |
| Storage | 2-8°C Refrigerator (hydrochloride salt) | N/A |
Proposed Synthetic Pathways
A likely synthetic strategy would start from a commercially available substituted toluene and proceed through a series of functional group transformations to build the desired molecule. One possible route begins with 4-methylbenzonitrile, introducing the propionate side chain and then converting the nitrile group to the aminomethyl group.
Below is a detailed, step-by-step hypothetical protocol for the synthesis.
Synthesis of 3-[4-(cyanomethyl)phenyl]propionic acid
This intermediate can be synthesized from 4-cyanobenzyl bromide. The reaction would involve the formation of a carbon-carbon bond to introduce the propionic acid side chain.
Reduction of the Nitrile to the Amine
The cyano group of 3-[4-(cyanomethyl)phenyl]propionic acid can be reduced to the primary amine, yielding 3-[4-(aminomethyl)phenyl]propionic acid.
Esterification of 3-[4-(aminomethyl)phenyl]propionic acid
The final step is the esterification of the carboxylic acid to form the methyl ester. This is a standard reaction, often carried out under acidic conditions with methanol.
A diagram of the proposed overall synthetic workflow is presented below:
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A Technical Guide to Unlocking the Therapeutic Potential of Methyl 3-[4-(aminomethyl)phenyl]propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-[4-(aminomethyl)phenyl]propionate is a small molecule whose therapeutic potential is largely unexplored. Its structure, however, featuring a phenylpropionate core and a 4-(aminomethyl)phenyl moiety, suggests compelling lines of inquiry for drug discovery. This guide synthesizes available chemical data with structure-activity relationship (SAR) analysis of analogous compounds to propose three primary, high-potential research avenues: inhibition of Fibroblast Activation Protein (FAP) for applications in oncology and fibrosis, modulation of GABAergic systems for neurological disorders, and antifibrinolytic activity for hematological conditions. We provide a structured roadmap for the preclinical investigation of this compound, detailing its chemical properties, plausible synthetic routes, and comprehensive, step-by-step experimental protocols for validating each proposed mechanism of action. This document serves as a foundational blueprint for researchers aiming to characterize and develop this promising chemical entity.
Introduction and Rationale
The quest for novel therapeutic agents often begins with structurally unique small molecules that possess features suggestive of specific biological interactions. This compound falls squarely into this category. While direct research on this specific ester is limited, its core components are well-represented in established pharmacophores.
-
The phenylpropionate scaffold is a classic feature of many biologically active compounds, including a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)[1]. Phenylpropanoid derivatives, in general, exhibit a vast range of effects, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities[2][3].
-
The 4-(aminomethyl)phenyl group is a critical structural element in molecules designed to interact with specific enzymatic or receptor sites. Its presence is noted in compounds targeting proteases and in ligands for various receptors[4].
The combination of these motifs in this compound presents a unique chemical architecture. This guide proposes a systematic, hypothesis-driven approach to unlock its potential, focusing on three plausible and therapeutically relevant biological targets.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is the bedrock of any drug discovery program.
Physicochemical Data
The key physicochemical properties of the parent molecule and its hydrochloride salt are summarized below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing appropriate experimental conditions.
| Property | Value (Free Base) | Value (HCl Salt) | Reference |
| Chemical Name | This compound | This compound hydrochloride | [5][6] |
| CAS Number | 100511-78-2 | 103565-40-8 | [5][6] |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ | [5] |
| Molecular Weight | 193.24 g/mol | 229.71 g/mol | [5][6] |
| Storage | 2-8°C Refrigerator | Not Specified | [5] |
Proposed Synthetic Route
Proposed Protocol: Fischer Esterification
-
Starting Material: 3-(4-(Aminomethyl)phenyl)propanoic acid.
-
Reaction: Dissolve the starting material (1 equivalent) in anhydrous methanol (serving as both solvent and reactant).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise at 0°C[8].
-
Reflux: Heat the mixture to reflux (approximately 65°C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.
Hypothesis-Driven Research Areas
The structure of this compound provides strong rationale for investigating three distinct mechanisms of action.
Hypothesis 1: Fibroblast Activation Protein (FAP) Inhibition
Rationale: FAP is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) and in areas of fibrosis, making it a prime target in oncology and inflammatory diseases[9][10][11]. Many potent FAP inhibitors (FAPI) are built around a scaffold that engages the enzyme's active site[11][12]. The aminomethylphenyl group of our topic compound can act as a key pharmacophore, mimicking moieties present in known FAP inhibitors that bind to the S1 subsite of the protease.
Therapeutic Potential:
-
Oncology: Attenuating tumor growth and remodeling the tumor microenvironment[11].
-
Fibrosis: Treating fibrotic diseases of the lung, liver, and heart[9][10].
Hypothesis 2: GABA Receptor Modulation
Rationale: The molecule bears a structural resemblance to γ-aminobutyric acid (GABA) analogs, particularly GABA-B receptor agonists like baclofen, which features a phenyl ring attached to the GABA backbone to improve blood-brain barrier penetration[13]. The distance and flexibility between the primary amine and the phenyl ring in this compound could allow it to bind to GABA receptors, potentially acting as an agonist or a positive allosteric modulator. Phenolic compounds and those with phenyl rings have been noted to modulate GABA-A receptors[14][15].
Therapeutic Potential:
-
Neurological Disorders: Treatment of spasticity, anxiety, and certain types of epilepsy[16].
Hypothesis 3: Antifibrinolytic Activity
Rationale: Antifibrinolytic drugs like tranexamic acid and aminocaproic acid function by preventing the breakdown of blood clots[17]. These molecules contain an amino group and a carboxylic acid group separated by a specific distance, allowing them to bind to the lysine binding sites on plasminogen. This compound shares this core feature: a primary amine and a carboxylate (as an ester) separated by a rigidifying phenyl ring scaffold. This structural analogy suggests it could act as a competitive inhibitor of plasminogen activation.
Therapeutic Potential:
-
Hematology: Management of heavy menstrual bleeding, prevention of surgical bleeding, and treatment of certain bleeding disorders[17][18].
Experimental Roadmaps and Protocols
To systematically validate these hypotheses, a tiered approach from initial screening to more complex cellular and in vivo models is recommended.
Roadmap for FAP Inhibition
This workflow is designed to confirm target engagement, determine potency, and evaluate the cellular effect of FAP inhibition.
Caption: Experimental workflow for validating FAP inhibition.
Protocol: Recombinant FAP Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human FAP.
-
Materials: Recombinant human FAP enzyme, fluorogenic FAP substrate (e.g., Ala-Pro-AFC), assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black plates, test compound stock solution in DMSO.
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In each well, add 50 µL of the diluted compound or vehicle control (DMSO in buffer). c. Add 25 µL of recombinant FAP enzyme solution to each well and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution. e. Immediately measure the fluorescence intensity (Excitation/Emission ~400/505 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: Include a known FAP inhibitor (e.g., UAMC-1110) as a positive control and a vehicle-only (DMSO) group as a negative control. Ensure the Z'-factor for the assay is > 0.5.
Roadmap for GABA Receptor Modulation
This pathway investigates binding affinity and functional modulation at GABA-A and GABA-B receptors.
Caption: Workflow for assessing GABA receptor modulation.
Protocol: GABA-B Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor.
-
Materials: Rat brain cortical membranes, [³H]-CGP54626 (a high-affinity GABA-B antagonist radioligand), binding buffer, baclofen (positive control), glass fiber filters, scintillation cocktail.
-
Procedure: a. Prepare serial dilutions of this compound. b. In assay tubes, combine brain membranes, [³H]-CGP54626 (at a concentration near its Kd), and varying concentrations of the test compound or baclofen. c. For non-specific binding determination, use a high concentration of unlabeled baclofen. d. Incubate the mixture for 60 minutes at room temperature. e. Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold buffer. f. Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 from the curve and calculate the Ki using the Cheng-Prusoff equation.
-
Trustworthiness: The inclusion of both total binding and non-specific binding controls is critical. The positive control (baclofen) validates the assay's performance.
Preclinical Development and Future Outlook
Should initial studies validate one or more of these hypotheses, the subsequent steps would follow a standard preclinical drug development path.
-
Lead Optimization: If the initial potency is moderate, medicinal chemistry efforts can be initiated to improve affinity and selectivity. The methyl ester is a potential metabolic liability (hydrolysis by esterases); converting it to a more stable isostere or to the parent carboxylic acid may be necessary.
-
ADME/Tox Profiling: In vitro assays such as Caco-2 permeability (for intestinal absorption), metabolic stability in liver microsomes, and Cytochrome P450 inhibition are crucial next steps. Preliminary cytotoxicity assays (e.g., in HepG2 cells) will provide an early assessment of safety.
-
Pharmacokinetic (PK) Studies: If in vitro ADME is promising, rodent PK studies (intravenous and oral administration) will determine key parameters like half-life, bioavailability, and clearance.
The structural simplicity and compelling hypotheses make this compound an attractive starting point for a drug discovery campaign. The systematic approach outlined in this guide provides a robust framework for its evaluation, potentially leading to the development of novel therapeutics in oncology, neuroscience, or hematology.
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Mallon, R., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][16][17]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 564-578. [Link]
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An In-depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propionate hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 3-[4-(aminomethyl)phenyl]propionate hydrochloride is a substituted phenylpropionate derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural similarity to known pharmacologically active molecules suggests a range of possible applications, from neuroscience to oncology. This technical guide provides a comprehensive overview of the core properties of this compound, a plausible synthetic route, methodologies for its characterization, and a discussion of its potential biological significance. By synthesizing existing data on related compounds and providing expert insights, this document aims to equip researchers with the foundational knowledge required to explore the therapeutic potential of this and similar molecules.
Introduction: The Phenylpropionate Scaffold in Drug Discovery
The 3-phenylpropionate scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of therapeutic agents. The inherent versatility of this scaffold, which allows for functionalization at multiple positions on the phenyl ring and modification of the propionate side chain, has made it a cornerstone in the design of novel therapeutics. The introduction of an aminomethyl group at the para-position of the phenyl ring, as seen in this compound hydrochloride, introduces a key basic functionality that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This modification can facilitate interactions with biological targets such as receptors and enzymes, and also improve aqueous solubility, a critical factor in drug development.
This guide will delve into the specific properties of this compound hydrochloride, offering a detailed examination of its chemical and physical characteristics, a proposed synthetic pathway, and a discussion of its potential as a valuable intermediate in the synthesis of novel therapeutic agents.
Core Properties of this compound hydrochloride
A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. This section outlines the key chemical and physical characteristics of this compound hydrochloride.
Chemical and Physical Data
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Number | 103565-40-8 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.71 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically ≥97% | [1] |
Safety and Handling
While a comprehensive toxicological profile for this compound hydrochloride is not publicly available, preliminary hazard information suggests that it should be handled with care. The compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or powder.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis of this compound hydrochloride can be envisioned as a three-step process starting from 3-phenylpropionic acid.
Sources
Navigating the Uncharted Territory: A Preliminary Safety and Handling Guide for Methyl 3-[4-(aminomethyl)phenyl]propionate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary guide to the safety and handling of Methyl 3-[4-(aminomethyl)phenyl]propionate based on available data for this compound and structurally related molecules. A specific Safety Data Sheet (SDS) for this compound (CAS No. 100511-78-2) was not available at the time of this writing. Therefore, the information herein should be used for initial planning and risk assessment purposes only. It is imperative to obtain the official SDS from your supplier before any handling, storage, or use of this compound. The absence of a comprehensive SDS necessitates treating this compound with a high degree of caution.
Introduction: Understanding the Compound
This compound is a chemical compound with potential applications in research and drug development. Its structure, featuring a primary amine and a methyl ester, suggests it could be a versatile building block in organic synthesis and medicinal chemistry. However, these same functional groups also warrant careful consideration of its reactivity and potential hazards.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 100511-78-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or solid | - |
| Storage | 2-8°C, Refrigerator | [1] |
Hazard Assessment: An Inferential Approach
In the absence of a specific Safety Data Sheet for this compound, we must infer potential hazards from structurally similar compounds. One such analog is Methyl 3-(4-aminophenyl)propanoate. According to information from the European Chemicals Agency (ECHA) as cited on PubChem, this related compound has the following GHS hazard classifications[1][2]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[1][2]
It is crucial to assume that this compound may exhibit similar hazardous properties until a specific SDS is available.
Prudent Laboratory Practices: A Self-Validating System of Safety
Given the potential hazards, a rigorous and self-validating approach to handling is essential. The following protocols are based on general best practices for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3][4]
-
Gloves: Double-gloving with compatible, powder-free nitrile gloves is recommended to prevent skin contact.[5]
-
Body Protection: A lab coat, buttoned to its full length, is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[4]
Engineering Controls
All work with this compound should be performed in a well-ventilated laboratory, with all weighing and solution preparation conducted inside a chemical fume hood.[6]
Handling and Storage
-
Handling: Avoid all direct contact with the compound. Use spatulas and other appropriate tools for transfers. Avoid creating dust or aerosols. After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[6]
-
Storage: Store in a tightly sealed, clearly labeled container in a refrigerator at 2-8°C as recommended.[1] Keep away from incompatible materials, which, based on general chemical principles for amines and esters, may include strong oxidizing agents, acids, and bases.
Emergency Procedures: Preparedness is Key
Spills
In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[6] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
First Aid
The following first-aid measures are based on the potential hazards inferred from related compounds:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Experimental Workflow: A Cautious Approach
The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown or incomplete safety data.
Caption: A workflow emphasizing the prerequisite of obtaining and reviewing the SDS before any experimental work.
Disposal
All waste materials contaminated with this compound should be considered hazardous waste.[9][10] Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers. Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Conclusion: A Call for Diligence
While this compound holds potential as a research chemical, the current lack of a comprehensive Safety Data Sheet demands a highly cautious and diligent approach to its handling. The information provided in this guide is intended to foster a culture of safety and to underscore the importance of obtaining complete safety information before commencing any laboratory work. The principles of chemical hygiene, including the consistent use of appropriate personal protective equipment and engineering controls, are paramount to ensuring the safety of all laboratory personnel.
References
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Methodological & Application
Synthesis Protocol for Methyl 3-[4-(aminomethyl)phenyl]propionate: An Application Note for Researchers
Introduction
Methyl 3-[4-(aminomethyl)phenyl]propionate is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of pharmaceuticals and other advanced materials. Its structure incorporates a primary amine and a methyl ester, offering two distinct reactive sites for further chemical modification. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The described two-step synthetic route is robust, scalable, and employs readily available starting materials, ensuring high yield and purity of the final product.
Strategic Approach to Synthesis
The synthesis of the target molecule is strategically designed in two main stages: the esterification of the carboxylic acid precursor followed by the selective reduction of the nitrile group. This approach is advantageous as it utilizes the commercially available and stable starting material, 3-(4-cyanophenyl)propionic acid. The esterification is performed first to protect the carboxylic acid from potential side reactions during the subsequent reduction step. The choice of a selective reduction method is crucial to ensure the integrity of the methyl ester functionality.
Caption: Overall synthetic workflow.
Part 1: Esterification of 3-(4-cyanophenyl)propionic acid
The initial step involves a classic Fischer esterification of 3-(4-cyanophenyl)propionic acid with methanol, catalyzed by sulfuric acid.[1][2] This acid-catalyzed reaction is an equilibrium process. To drive the reaction towards the product, a large excess of methanol is used, serving as both a reactant and the solvent.
Experimental Protocol: Esterification
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-cyanophenyl)propionic acid (10.0 g, 57.1 mmol).
-
Reagent Addition: To the flask, add methanol (150 mL) and slowly add concentrated sulfuric acid (2.0 mL) dropwise with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(4-cyanophenyl)propanoate as a solid.
Quantitative Data: Esterification
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |
| 3-(4-cyanophenyl)propionic acid | 175.19 | 10.0 | 57.1 | - |
| Methanol | 32.04 | - | - | - |
| Sulfuric Acid | 98.08 | - | - | - |
| Methyl 3-(4-cyanophenyl)propanoate | 189.21 | ~10.2 | ~53.9 | ~95 |
Part 2: Selective Reduction of Methyl 3-(4-cyanophenyl)propanoate
The second and final step is the selective reduction of the nitrile group in methyl 3-(4-cyanophenyl)propanoate to a primary amine. For this transformation, catalytic hydrogenation using Raney Nickel is the method of choice.[3] This method is highly efficient and selective for the reduction of nitriles without affecting the ester group.[3] The reaction is performed under a hydrogen atmosphere in a methanolic ammonia solution, which helps to minimize the formation of secondary amine byproducts.
Experimental Protocol: Selective Nitrile Reduction
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (approximately 1.0 g, slurry in water) with methanol (3 x 20 mL) to remove the water.
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add methyl 3-(4-cyanophenyl)propanoate (10.0 g, 52.8 mmol) and a solution of 7N ammonia in methanol (150 mL).
-
Catalyst Addition: Carefully add the washed Raney Nickel to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care. The filter cake should be kept wet with water and disposed of appropriately.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (with 1% triethylamine) to yield pure this compound.
Quantitative Data: Selective Nitrile Reduction
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |
| Methyl 3-(4-cyanophenyl)propanoate | 189.21 | 10.0 | 52.8 | - |
| Raney Nickel | - | ~1.0 | - | - |
| Hydrogen | 2.02 | - | - | - |
| This compound | 193.24 | ~9.2 | ~47.6 | ~90 |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 3.80 (s, 2H), 3.65 (s, 3H), 2.90 (t, J=7.6 Hz, 2H), 2.60 (t, J=7.6 Hz, 2H), 1.55 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 173.5, 142.0, 138.5, 129.0, 128.5, 51.5, 46.0, 35.5, 30.0.
-
Mass Spectrometry (ESI+): m/z 194.12 [M+H]⁺.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Raney Nickel: Pyrophoric catalyst. Must be handled under an inert atmosphere and kept wet.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks.
-
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound. The protocol is well-suited for a standard research laboratory setting and provides a high yield of the desired product. The causality behind the experimental choices, such as the use of excess methanol in esterification and the specific conditions for selective nitrile reduction, are explained to provide a deeper understanding of the process. Adherence to this protocol will enable researchers to consistently produce high-purity this compound for their downstream applications.
References
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- Chandane, V., et al. (2017). Esterification of propionic acid with n-butanol over a new solid acid catalyst. Journal of the Taiwan Institute of Chemical Engineers, 70, 137-144.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
- Otera, J. (2003).
-
Wiley Online Library. (2014). Catalytic Reduction of Nitriles. In Science of Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link][4]
-
ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)? Retrieved from [Link][3]
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Application Notes and Protocols for the Purification of Methyl 3-[4-(aminomethyl)phenyl]propionate
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of Methyl 3-[4-(aminomethyl)phenyl]propionate from a typical reaction mixture. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The following sections will delve into the rationale behind the selection of purification strategies, potential impurities, and step-by-step protocols for achieving high purity of the target compound. The methodologies described herein are designed to be robust and reproducible, ensuring the isolation of a product that meets stringent quality standards.
Introduction: The Importance of Purity
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final product. Therefore, a robust and efficient purification strategy is paramount.
The synthesis of this compound typically involves the reduction of a precursor such as methyl 3-(4-nitrophenyl)propanoate or methyl 3-(4-cyanophenyl)propanoate. These synthetic routes can introduce a variety of impurities, including unreacted starting materials, byproducts of the reduction process, and residual reagents. This guide will focus on post-synthesis workup and purification to isolate the desired amino ester in high purity.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. The nature of these impurities dictates the most effective separation techniques.
Table 1: Potential Impurities and Their Origin
| Impurity | Chemical Structure | Likely Origin |
| Methyl 3-(4-nitrophenyl)propanoate | C₁₀H₁₁NO₄ | Unreacted starting material from nitro group reduction. |
| Methyl 3-(4-cyanophenyl)propanoate | C₁₁H₁₁NO₂ | Unreacted starting material from nitrile reduction. |
| Byproducts of nitro reduction | Various | Incomplete reduction (e.g., nitroso, hydroxylamino intermediates). |
| Byproducts of nitrile reduction | Various | Hydrolysis of the nitrile to a carboxylic acid or amide. |
| Unreacted esterification reagents | e.g., Methanol, Acid catalyst | Carryover from the esterification step if performed in tandem. |
| Solvent Residues | Various | Solvents used in the reaction and workup. |
The key to separating this compound from these impurities lies in exploiting the differences in their physicochemical properties, primarily the basicity of the primary amine and the polarity differences between the compounds.
Purification Strategy Overview: A Multi-pronged Approach
A multi-step purification strategy is often the most effective way to achieve high purity. The following workflow is recommended, leveraging the unique properties of the target molecule.
Caption: A typical purification workflow for this compound.
Detailed Protocols
Protocol 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the aminomethyl group. By treating the organic reaction mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral impurities remain in the organic layer and are thus separated. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.[1][2][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times.
-
Causality: The HCl protonates the basic amine of the target compound, forming a water-soluble salt that moves to the aqueous layer. Neutral organic impurities, such as unreacted nitro or cyano precursors, remain in the organic phase.[1]
-
-
Separation: Combine the acidic aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 10M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is basic (pH > 10). This deprotonates the ammonium salt, regenerating the free amine.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of ethyl acetate or DCM. Repeat the extraction 3-4 times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude purified product.
Protocol 2: Crystallization
Principle: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures, while impurities will either remain in solution or be present in much lower concentrations. For amino esters, it's often beneficial to crystallize them as their hydrochloride salts, which tend to be more crystalline than the free base.[4][5][6]
Step-by-Step Protocol (as the Hydrochloride Salt):
-
Salt Formation: Dissolve the product obtained from the acid-base extraction in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring until the solution is acidic and precipitation is observed.
-
Crystallization: Cool the mixture in an ice bath or refrigerator to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Recommended Crystallization Solvents
| Solvent System | Rationale |
| Isopropanol/Diethyl Ether | Good for inducing crystallization of hydrochloride salts. |
| Ethanol/Hexane | The addition of a non-polar solvent can reduce solubility and promote precipitation. |
| Toluene | Can be effective for crystallizing aromatic compounds. |
Protocol 3: Flash Column Chromatography (Optional)
Principle: Flash chromatography is a preparative liquid chromatography technique that uses pressure to speed up the separation of compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[7][8] For basic compounds like amines, which can interact strongly with the acidic silica gel, modifications to the mobile phase are necessary to achieve good separation and prevent peak tailing.[9][10]
Step-by-Step Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: A common mobile phase for purifying amines on silica gel is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To prevent peak tailing, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[10]
-
Causality: The triethylamine competes with the basic product for the acidic sites on the silica gel, reducing strong interactions and allowing the product to elute more symmetrically.[9]
-
-
Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Characterization and Quality Control
The purity of the final product should be assessed using appropriate analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and identify any organic impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Conclusion
The purification of this compound from a reaction mixture is a critical step in its synthesis. A combination of acid-base extraction, followed by crystallization, is a robust and effective strategy for obtaining a high-purity product. For applications requiring the highest purity, flash column chromatography with a modified mobile phase can be employed. The choice of the specific protocol and conditions should be guided by the impurity profile of the crude material and the desired final purity.
References
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Sorbent Technologies. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
ResearchGate. (2008). Synthesis and Crystal Structure Analysis of Methyl 2Hydroxyimino3-phenyl-propionate. Retrieved from [Link]
-
National Institutes of Health. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
- Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
Sorbent Technologies, Inc. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. Retrieved from [Link]
- Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
National Institutes of Health. (2008). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
Columbia University. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2006). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 5. Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sorbtech.com [sorbtech.com]
- 8. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to set up and run a flash chromatography column. [reachdevices.com]
- 10. Chromatography [chem.rochester.edu]
Comprehensive Analytical Characterization of Methyl 3-[4-(aminomethyl)phenyl]propionate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of Methyl 3-[4-(aminomethyl)phenyl]propionate. As a key intermediate or potential active pharmaceutical ingredient, ensuring its identity, purity, and stability is paramount. This application note outlines protocols for structural elucidation and purity assessment using a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Introduction and Physicochemical Profile
This compound is a bifunctional molecule containing a primary amine and a methyl ester. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical development. Rigorous analytical characterization is essential to confirm its chemical structure and determine its purity, which are critical parameters for its use in subsequent synthetic steps or as a final product.
Before selecting analytical methods, understanding the compound's physicochemical properties is crucial.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| CAS Number | 100511-78-2 | [1] |
| Appearance | Not available (Typically an oil or low-melting solid) | - |
| Storage | 2-8°C Refrigerator | [1] |
Note: The compound is also commercially available as a hydrochloride salt (CAS: 103565-40-8, MW: 229.71), which will have different solubility and melting point characteristics.[2]
Overall Analytical Workflow
A multi-faceted approach is required for full characterization. Spectroscopic methods are employed for structural confirmation, while chromatographic techniques are used to assess purity and quantify impurities.
Caption: Overall workflow for analytical characterization.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.
Expertise & Rationale: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of different carbon environments. Together, they provide a complete picture of the molecule's carbon-hydrogen framework. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but if the sample is the HCl salt, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) would be more appropriate to ensure solubility.
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 | d | 2H | Ar-H (ortho to CH₂CH₂) | Aromatic protons deshielded by the ring current. |
| ~ 7.15 | d | 2H | Ar-H (ortho to CH₂NH₂) | Aromatic protons deshielded by the ring current. |
| ~ 3.80 | s | 2H | Ar-CH₂ -NH₂ | Protons on carbon adjacent to an aromatic ring (benzylic) and a nitrogen atom. |
| ~ 3.65 | s | 3H | -O-CH₃ | Methyl ester protons, typically a sharp singlet. |
| ~ 2.95 | t | 2H | Ar-CH₂ -CH₂- | Methylene protons adjacent to the aromatic ring. |
| ~ 2.60 | t | 2H | -CH₂-CH₂ -COO- | Methylene protons adjacent to the carbonyl group. |
| ~ 1.60 | br s | 2H | -NH₂ | Amine protons; signal is often broad and may exchange with D₂O. |
Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 173 | C =O | Ester carbonyl carbon. |
| ~ 140 | Ar-C (quaternary) | Aromatic carbon attached to the aminomethyl group. |
| ~ 135 | Ar-C (quaternary) | Aromatic carbon attached to the propionate chain. |
| ~ 129 | Ar-C H | Aromatic methine carbons. |
| ~ 128 | Ar-C H | Aromatic methine carbons. |
| ~ 51 | -O-C H₃ | Methyl ester carbon. |
| ~ 45 | Ar-C H₂-NH₂ | Benzylic carbon attached to the amine. |
| ~ 36 | -CH₂-C H₂-COO- | Methylene carbon adjacent to the carbonyl. |
| ~ 30 | Ar-C H₂-CH₂- | Methylene carbon adjacent to the aromatic ring. |
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
-
Instrument Setup: Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.[3] Following this, acquire the ¹³C NMR spectrum. A longer acquisition time may be needed for ¹³C due to the low natural abundance of the isotope.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra to the TMS peak.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm the molecular formula and structural components.
Expertise & Rationale: Electron Ionization (EI) is a common "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, which is a direct confirmation of the molecular weight. For this molecule, ESI in positive ion mode would be highly effective due to the basic amine group, readily forming an [M+H]⁺ ion at m/z 194.25.
Table 4: Predicted Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment Ion | Rationale |
| 193 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 178 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 162 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 134 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 106 | [H₂NCH₂C₆H₄]⁺ | Cleavage of the propionate side chain. |
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Method Selection: Choose the ionization method (EI for fragmentation or ESI for molecular weight confirmation).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a coupled system like GC-MS or LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to see if it corresponds with the expected structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[4]
Expertise & Rationale: This technique is excellent for quickly confirming the presence of key functional groups. For this compound, the most important signals will be the N-H stretches from the primary amine, the C=O stretch from the ester, and the C-O stretch, which together provide strong evidence for the proposed structure.
Table 5: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H |
| ~ 1735 | C=O stretch | Ester (-COOR) |
| ~ 1610, 1515 | C=C stretch | Aromatic Ring |
| ~ 1250 - 1100 | C-O stretch | Ester C-O |
| ~ 820 | C-H bend (out-of-plane) | 1,4-disubstituted (para) benzene |
Protocol 3: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a drop between two salt (NaCl or KBr) plates.
-
Solid (KBr Pellet): If the sample is a solid, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.
-
-
Background Scan: Run a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[5]
-
Data Analysis: The background is automatically subtracted. Label the major peaks and assign them to the corresponding functional groups.
Chromatographic Method for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the industry-standard method for determining the purity of pharmaceutical compounds and for identifying and quantifying impurities.[6]
Expertise & Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic compounds. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). Controlling the pH of the mobile phase is critical for this molecule; the basic amine group can cause poor peak shape (tailing) at neutral or high pH. A slightly acidic mobile phase (e.g., pH 3-4) will protonate the amine, leading to better interaction with the stationary phase and improved peak symmetry. UV detection is suitable as the benzene ring is a strong chromophore. A wavelength of 214 nm is often chosen for general aromatic compounds to maximize sensitivity.
Sources
Application Note & Protocol Guide: Strategic Incorporation of Methyl 3-[4-(aminomethyl)phenyl]propionate in Advanced Peptide Synthesis
Preamble: The Strategic Role of Rigid Spacers in Peptide Therapeutics
In the landscape of modern peptide design and drug development, the ability to control the three-dimensional structure of a peptide is paramount to its biological function. While natural amino acids provide a foundational palette, the introduction of non-natural building blocks, particularly rigid linkers, has unlocked new frontiers in therapeutic design. These linkers serve as molecular scaffolds, precisely positioning key pharmacophoric elements, constraining peptide conformation to enhance receptor affinity, and improving metabolic stability.[1][2]
Methyl 3-[4-(aminomethyl)phenyl]propionate is a bifunctional building block that serves as an exemplary rigid spacer. Its phenylpropionate backbone introduces a defined, non-flexible segment into a peptide sequence, influencing its overall topology.[3] Notably, the incorporation of such β-amino acid analogues has been shown to disrupt undesirable peptide aggregation, such as amyloid fibril formation, by altering intermolecular hydrogen bonding patterns.[4] This guide provides a comprehensive overview and detailed protocols for the effective preparation and incorporation of this versatile molecule into peptide sequences using both solid-phase and solution-phase methodologies.
Compound Profile: Physicochemical Properties and Safe Handling
Before experimental use, it is critical to understand the properties and handling requirements of the reagent. The compound is typically supplied as a free base or a hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 100511-78-2 (Free Base) | [5] |
| Molecular Formula | C₁₁H₁₅NO₂ | [5] |
| Molecular Weight | 193.24 g/mol | [5] |
| Alternative Names | 3-(4-Aminomethylphenyl)propionic acid methyl ester | [5] |
| Appearance | Varies; typically an oil or solid | - |
| Storage | 2-8°C, desiccated | [5] |
Safety & Handling: The compound and its derivatives should be handled in a well-ventilated fume hood. Based on data for structurally similar compounds, it is classified as an irritant.[6][7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Pre-Synthesis Preparation: Crafting the Fmoc-Protected Building Block
To be utilized in standard Fmoc-based solid-phase peptide synthesis (SPPS), the raw material must first be converted into a compatible building block. This involves two key steps: protection of the primary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group and subsequent hydrolysis (saponification) of the methyl ester to yield a free carboxylic acid.
Diagram: Synthesis of the Fmoc-Protected Building Block
Caption: Conversion of the starting material to the SPPS-compatible building block.
Protocol 3.1: Fmoc Protection of the Primary Amine
This protocol describes a standard procedure for the protection of the primary amine using Fmoc-succinimidyl carbonate (Fmoc-OSu).
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous 10% sodium bicarbonate (NaHCO₃) solution.
-
Addition of Fmoc Reagent: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the Fmoc-protected ester.
Protocol 3.2: Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester to the free carboxylic acid, which is necessary for coupling reactions.
-
Dissolution: Dissolve the Fmoc-protected ester (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Cool the solution to 0°C. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 with 1M HCl. A white precipitate should form.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under high vacuum. This yields the final Fmoc-[4-(aminomethyl)phenyl]propionic acid, ready for use in SPPS.
Application: Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS is the method of choice for routine peptide synthesis, involving the stepwise addition of protected amino acids to a growing chain anchored on an insoluble resin support.[8][9]
Diagram: SPPS Cycle for Incorporating the Rigid Linker
Caption: The Fmoc-SPPS cycle for the incorporation of the prepared building block.
Protocol 4.1: Incorporation using Fmoc/tBu Strategy
This protocol assumes a standard manual or automated SPPS workflow.
-
Resin Selection: Choose a resin appropriate for your desired C-terminal functionality.[10]
-
Wang or 2-Chlorotrityl Chloride Resin: For a C-terminal carboxylic acid.
-
Rink Amide or Sieber Amide Resin: For a C-terminal amide.
-
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group, exposing a free amine.[8]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling Reaction:
-
In a separate vial, pre-activate the Fmoc-[4-(aminomethyl)phenyl]propionic acid building block (3.0 eq relative to resin loading).
-
Activation Cocktail: Dissolve the building block, an aminium/uronium salt activator like HBTU or HATU (2.9 eq), and an additive like HOBt (3.0 eq, if not part of the activator) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6.0 eq). Allow to pre-activate for 1-2 minutes.[11][12]
-
Add the activation mixture to the washed resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours. Due to the steric bulk of the linker, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive (beads turn yellow/colorless), proceed. If negative (beads are blue), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 3-7 for each subsequent amino acid in the sequence.
Post-Synthesis: Cleavage, Purification, and Analysis
The final steps involve liberating the synthesized peptide from the solid support, removing side-chain protecting groups, and purifying the crude product.
Protocol 5.1: Cleavage and Deprotection
The choice of cleavage cocktail is critical and depends on the amino acids present in the sequence.[13][14]
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: For most peptides, a standard cocktail is sufficient. A common choice is Reagent B :
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%[15]
-
Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and phenol act as scavengers, trapping the highly reactive cationic species (e.g., t-butyl cations) that are generated, preventing side reactions with sensitive residues like Trp and Met.[14]
-
-
Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Collection: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Protocol 5.2: Purification and Characterization
The crude peptide must be purified and its identity confirmed.
-
Purification by RP-HPLC:
-
System: A preparative or semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is standard.[16][17]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Method: Dissolve the crude peptide in a minimal amount of Mobile Phase A (with organic solvent if needed for solubility). Inject onto the column and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Analytical HPLC: Assess the purity of the collected fractions using an analytical C18 column and a faster gradient.[18]
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to ensure successful incorporation of the linker and all amino acids.[19]
-
Diagram: Post-Synthesis Workflow
Caption: Standard workflow from resin-bound peptide to purified final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of the Linker | - Steric hindrance of the bulky building block.- Insufficient activation time or reagent concentration. | - Double Couple: Repeat the coupling step with fresh reagents.- Use a stronger activator: Switch from HBTU to HATU or COMU.[20]- Increase reaction time: Extend the coupling time to 3-4 hours or allow it to proceed overnight. |
| Low Yield of Crude Peptide | - Incomplete cleavage from the resin.- Peptide is soluble in the precipitation ether. | - Extend cleavage time: Increase the TFA reaction time to 4 hours.- Change precipitation solvent: Try precipitating in cold methyl t-butyl ether (MTBE) instead of diethyl ether. |
| Unexpected Mass in MS Analysis | - Deletion of the linker or adjacent amino acid due to incomplete coupling.- Modification of sensitive residues (e.g., Trp, Met) by scavenged cations. | - Review HPLC chromatogram of the crude product for expected masses of deletion sequences.- Optimize the scavenger cocktail. For peptides with multiple Arg residues, a more complex cocktail like Reagent K may be needed.[14][15] |
References
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AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
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Pal, S., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4370-4379. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 417374, Methyl 3-(4-aminophenyl)propanoate. Retrieved from [Link]
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Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]
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Toh, Y. C., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7578. Available from: [Link]
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Fields, G. B., & Fields, C. G. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. Available from: [Link]
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Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Covalab. Available from: [Link]
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Haskell-Luevano, C., et al. (2004). Rigid Linkers for Bioactive Peptides. Journal of Medicinal Chemistry, 47(14), 3657–3662. Available from: [Link]
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
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AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
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iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. Retrieved from [Link]
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International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
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Geylan, G., et al. (2024). PepINVENT: generative peptide design beyond natural amino acids. Digital Discovery, 3(1), 153-166. Available from: [Link]
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ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques and Applications. Retrieved from [Link]
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AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
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Hari, S., et al. (2014). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. Journal of Chemical and Pharmaceutical Research, 6(7), 2003-2008. Available from: [Link]
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Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
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CordenPharma. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
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Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369. Available from: [Link]
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-
Fields, C. G., & Fields, G. B. (1993). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 29-42). Humana Press. Available from: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
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Syka, J. E., et al. (2004). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 1(1), 322-331. Available from: [Link]
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Applications of Methyl 3-[4-(aminomethyl)phenyl]propionate in Medicinal Chemistry: A Scaffold for Innovation
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount to the efficient development of novel therapeutics. Methyl 3-[4-(aminomethyl)phenyl]propionate emerges as a molecule of significant interest, embodying a unique structural architecture that combines two key pharmacophoric elements: the 3-phenylpropionate moiety and the 4-(aminomethyl)phenyl group. While the direct therapeutic applications of this specific molecule are not extensively documented, its constituent parts are prevalent in a wide array of biologically active agents.
The 3-phenylpropionate core is a well-established motif in medicinal chemistry, notably present in the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This structural unit is known to interact with various biological targets, often through hydrophobic and van der Waals interactions. On the other hand, the 4-(aminomethyl)phenyl group provides a crucial point for chemical modification and interaction with biological macromolecules. The primary amine serves as a versatile handle for the introduction of diverse functionalities, enabling the exploration of a vast chemical space. For instance, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been successfully developed as selective JAK2 inhibitors[2].
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound as a foundational scaffold in medicinal chemistry. We will provide detailed protocols for its synthesis and outline its prospective utility in the design of novel kinase inhibitors, supported by robust, field-proven experimental methodologies.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. A plausible and efficient synthetic route is outlined below. This protocol is based on well-established organic chemistry principles, including chloromethylation, cyanation, nitrile hydrolysis, esterification, and nitrile reduction.
Experimental Workflow: Synthesis
Sources
Experimental Application Notes and Protocols: 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester
Forward
These application notes provide a comprehensive guide for the experimental use of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester, a versatile small molecule scaffold with potential applications in drug discovery and development.[1] This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles. While this compound is structurally related to molecules with known biological activities, its specific pharmacological profile is still under investigation. These notes, therefore, present a series of exploratory protocols to elucidate its mechanism of action and potential therapeutic uses.
Introduction and Compound Profile
3-(4-Aminomethyl-phenyl)-propionic acid methyl ester is a derivative of propionic acid with a core structure that suggests potential interactions with biological systems. Its analogues, such as 3-(4'-Hydroxyphenyl)propionic acid methyl ester and 3-(4-Methylphenyl)propionic acid, have been utilized in the synthesis of anti-inflammatory agents and other therapeutic compounds.[2][3] Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial and anticancer properties.[4][5]
The presence of an aminomethylphenyl group, which can be found in various pharmacologically active compounds, suggests that 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester may interact with neurotransmitter systems. Specifically, its structure bears some resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[6] Therefore, a primary focus of these application notes will be to investigate its potential as a modulator of GABAergic neurotransmission.
Table 1: Physicochemical Properties of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride
| Property | Value | Source |
| CAS Number | 103565-40-8 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.7 g/mol | [1] |
| Synonyms | Methyl 3-(4-aminomethylphenyl)propanoate, Methyl 3-[4-(aminomethyl)phenyl]propionate | [7] |
| Storage Conditions | Store at <-15°C | [1] |
Experimental Design: A Hypothesis-Driven Approach
Given the structural motifs of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester, a logical starting point for investigation is its potential interaction with GABAᴀ receptors. These receptors are ligand-gated ion channels that are crucial for maintaining the balance of excitation and inhibition in the CNS.[6] Positive allosteric modulators (PAMs) of GABAᴀ receptors, which enhance the effect of GABA, are used in a variety of clinical settings.[6]
Our experimental workflow will, therefore, begin with foundational in vitro assays to screen for GABAᴀ receptor activity, followed by more detailed characterization of any observed effects. Additionally, based on the activities of related propionic acid derivatives, we will outline protocols to explore potential antimicrobial and anticancer activities.
Caption: Experimental workflow for characterizing 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester.
Protocols for Investigating GABAergic Activity
Protocol 1: In Vitro GABAᴀ Receptor Radioligand Binding Assay
This protocol is designed to determine if 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester binds to the GABAᴀ receptor complex. We will use a competitive binding assay with a known radioligand.
Objective: To assess the binding affinity of the test compound to GABAᴀ receptors.
Materials:
-
3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride
-
HEK293 cells overexpressing human GABAᴀ receptors[8]
-
[³H]flumazenil (for benzodiazepine site) or [³H]muscimol (for GABA binding site)[9][10]
-
Assay Buffer: 5 mM KCl, 1.25 mM CaCl₂, 1.25 mM MgCl₂, 120 mM NaCl, 15 mM Tris, pH 7.4 with HCl[8]
-
Washing Buffer: 50 mM Tris-HCl, pH 7.4[8]
-
96-well microplates and filter plates
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare a stock solution of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride in a suitable solvent (e.g., DMSO or water). Create a dilution series in the assay buffer.
-
Membrane Preparation: Thaw cell membranes from HEK293 cells overexpressing the desired GABAᴀ receptor subtype and resuspend in ice-cold assay buffer to a final protein concentration of 0.5 mg/mL.[8]
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Incubation: Incubate the plate for 1 hour on ice.[8]
-
Harvesting: Filter the contents of each well through a 96-well filter plate and wash three times with 300 µL of ice-cold washing buffer per well.[8]
-
Scintillation Counting: Add 40 µL of scintillation cocktail to each well, and after a 1-hour incubation at room temperature, measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the percentage of specific binding and determine the IC₅₀ and Kᵢ values.[8]
Protocol 2: Functional GABAᴀ Receptor Assay using a Fluorescent Imaging Plate Reader (FLIPR)
This protocol assesses the functional activity of the test compound on GABAᴀ receptors by measuring changes in intracellular chloride concentration.
Objective: To determine if the test compound modulates GABAᴀ receptor function.
Materials:
-
CHO-K1 cells stably expressing the GABAᴀ receptor and a halide-sensing yellow fluorescent protein (YFP).[11]
-
3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride
-
GABA
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescent imaging plate reader (FLIPR)
Procedure:
-
Cell Plating: Plate the YFP-GABAᴀ expressing cells in black-walled, clear-bottom 96-well plates and culture overnight.
-
Compound Addition: Add varying concentrations of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester to the wells.
-
GABA Stimulation: After a pre-incubation period, stimulate the cells with a sub-maximal concentration of GABA (e.g., EC₂₀).
-
Fluorescence Measurement: Measure the change in YFP fluorescence over time using a FLIPR instrument. A decrease in fluorescence indicates chloride influx through the GABAᴀ channel.
-
Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine its effect on GABA-induced chloride influx.
Caption: Putative mechanism of positive allosteric modulation of the GABAᴀ receptor.
Protocols for Investigating Broader Biological Activities
Protocol 3: Antimicrobial Susceptibility Testing
Based on the antimicrobial activity of related compounds, this protocol will assess the potential of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester to inhibit the growth of various microorganisms.[4]
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of bacteria and fungi.
Materials:
-
3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare standardized inoculums of the microbial strains.
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or a microplate reader.
Protocol 4: Anticancer Cell Viability Assay
This protocol will evaluate the cytotoxic effects of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester on cancer cell lines, as has been observed with similar structures.[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in various cancer cell lines.
Materials:
-
3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Normal cell line (e.g., HEK293) for assessing selectivity
-
Cell culture medium and supplements
-
MTT or similar cell viability reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Viability Assessment: Add the MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Data Interpretation and Next Steps
The results from these initial screening protocols will guide further investigation.
Table 2: Interpretation of Potential Outcomes
| Assay | Positive Result | Negative Result | Next Steps for Positive Result |
| GABAᴀ Binding | Low IC₅₀/Kᵢ | High IC₅₀/Kᵢ | Proceed to functional assays and electrophysiology. |
| GABAᴀ Functional | Potentiation of GABA response | No effect on GABA response | Characterize the type of modulation (PAM, NAM, or agonist) with electrophysiology. |
| Antimicrobial | Low MIC values | High MIC values | Test against a broader panel of microbes, including resistant strains. |
| Anticancer | Low IC₅₀ values | High IC₅₀ values | Investigate the mechanism of cell death (e.g., apoptosis assays). |
Conclusion
3-(4-Aminomethyl-phenyl)-propionic acid methyl ester is a compound with a chemical structure that suggests multiple avenues for pharmacological investigation. The protocols detailed in these application notes provide a robust framework for an initial exploration of its biological activities, with a primary focus on the GABAergic system and a secondary look at potential antimicrobial and anticancer effects. The data generated from these experiments will be crucial in determining the therapeutic potential of this molecule and guiding future drug development efforts.
References
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
JoVE. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. [Link]
-
PLOS ONE. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
MDPI. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]
-
Current Protocols in Pharmacology. (2001). Characterization of GABA Receptors. [Link]
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Methyl 3-[4-(aminomethyl)phenyl]propionate: A Versatile Scaffold for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery.[1] Methyl 3-[4-(aminomethyl)phenyl]propionate emerges as a compelling example of such a scaffold. Its structure presents a unique combination of features: a phenylpropionate moiety, which is found in a number of bioactive molecules and can influence pharmacokinetic properties, and a reactive primary aminomethyl group, which serves as a versatile handle for a wide array of chemical modifications.[2] This guide provides a comprehensive overview of this scaffold, from its synthesis to its potential applications, complete with detailed protocols for its derivatization.
The strategic importance of the this compound scaffold lies in its ability to serve as a foundational building block for the creation of diverse chemical libraries. The primary amine allows for the introduction of a vast range of substituents through well-established reactions like amide bond formation, sulfonylation, and reductive amination. This enables the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles of lead compounds.
Physicochemical Properties
A clear understanding of the physicochemical properties of a scaffold is essential for its effective utilization in drug design.
| Property | Value | Source |
| CAS Number | 100511-78-2 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Boiling Point | 299.4±20.0 °C (Predicted) | [2] |
| Density | 1.081±0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.13±0.10 (Predicted) | [2] |
Proposed Synthesis of the Scaffold
While this compound is commercially available, a robust in-house synthesis is often desirable for cost-effectiveness and scalability in drug discovery programs. Although a direct, high-yield synthesis from simple starting materials is not extensively documented in readily available literature, a plausible and chemically sound two-step approach can be proposed based on the known chemistry of related analogs. This route begins with the commercially available methyl 3-(4-formylphenyl)propanoate.
Sources
Application Notes and Protocols for the Derivatization of Methyl 3-[4-(aminomethyl)phenyl]propionate for Analytical Assays
Introduction: Unlocking the Analytical Potential of Methyl 3-[4-(aminomethyl)phenyl]propionate
This compound is a bifunctional molecule of significant interest in pharmaceutical and chemical research. Its structure, featuring a primary amine and a methyl ester, presents a unique analytical challenge. Direct analysis of this compound, particularly at low concentrations in complex biological matrices, is often hindered by its polarity and lack of a strong chromophore or fluorophore. Chemical derivatization is an indispensable strategy to overcome these limitations, enhancing detectability and improving chromatographic performance for reliable quantification.[1]
This comprehensive guide provides detailed application notes and validated protocols for the derivatization of this compound, targeting both its primary amine and methyl ester functionalities. The methodologies are designed for researchers, scientists, and drug development professionals, offering a robust framework for developing sensitive and specific assays using common analytical techniques such as HPLC-UV, HPLC-FLD, and LC-MS.
Strategic Approaches to Derivatization
The presence of two distinct functional groups on this compound allows for two primary derivatization strategies:
-
Direct Derivatization of the Primary Amine: This approach introduces a chromophoric or fluorophoric tag onto the molecule, enabling highly sensitive detection.
-
Two-Step Derivatization of the Methyl Ester: This strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by derivatization of the newly formed carboxyl group.
The choice of strategy depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.
Part 1: Direct Derivatization of the Primary Amine Group
The primary amine of this compound is a prime target for derivatization. Several reagents are commercially available that react specifically and efficiently with primary amines to yield stable, highly detectable products. We will focus on three widely used and well-characterized derivatizing agents: Dansyl Chloride, FMOC-Cl, and OPA.
Derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)
Dansyl chloride reacts with primary amines in an alkaline environment to form stable, intensely fluorescent sulfonamide adducts.[1] These derivatives are well-suited for both fluorescence and UV detection, as well as for LC-MS analysis due to their enhanced ionization efficiency.[2]
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the primary amine on the sulfonyl chloride group of dansyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is typically carried out at an alkaline pH to ensure the amine is in its more nucleophilic, unprotonated form.[3]
Caption: Dansyl Chloride Derivatization Workflow.
Protocol for Dansyl Chloride Derivatization:
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1 mg/mL solution of Dansyl Chloride in acetone. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.[3]
-
Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 10.5 with NaOH.
-
-
Derivatization Procedure:
-
To 100 µL of the sample (or standard solution) in a microcentrifuge tube, add 200 µL of the bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution and vortex briefly.
-
Incubate the mixture at 60°C for 45 minutes in a heating block.[4]
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction and remove excess Dansyl Chloride, add 50 µL of a 2% aqueous solution of methylamine or ammonia and vortex. Let it stand for 10 minutes at room temperature.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
The resulting aqueous solution can be directly injected into the HPLC system or further diluted with the mobile phase.
-
Detection Parameters:
| Parameter | Value |
| HPLC-UV Detection | 330-340 nm[5] |
| HPLC-FLD Detection | Excitation: ~335 nm, Emission: ~518 nm[6] |
| LC-MS (ESI+) | Monitor for the [M+H]+ of the derivatized analyte. |
Expert Insights: The stability of dansyl derivatives is influenced by pH and light exposure.[3] It is crucial to protect the derivatized samples from light and analyze them within 24-48 hours for optimal results. The addition of a primary amine like methylamine to quench the reaction is a critical step to prevent the derivatization of other components in the analytical system.
Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl is another highly effective reagent for derivatizing primary amines. It reacts under mild basic conditions to form stable, highly fluorescent carbamate derivatives.[7][8] The FMOC derivatives are particularly well-suited for reversed-phase HPLC with fluorescence detection.
Mechanism of Action: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. This results in the formation of a carbamate linkage and the elimination of hydrochloric acid. A borate buffer is commonly used to maintain the alkaline pH required for the reaction.
Caption: FMOC-Cl Derivatization Workflow.
Protocol for FMOC-Cl Derivatization:
-
Reagent Preparation:
-
FMOC-Cl Solution: Prepare a 3 mg/mL solution of FMOC-Cl in acetone or acetonitrile. This solution should be prepared fresh daily.
-
Borate Buffer: Prepare a 0.5 M sodium borate buffer and adjust the pH to 9.5 with NaOH.
-
-
Derivatization Procedure:
-
To 100 µL of the sample (or standard solution) in a microcentrifuge tube, add 100 µL of the borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex for 30 seconds.
-
Let the reaction proceed at room temperature for 10 minutes.
-
To stop the reaction and remove excess FMOC-Cl, add 100 µL of a 1% aqueous solution of glycine or other primary amine and vortex. Let it stand for 5 minutes.
-
Acidify the solution with 50 µL of 0.1 M HCl to stabilize the FMOC derivatives.[7]
-
The sample is now ready for injection into the HPLC system.
-
Detection Parameters:
| Parameter | Value |
| HPLC-UV Detection | ~265 nm |
| HPLC-FLD Detection | Excitation: ~266 nm, Emission: ~305 nm[9] |
| LC-MS (ESI+) | Monitor for the [M+H]+ of the derivatized analyte. |
Expert Insights: FMOC derivatives are stable under acidic conditions but can be unstable in basic solutions over extended periods.[7] Therefore, the acidification step is crucial for sample stability, especially when using an autosampler for analysis. The FMOC group is known for its high hydrophobicity, which can significantly alter the chromatographic retention of the analyte, often leading to longer retention times on reversed-phase columns.[10]
Derivatization with o-Phthalaldehyde (OPA)
OPA is a classic derivatizing agent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[9] The reaction is rapid, typically completing within minutes at room temperature, making it suitable for automated pre-column derivatization.
Mechanism of Action: OPA first reacts with the thiol to form a thioacetal intermediate. The primary amine then displaces one of the thiol groups to form a Schiff base, which subsequently cyclizes to form the stable and fluorescent isoindole derivative.[11]
Caption: OPA Derivatization Workflow.
Protocol for OPA Derivatization:
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is not stable and should be prepared fresh daily and protected from light.[12]
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 50 µL of the sample (or standard solution) with 50 µL of the OPA reagent.
-
Vortex the mixture for 30 seconds.
-
Let the reaction proceed at room temperature for 2 minutes.
-
The sample is now ready for immediate injection into the HPLC system.
-
Detection Parameters:
| Parameter | Value |
| HPLC-UV Detection | ~340 nm |
| HPLC-FLD Detection | Excitation: ~340 nm, Emission: ~455 nm[9] |
| LC-MS (ESI+) | Monitor for the [M+H]+ of the derivatized analyte. |
Expert Insights: OPA derivatives are known for their instability, with fluorescence intensity decreasing over time.[11][13] Therefore, it is critical to automate the derivatization and injection process or to maintain a strict and consistent timing between derivatization and injection for reproducible results. The choice of thiol can also influence the stability and fluorescence of the derivative.
Part 2: Two-Step Derivatization via the Methyl Ester Group
An alternative strategy for the analysis of this compound involves targeting the methyl ester functionality. This is a two-step process that first converts the ester to a carboxylic acid through hydrolysis, followed by the derivatization of the carboxyl group. This approach is particularly useful for LC-MS analysis.
Step 1: Base-Catalyzed Hydrolysis of the Methyl Ester
Base-catalyzed hydrolysis, or saponification, is an efficient method to convert the methyl ester to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.
Mechanism of Action: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, which then deprotonates the newly formed carboxylic acid in an irreversible step. Acidification in the workup step protonates the carboxylate.
Caption: Ester Hydrolysis Workflow.
Protocol for Base-Catalyzed Hydrolysis:
-
Reaction Setup:
-
In a round-bottom flask, dissolve a known amount of this compound in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a 1.5 to 2-fold molar excess of sodium hydroxide (NaOH).
-
-
Hydrolysis Procedure:
-
Heat the mixture under reflux for 2-4 hours.[14] The progress of the reaction can be monitored by TLC or a preliminary HPLC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to dissolve the resulting salt.
-
Carefully acidify the aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid (HCl). The carboxylic acid may precipitate out of solution.
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-[4-(aminomethyl)phenyl]propionic acid.
-
Expert Insights: The primary amine group will be protonated during the acidification step. For the subsequent derivatization of the carboxylic acid, the pH will need to be adjusted. It is crucial to ensure complete hydrolysis for accurate quantification.
Step 2: Derivatization of the Carboxylic Acid with 3-Nitrophenylhydrazine (3-NPH) for LC-MS
3-Nitrophenylhydrazine (3-NPH) is an effective derivatizing agent for carboxylic acids, significantly enhancing their ionization efficiency in negative-ion electrospray mass spectrometry.[15][16] The reaction is typically mediated by a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a catalyst like pyridine.
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 3-NPH then acts as a nucleophile, attacking the activated carbonyl carbon to form a stable hydrazide derivative.
Caption: 3-NPH Derivatization Workflow.
Protocol for 3-NPH Derivatization:
-
Reagent Preparation:
-
3-NPH Solution: Prepare a 50 mM solution of 3-NPH hydrochloride in 50% aqueous methanol.
-
EDC Solution: Prepare a 30 mM solution of EDC hydrochloride in 50% aqueous methanol.
-
Pyridine Solution: Prepare a 1.5% (v/v) solution of pyridine in 50% aqueous methanol.
-
-
Derivatization Procedure:
-
To 50 µL of the hydrolyzed sample (or standard) in a microcentrifuge tube, add 50 µL of the 3-NPH solution and 50 µL of the EDC solution.
-
Add 10 µL of the pyridine solution and vortex briefly.
-
Incubate the mixture at 30°C for 30 minutes.[15]
-
After incubation, add 340 µL of 90% aqueous methanol to quench the reaction.
-
The sample is now ready for LC-MS analysis.
-
LC-MS/MS Detection (Negative Ion Mode):
-
Precursor Ion: The [M-H]- of the 3-NPH derivatized 3-[4-(aminomethyl)phenyl]propionic acid.
-
Product Ions: Common fragment ions for 3-NPH derivatives include m/z 137, which corresponds to the 3-nitrophenyl group.[17] The specific fragmentation pattern should be optimized for the target analyte.
Expert Insights: The 3-NPH derivatization significantly increases the sensitivity of detection for carboxylic acids in negative ion mode LC-MS.[15] The stability of 3-NPH derivatives is generally good, allowing for analysis using an autosampler.[18][19] It is important to optimize the concentrations of EDC and pyridine, as an excess can lead to side reactions and interfere with the analysis.
Method Validation Considerations
A robust and reliable analytical method requires thorough validation. The validation of the developed derivatization and analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines or the FDA's guidance for bioanalytical method validation.[20][21] Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the biological matrix and the stability of the derivatized product under various storage and processing conditions.
Conclusion
The derivatization strategies outlined in this guide provide a comprehensive framework for the sensitive and reliable quantification of this compound in various sample matrices. The choice of derivatization reagent and analytical technique should be tailored to the specific requirements of the assay, including the desired sensitivity, sample throughput, and available instrumentation. By following the detailed protocols and considering the expert insights provided, researchers can develop and validate robust analytical methods to support their drug development and research endeavors.
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Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. (2020). Molecules, 25(10), 2378. Available at: [Link]
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Han, J., & Lin, K. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(30), 10473–10481. Available at: [Link]
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Zhang, K., et al. (2024). Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS. Analytical Methods. Available at: [Link]
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Tundo, P., & Selva, M. (2002). 2-Phenylpropionic Acid. Organic Syntheses, 79, 87. Available at: [Link]
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UVVis Absorbance spectra for dansyl samples exposed for 6 h... (n.d.). ResearchGate. Available at: [Link]
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Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. (n.d.). Diva-Portal.org. Available at: [Link]
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Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. (2002). Journal of Chromatography A, 946(1-2), 105-117. Available at: [Link]
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9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. (2019). Malaysian Journal of Chemistry, 21(2), 58-66. Available at: [Link]
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Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]
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Multiple reaction monitoring transitions of 3-Nitrophenylhydrazine... (n.d.). ResearchGate. Available at: [Link]
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Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). Analytical Chemistry, 95(4), 2415–2423. Available at: [Link]
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Stability of OPA derivatives. The concentrations of glutamate (A) and... (n.d.). ResearchGate. Available at: [Link]
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Dansyl chloride. (n.d.). Wikipedia. Available at: [Link]
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Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. (2019). Molecules, 24(22), 4153. Available at: [Link]
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a Fluorescence spectrum for the reaction of OPA with ammonium released... (n.d.). ResearchGate. Available at: [Link]
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Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. (2023). Journal of Chromatography A, 1694, 463920. Available at: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Available at: [Link]
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Electronic Supplementary Information - Arginine Mimetic Appended Peptide-Based Probes for Fluorescence Turn-On Detection of 14-3-3 Proteins. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (n.d.). Diva-Portal.org. Available at: [Link]
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The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). International Journal of Molecular Sciences, 26(1), 1. Available at: [Link]
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Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of. (2023). Journal of Chromatography A, 1694, 463920. Available at: [Link]
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Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (n.d.). MDPI. Available at: [Link]
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Catalysis Science & Technology. (2025). Iowa State University Digital Repository. Available at: [Link]
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Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (n.d.). Beilstein Journals. Available at: [Link]
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Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study. (2002). Journal of Chromatography A, 949(1-2), 99-124. Available at: [Link]
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Thermal Cleavage of the Fmoc Protection Group. (2025). ResearchGate. Available at: [Link]
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Development of Fluorescence-Based Method for Dopamine Determination Using o-Phthaldialdehyde and 3-Mercaptopropyltriethoxysilane. (2025). Sensors, 25(5), 1. Available at: [Link]
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What's the key in dansyl chloride derivitisation?. (2016). ResearchGate. Available at: [Link]
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Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. (n.d.). ResearchGate. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). LinkedIn. Available at: [Link]
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OPA, amine detection reagent. (n.d.). Interchim. Available at: [Link]
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Available at: [Link]
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Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages. Available at: [Link]
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Dual Fluorescence of 2- (4'- (N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 2, (11), 2055-2059. Available at: [Link]
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UV- vis absorption spectra of the benzylamine reaction system with or... (n.d.). ResearchGate. Available at: [Link]
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Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc. Available at: [Link]
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Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys. (2024). Molecules, 29(3), 724. Available at: [Link]
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The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. (n.d.). Molecules, 21(11), 1543. Available at: [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Available at: [Link]
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The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. (2025). ResearchGate. Available at: [Link]
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Fluorescence spectra of excitation and emission. (A)... (n.d.). ResearchGate. Available at: [Link]
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Application Notes and Protocol: A Comprehensive Guide to the N-Acylation of Methyl 3-[4-(aminomethyl)phenyl]propionate
Abstract
This document provides a detailed protocol for the N-acylation of methyl 3-[4-(aminomethyl)phenyl]propionate, a common synthetic transformation in drug discovery and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for product characterization. The protocol emphasizes the rationale behind experimental choices, ensuring both scientific integrity and reproducibility.
Introduction: The Strategic Role of N-Acylation in Synthesis
N-acylation is a cornerstone chemical reaction in organic synthesis, involving the attachment of an acyl group (R-C=O) to an amine. This transformation is particularly vital in pharmaceutical sciences for modifying the physicochemical properties of molecules to enhance their therapeutic potential. The reaction of a primary amine with an acylating agent, such as an acyl chloride, is a robust and efficient method for forming a stable amide bond.[1]
The target molecule, this compound, is a bifunctional building block. Its primary amine serves as a reactive handle for derivatization, while the methyl ester provides an additional site for potential subsequent modifications. Acylating the primary amine can significantly alter properties such as lipophilicity, metabolic stability, and receptor-binding interactions.
This protocol details a general and reliable method for the N-acylation of this substrate, often conducted under Schotten-Baumann conditions.[2][3][4] These conditions typically involve a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[2][4]
Mechanistic Overview and Experimental Design
The N-acylation of a primary amine with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism.[5] A clear understanding of this process is critical for optimizing reaction conditions.
-
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[5]
-
Step 2: Elimination of the Leaving Group. The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Step 3: Deprotonation. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a base (e.g., triethylamine, pyridine, or NaOH).[6] This is a crucial step; without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Key Experimental Considerations:
-
Choice of Acylating Agent: Acyl chlorides are highly reactive and commonly used. Acid anhydrides are a suitable, slightly less reactive alternative.
-
Base Selection: A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is often preferred in an organic solvent to avoid competing reactions.[7] Alternatively, an aqueous base like NaOH can be used in a biphasic Schotten-Baumann system.[3][4]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are ideal as they solubilize the reactants without interfering with the reaction.[3][7]
-
Temperature Control: The reaction is often initiated at 0 °C to manage the initial exotherm upon the addition of the reactive acyl chloride. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.[1][7]
Detailed Experimental Protocol
This section provides a step-by-step procedure for the N-acetylation of this compound using acetyl chloride. This protocol can be readily adapted for other acyl chlorides.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |
| This compound | C₁₁H₁₅NO₂ | 193.24 | 1.0 | 1.00 g (5.18 mmol) |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.2 | 0.44 mL (6.21 mmol) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 1.08 mL (7.77 mmol) |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 25 mL |
| 1 M Hydrochloric Acid (HCl) | HCl | - | - | ~30 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | - | ~30 mL |
| Brine (Saturated NaCl) | NaCl | - | - | ~15 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | - | As needed |
Experimental Workflow
Caption: Step-by-step N-acylation workflow.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.00 g, 5.18 mmol) and triethylamine (1.08 mL, 7.77 mmol) in 25 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Acyl Chloride: Add acetyl chloride (0.44 mL, 6.21 mmol) dropwise to the stirred solution over 5 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with an appropriate eluent (e.g., 50% ethyl acetate in hexanes).[8] The product will appear as a new, less polar spot compared to the starting amine.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification and Characterization
The crude product obtained after work-up is often of high purity. However, if necessary, further purification can be achieved.
Purification Workflow
Caption: Purification and characterization flowchart.
-
Column Chromatography: For high-purity requirements, the crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be an effective purification method.
Spectroscopic Characterization
The identity and purity of the N-acylated product, methyl 3-(4-(acetamidomethyl)phenyl)propionate, should be confirmed using standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a new singlet at approximately δ 2.0 ppm corresponding to the acetyl methyl group (CH₃-C=O). The benzylic methylene protons (-CH₂-NH) will shift downfield compared to the starting material and will likely couple to the amide proton, appearing as a doublet. The amide proton (NH) typically appears as a broad triplet between δ 5.5-6.5 ppm.
-
IR Spectroscopy: The IR spectrum provides definitive evidence of amide formation. Key absorbances include:
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Hydrolyzed acyl chloride. | Allow the reaction to stir longer at room temperature. Use a freshly opened or distilled bottle of acyl chloride. Ensure all glassware and solvents are anhydrous. |
| Low Yield | Incomplete reaction. Loss of product during aqueous work-up. Insufficient base. | Check for reaction completion by TLC before work-up. Ensure the pH of the aqueous layers is correct during washes. Use at least 1.5 equivalents of the base to fully neutralize the generated HCl. |
| Product Contamination | Incomplete removal of base or starting material. | Perform the acidic wash (1 M HCl) thoroughly to remove triethylamine. If the starting material persists, purification by column chromatography is recommended. |
References
-
BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines. Chemguide. [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Taylor & Francis Online. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 3-[4-(aminomethyl)phenyl]propionate as a Versatile Linker Molecule in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Molecules in Targeted Therapeutics
In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical determinant of the therapeutic's efficacy, stability, and overall pharmacological profile.[1][2] The strategic selection of a linker dictates the solubility, release mechanism, and spatial orientation of the conjugated moieties, ultimately influencing the success of the entire construct.[2][3]
This guide focuses on Methyl 3-[4-(aminomethyl)phenyl]propionate , a bifunctional linker molecule with distinct chemical handles that offer a blend of rigidity and flexibility. Its structure, featuring a primary amine and a methyl ester, allows for sequential and controlled conjugation to various biomolecules and small molecule payloads.
Molecular Structure and Properties:
| Property | Value | Source |
| Chemical Name | This compound | Thermo Scientific |
| Molecular Formula | C11H15NO2 | [4] |
| Molecular Weight | 193.24 g/mol | [4] |
| Key Functional Groups | Primary Amine (-CH2NH2), Methyl Ester (-COOCH3) | N/A |
| CAS Number | 100511-78-2 | [4] |
Note: This molecule is structurally distinct from Methyl 3-(4-aminophenyl)propanoate, which has an amino group directly attached to the phenyl ring. The presence of the benzylic aminomethyl group in the specified linker can influence reactivity and spatial arrangement.
Core Applications in Drug Development
The unique architecture of this compound makes it a valuable tool in several bioconjugation applications.
Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][5][6] A PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][6] The linker's length, rigidity, and attachment points are crucial for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).[2]
The this compound linker provides a semi-rigid backbone that can be strategically incorporated into a PROTAC design. The primary amine can be acylated to connect to an E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands), while the methyl ester can be hydrolyzed to a carboxylic acid and subsequently coupled to the target protein's ligand.
Workflow for PROTAC Synthesis using the Linker:
Caption: PROTAC synthesis workflow.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[3] The linker in an ADC must be stable in circulation but allow for the release of the payload upon internalization into the target cell.[3]
This compound can be employed in ADC construction, though it would typically be part of a larger, more complex linker system that includes a payload-release mechanism. For instance, the primary amine could be used to attach this linker to a payload, while the ester, after hydrolysis, could be coupled to another part of the linker system that connects to the antibody.
Conceptual ADC Structure with the Linker Moiety:
Caption: Conceptual ADC structure.
Detailed Protocols
The following protocols provide a framework for utilizing this compound in bioconjugation. Note: These are generalized protocols and may require optimization based on the specific properties of the molecules to be conjugated.
Protocol 3.1: Acylation of the Primary Amine for Linker-Payload/Ligand Synthesis
This protocol describes the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid on a payload or E3 ligase ligand.
Materials:
-
This compound hydrochloride[7]
-
Carboxylic acid-containing molecule (Payload or E3 Ligase Ligand)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary base (e.g., Diisopropylethylamine, DIPEA)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous solvent. b. Add EDC (1.5 equivalents) and Sulfo-NHS (1.2 equivalents). c. Stir the reaction at room temperature for 1-2 hours to form the amine-reactive NHS ester.[8][9]
-
Preparation of the Linker: a. In a separate vessel, dissolve this compound hydrochloride (1.1 equivalents) in the anhydrous solvent. b. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and free the primary amine.
-
Conjugation Reaction: a. Add the activated carboxylic acid solution (from step 1) to the linker solution (from step 2). b. Stir the reaction mixture at room temperature overnight.
-
Purification: a. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS). b. Upon completion, quench the reaction (e.g., by adding a small amount of water). c. Purify the resulting conjugate using reverse-phase HPLC or silica gel chromatography to isolate the desired product.
Protocol 3.2: Hydrolysis of the Methyl Ester and Subsequent Amide Coupling
This protocol details the conversion of the methyl ester to a carboxylic acid, followed by its coupling to an amine-containing molecule.
Materials:
-
Acylated linker-conjugate from Protocol 3.1
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system (e.g., THF/water or Methanol/water)
-
Acid for neutralization (e.g., 1M HCl)
-
Amine-containing molecule (e.g., target protein ligand)
-
Coupling reagents (e.g., HATU or HBTU)
-
Anhydrous DMF or DMSO
-
DIPEA
Procedure:
-
Ester Hydrolysis: a. Dissolve the acylated linker-conjugate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v). b. Add LiOH (2-3 equivalents) and stir the mixture at room temperature. c. Monitor the reaction by LC-MS until the starting material is consumed. d. Carefully neutralize the reaction mixture with 1M HCl to a pH of ~5-6. e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with MgSO4), and evaporate the solvent to yield the carboxylic acid.
-
Amide Coupling: a. Dissolve the hydrolyzed product (1 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF. b. Add a coupling reagent such as HATU (1.2 equivalents) and DIPEA (3 equivalents). c. Stir the reaction at room temperature overnight.
-
Purification: a. Monitor the reaction by LC-MS. b. Upon completion, purify the final bioconjugate using reverse-phase HPLC.
Self-Validating Systems and Quality Control
To ensure the integrity of the final conjugate, a multi-faceted analytical approach is essential.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the molecular weight of intermediates and the final product. | A mass peak corresponding to the expected molecular weight of the conjugate. |
| NMR Spectroscopy | To confirm the structure and successful formation of new covalent bonds. | Appearance of new signals and shifts in existing signals consistent with the conjugated structure. |
| Reverse-Phase HPLC | To assess the purity of the final product. | A single, sharp peak for the purified conjugate, indicating high purity. |
| Functional Assays | To verify that the biological activity of the conjugated molecules is retained. | For PROTACs: demonstrated degradation of the target protein. For ADCs: maintained antibody binding and payload cytotoxicity. |
Causality Behind Experimental Choices
-
Choice of Coupling Reagents: EDC/NHS is a widely used and effective method for activating carboxylic acids for reaction with primary amines.[8] HATU is a potent coupling reagent for forming amide bonds, particularly for sterically hindered or less reactive substrates, minimizing side reactions.
-
Use of Anhydrous Solvents: Anhydrous conditions are critical during the coupling steps to prevent the hydrolysis of activated esters and coupling reagents, which would reduce reaction efficiency.
-
Inclusion of a Tertiary Base (DIPEA): DIPEA acts as a non-nucleophilic base to neutralize hydrochloride salts and scavenge the acid produced during the coupling reaction, driving the reaction to completion.
-
Sequential Reaction Strategy: Performing the conjugation in a stepwise manner (e.g., acylating the amine first, then hydrolyzing the ester for the second coupling) prevents polymerization and ensures the formation of the desired heterobifunctional conjugate.
References
-
Jackson, D. Y., et al. (2023). The medicinal chemistry evolution of antibody–drug conjugates. MedChemComm, 14(7), 1235-1253. Retrieved from [Link]
-
Al-Disouki, A., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Pharmaceuticals, 18(9), 1234. Retrieved from [Link]
-
Clark, A. J., et al. (2014). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. Journal of Medicinal Chemistry, 57(19), 8046-8057. Retrieved from [Link]
-
Li, Y., et al. (2023). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Materials, 35(42), 2302305. Retrieved from [Link]
-
McGill University. (n.d.). Bioconjugation Techniques. Retrieved from [Link]
-
Wang, Y., et al. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. Retrieved from [Link]
-
Bioconjugation World. (2022, October 9). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. Retrieved from [Link]
Sources
- 1. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound CAS#: 100511-78-2 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 8. mcgill.ca [mcgill.ca]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate
Welcome to the comprehensive technical guide for the synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer troubleshooting solutions, and provide detailed protocols to enhance yield and purity.
Overview of Synthetic Strategies
This compound is a key intermediate in pharmaceutical synthesis. The most prevalent and industrially scalable synthetic routes commence from precursors containing a functional group that can be readily converted to the aminomethyl moiety. The two primary strategies involve:
-
Route A: Catalytic hydrogenation of a nitrile precursor, Methyl 3-(4-cyanophenyl)propanoate.
-
Route B: Reduction of a nitro precursor, Methyl 3-(4-nitrophenyl)propanoate.
This guide will focus primarily on Route A (Nitrile Hydrogenation) , as it is a widely adopted method. However, troubleshooting for Route B will also be addressed.
DOT Script for Synthetic Pathway Overview
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide: Nitrile Hydrogenation Route
This section addresses the most common issues encountered during the catalytic hydrogenation of Methyl 3-(4-cyanophenyl)propanoate.
Problem 1: Low or No Conversion of Starting Material
Symptom: TLC or GC-MS analysis shows a significant amount of the starting nitrile after the expected reaction time.
| Probable Cause | Underlying Rationale & Explanation | Recommended Solution |
| Catalyst Inactivity | The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old, poisoned, or improperly activated. Catalytic hydrogenation relies on active metal sites to adsorb both hydrogen and the substrate. Contaminants like sulfur or halides can irreversibly bind to these sites, rendering the catalyst useless. | Use a fresh batch of catalyst from a reputable supplier.For Pd/C, ensure it has been stored under an inert atmosphere.For Raney Ni, ensure it was properly activated and washed according to standard procedures to remove residual aluminum and alkali. |
| Insufficient Hydrogen Pressure | The reduction of a nitrile is a demanding hydrogenation that requires sufficient H₂ concentration on the catalyst surface. Low pressure may result in a slow or stalled reaction. | Ensure the reaction vessel is properly sealed and holding pressure.Increase the hydrogen pressure incrementally (e.g., from 50 psi to 100 psi). Caution: Do not exceed the pressure rating of your equipment.Ensure efficient agitation to maximize gas-liquid mass transfer. |
| Solvent Issues | The choice of solvent can impact catalyst activity and substrate solubility. Protic solvents like methanol or ethanol are generally effective. | Ensure the solvent is of sufficient purity and anhydrous if required by the specific catalyst.Consider adding a small amount of ammonia to the solvent. Ammonia can help suppress the formation of secondary amine by-products by competitively binding to the intermediate imine.[1] |
Problem 2: Formation of Significant By-products (Low Selectivity)
Symptom: The crude product contains significant amounts of secondary amine (dibenzylamine derivative) and/or tertiary amine impurities.
| Probable Cause | Underlying Rationale & Explanation | Recommended Solution |
| Side Reaction Mechanism | The hydrogenation of a nitrile proceeds through an intermediate imine. This imine can react with the desired primary amine product to form a new imine, which is then further reduced to a secondary amine.[2][3] This is a major pathway for impurity formation. | Add Ammonia: The most effective method to improve selectivity is to perform the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia). Ammonia shifts the equilibrium away from the formation of the secondary amine adduct.[1]Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of the side reaction relative to the desired hydrogenation. |
| Catalyst Choice | Some catalysts are more prone to promoting secondary amine formation. Noble metal catalysts are often used, but non-noble systems have also been developed.[4] | Raney Nickel or Raney Cobalt are often preferred for nitrile reductions as they can offer high selectivity to the primary amine, especially in the presence of ammonia.If using Pd/C, ensure acidic contaminants are not present, as they can promote side reactions. |
DOT Script for Troubleshooting Logic
Sources
Technical Support Center: Synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate
Welcome to the technical support guide for the synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and process development professionals. Our goal is to help you identify, understand, and mitigate the formation of common side products to improve the yield and purity of your target compound.
The synthesis of this compound typically involves the reduction of a precursor, most commonly Methyl 3-(4-cyanophenyl)propanoate or Methyl 3-(4-nitrophenyl)propanoate. While seemingly straightforward, these reductions can be accompanied by several side reactions that complicate purification and reduce overall yield. This guide is structured to address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guides & FAQs
Route 1: Reduction of Methyl 3-(4-cyanophenyl)propanoate
This is a prevalent synthetic route, often employing catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) or chemical hydrides (e.g., LiAlH₄). The primary challenges arise from the reactivity of the intermediate imine and the final amine product.
Question 1: I'm performing a catalytic hydrogenation of Methyl 3-(4-cyanophenyl)propanoate and my mass spectrometry results show a significant peak corresponding to a dimer (M.W. ≈ 382). What is this impurity and how can I prevent it?
Answer:
This high-molecular-weight impurity is almost certainly the secondary amine dimer, Bis(4-(3-methoxy-3-oxopropyl)benzyl)amine .
-
Mechanism of Formation: During catalytic hydrogenation, the nitrile is reduced to a primary amine via a metal-bound imine intermediate. If the concentration of the primary amine product builds up, it can act as a nucleophile and attack another imine intermediate. Subsequent hydrogenolysis of this adduct yields the secondary amine dimer and releases ammonia.[1] This side reaction is particularly common with catalysts like Raney nickel.[1][2]
Fig 1. Competing pathways in nitrile reduction. -
Troubleshooting and Prevention:
-
Add Ammonia: The most effective method to suppress secondary amine formation is to perform the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia).[2] The high concentration of ammonia shifts the equilibrium, favoring the reaction of the imine intermediate with ammonia over the primary amine product, thus maximizing the yield of the desired product.
-
Use of Acidic Additives: In some cases, adding a stoichiometric amount of a strong acid can protonate the primary amine as it forms, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.[3] However, this may require catalyst screening as acids can poison certain catalysts.
-
In Situ Protection: The addition of an acid anhydride, like acetic anhydride, can acylate the primary amine as it is formed.[2] This prevents dimerization, although it adds a subsequent deprotection step.
-
Catalyst Choice: While Raney Nickel is common, other catalysts like rhodium or cobalt-based systems can sometimes offer higher selectivity for the primary amine.[1]
-
Optimize Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine by increasing the rate of imine reduction relative to the rate of nucleophilic attack by the product amine.[1]
-
| Parameter | Recommended Change | Rationale |
| Solvent | Use Methanolic Ammonia | Increases concentration of competing nucleophile (NH₃).[2] |
| Temperature | Lower Temperature (e.g., 25-50°C) | Reduces the rate of the bimolecular side reaction. |
| H₂ Pressure | Higher Pressure (e.g., >500 psi) | Saturates the catalyst surface with hydrogen, promoting rapid reduction of the imine intermediate.[2] |
| Catalyst | Screen Rh/Al₂O₃ or Co-B | These catalysts can show higher selectivity for primary amines.[1] |
Question 2: I am using Lithium Aluminum Hydride (LiAlH₄) for the nitrile reduction, but my work-up is difficult and yields are inconsistent. Am I forming side products?
Answer:
Yes, while LiAlH₄ is a powerful reducing agent for nitriles, it can also react with the ester functional group.[4][5]
-
Potential Side Product: The primary side product is the amino alcohol, 4-(3-hydroxypropyl)benzylamine . LiAlH₄ can reduce the methyl ester to the corresponding primary alcohol.
Fig 2. Competing reductions with LiAlH₄. -
Troubleshooting and Prevention:
-
Control Stoichiometry and Temperature: Use a carefully controlled amount of LiAlH₄ (typically around 1.5 equivalents for the nitrile group) and maintain a low temperature (0 °C to room temperature) to favor the reduction of the more reactive nitrile group over the ester.[5]
-
Alternative Reagents: Consider using borane reagents, such as Borane-THF complex (BH₃·THF) or ammonia borane, which can be more selective for the reduction of nitriles in the presence of esters under specific conditions.[6]
-
Work-up Procedure: A difficult work-up often results from the formation of aluminum salt emulsions. The Fieser work-up method is highly recommended: after quenching excess LiAlH₄ with caution, add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure typically produces a granular precipitate that is easily filtered.
-
Route 2: Reduction of Methyl 3-(4-nitrophenyl)propanoate
This route is also common, starting from the nitration of a phenylpropionate precursor. The reduction of the aromatic nitro group is efficient but can be arrested at intermediate stages, leading to impurities.
Question 3: After reducing Methyl 3-(4-nitrophenyl)propanoate via catalytic hydrogenation, I observe colored impurities in my product and additional spots on my TLC plate. What could these be?
Answer:
The reduction of an aromatic nitro group proceeds through several intermediates.[7] If the reaction is incomplete or conditions are not optimal, these intermediates can accumulate or react with each other to form dimeric impurities.
-
Potential Side Products:
-
Nitroso Intermediate: Methyl 3-(4-nitrosophenyl)propanoate
-
Hydroxylamine Intermediate: Methyl 3-(4-(hydroxyamino)phenyl)propanoate
-
Azoxy Compound (Dimer): Azo compounds can form from the condensation of the nitroso and hydroxylamine intermediates. Lithium aluminum hydride, for example, is known to reduce aromatic nitro compounds to azo products.[8]
-
Azo Compound (Dimer): Further reduction of the azoxy compound.
Fig 3. Stepwise reduction of a nitro group and side product formation. -
-
Troubleshooting and Prevention:
-
Ensure Catalyst Activity: Use a fresh, active catalyst (e.g., 10% Pd/C). Deactivated catalysts can lead to incomplete reduction. Ensure the reaction goes to completion by monitoring via TLC or LC-MS.
-
Optimize Hydrogen Pressure: Insufficient hydrogen pressure can lead to the accumulation of intermediates on the catalyst surface, promoting dimerization reactions.[7] Ensure adequate pressure and efficient stirring to maximize gas-liquid transfer.
-
Alternative Reducing Agents: For cleaner reductions, consider using alternative reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂).[8] These methods are often highly selective for the nitro group and less prone to forming dimeric impurities.
-
Avoid LiAlH₄: Lithium aluminum hydride is generally not suitable for the reduction of aromatic nitro compounds to amines, as it strongly favors the formation of azo products.[8][9]
-
General Issues
Question 4: My final product seems to have hydrolyzed; I am detecting 3-[4-(aminomethyl)phenyl]propanoic acid. How can this happen during the reduction?
Answer:
Ester hydrolysis can occur if the reaction or work-up conditions involve strong acid or base, especially in the presence of water and heat.
-
Mechanism of Hydrolysis:
-
Acid-Catalyzed: If you are using acidic conditions to suppress secondary amine formation (see Q1) or for work-up, the ester carbonyl can be protonated, making it more susceptible to nucleophilic attack by water.[10][11]
-
Base-Catalyzed (Saponification): During an alkaline work-up (e.g., after a LiAlH₄ reduction), hydroxide ions can directly attack the ester carbonyl, leading to the formation of the carboxylate salt. Subsequent acidification will yield the carboxylic acid side product.
-
-
Troubleshooting and Prevention:
-
Maintain Neutral pH: Whenever possible, conduct the reaction and work-up under near-neutral conditions.
-
Avoid High Temperatures: Hydrolysis is accelerated by heat. If acidic or basic conditions are unavoidable, perform the steps at the lowest practical temperature.
-
Anhydrous Conditions: For hydride reductions, ensure all solvents and reagents are scrupulously dry to prevent premature reaction and the introduction of water that can participate in hydrolysis during work-up.
-
Careful Work-up: When performing an acid-base extraction, do so quickly and at low temperatures to minimize the contact time of the ester with aqueous acid or base.
-
References
-
Nitrile Reduction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
- Hartung, W. H. (1928). Hydrogenation of Basic Nitriles with Raney Nickel.Journal of the American Chemical Society, 50(12), 3370-3374. URL not directly available, abstract consulted.
- Process for producing 3-methyl-4-nitroenenol. (1986). Google Patents. (CS234889B1).
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
How to prevent secondary amine formation in nitrile reduction? (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Al-hamzi, H., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. MDPI. Retrieved from [Link]
-
Zhamambayeva, L. K., et al. (2019). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 12(2), 643-651. Retrieved from [Link]
-
Boyer, J. H., & Alul, H. (1960). LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. Canadian Journal of Chemistry, 38(12), 2526-2528. Retrieved from [Link]
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244. Retrieved from [Link]
-
Guédénon, S. D., et al. (2018). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 23(10), 2449. Retrieved from [Link]
-
Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289-302. Retrieved from [Link]
- Adkins, H., & Billica, H. R. (1962). Reduction of nitriles.Google Patents. (US3062869A).
-
Jotterand, N., et al. (2011). Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2626. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved January 24, 2026, from [Link]
-
Zhamambayeva, L.K., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Retrieved from [Link]
-
Methyl 3-(4-hydroxyphenyl)propanoate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Clark, G. R., et al. (2000). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. Journal of Medicinal Chemistry, 43(14), 2519-2530. Retrieved from [Link]
-
Catalytic Hydrogenation of Fatty Acid Methyl Esters. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of Amines. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Zhamambayeva, L. K., et al. (2018). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ResearchGate. Retrieved from [Link]
-
Fink, M. J., et al. (2012). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. RSC Publishing. Retrieved from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved January 24, 2026, from [Link]
- Preparation method of 3-methylamino-1-phenylpropanol. (2008). Google Patents. (CN100432043C).
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014). TIB. Retrieved from [Link]
-
Reduction of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Synthesis of propanol from propanoic acid. (2017). ResearchGate. Retrieved from [Link]
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Technical Support Center: Stability of Methyl 3-[4-(aminomethyl)phenyl]propionate in Solution
Welcome to the technical support center for Methyl 3-[4-(aminomethyl)phenyl]propionate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to conduct robust experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What are the primary functional groups in this compound that can affect its stability?
A1: this compound has two key functional groups that can influence its stability in solution: the methyl ester and the primary benzylic amine . The ester group is susceptible to hydrolysis, while the primary amine, particularly at the benzylic position, can be prone to oxidation.
Q2: What is the recommended way to store a stock solution of this compound?
A2: For optimal stability, stock solutions should be prepared in a suitable organic solvent, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Based on supplier recommendations for the solid compound, refrigeration at 2-8°C is also an option for short-term storage.[1] The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents like methanol or ethanol to minimize the risk of transesterification.
Q3: Can I dissolve this compound in aqueous buffers?
A3: Yes, but with caution. The stability of the compound in aqueous solutions is highly dependent on the pH of the buffer. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester.[2] It is crucial to determine the optimal pH range for your specific application and storage duration.
Q4: What are the potential degradation products of this compound?
A4: The two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis of the methyl ester will yield 3-[4-(aminomethyl)phenyl]propionic acid and methanol.[2][3]
-
Oxidation of the aminomethyl group could lead to the corresponding imine, aldehyde, or carboxylic acid. The benzylic position is also susceptible to oxidation.[4][5]
Q5: How can I monitor the stability of my this compound solution?
A5: The most common method for monitoring the stability of small molecules is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. By comparing the peak area of the parent compound in a freshly prepared standard to that of the aged sample, you can quantify the extent of degradation. The appearance of new peaks can indicate the formation of degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of compound activity or concentration over time in aqueous buffer. | Ester Hydrolysis: The methyl ester is likely being hydrolyzed to the corresponding carboxylic acid. This is accelerated at acidic or basic pH.[2][6] | 1. Analyze pH: Measure the pH of your solution. 2. Optimize pH: If possible, adjust the pH to a more neutral range (e.g., pH 6-7). A pH-rate profile study is recommended to find the pH of maximum stability.[7][8] 3. Reduce Temperature: Store the solution at a lower temperature (e.g., 4°C or on ice) during experiments. Chemical degradation rates generally decrease with lower temperatures.[9][10] 4. Prepare Fresh Solutions: For critical experiments, prepare the solution immediately before use. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation: The aminomethyl group or other parts of the molecule may be oxidizing. This can be initiated by exposure to air (oxygen), light, or trace metal ions.[4][10] | 1. Use Degassed Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen. 2. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[10][11] 3. Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant. 4. Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation reactions. |
| Precipitation of the compound from solution. | Change in Solubility: This could be due to degradation to a less soluble product (e.g., the carboxylic acid in a low pH buffer) or a change in the solution's properties (e.g., solvent evaporation). | 1. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant. 2. Adjust pH: If the precipitate is the carboxylic acid degradant, adjusting the pH to be more basic might improve its solubility. 3. Solvent Consideration: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation. |
Visualizing Potential Degradation Pathways
Caption: General workflow for assessing the stability of a compound in solution.
By understanding the chemical nature of this compound and systematically evaluating its stability under your specific experimental conditions, you can ensure the reliability and reproducibility of your research.
References
-
Chemistry LibreTexts. (2022, September 15). Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of pH and temperature on the stability of flutamide. Retrieved from [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
Yang, P., & Macdonald, F. (2004). Solution stability of factor Xa inhibitors as a function of pH. Drug Development and Industrial Pharmacy, 30(9), 967–973. Retrieved from [Link]
-
Slideshare. (n.d.). pH stability profile. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
MDPI. (n.d.). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the esterification rate constant. Retrieved from [Link]
-
Mercury Scientific. (n.d.). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 5. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH stability profile | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. qbdgroup.com [qbdgroup.com]
Technical Support Center: Optimizing the Synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate
Welcome to the technical support center for the synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. The primary route to this compound involves the selective reduction of the nitrile group of Methyl 3-(4-cyanophenyl)propionate. This document provides in-depth, experience-based answers to frequently encountered issues.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenation of Methyl 3-(4-cyanophenyl)propionate is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?
A1: Incomplete reduction is a common hurdle. The root cause often lies with the catalyst's activity, hydrogen availability, or substrate purity. Here is a systematic troubleshooting approach:
-
Catalyst Activity and Loading:
-
Freshness and Storage: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can deactivate over time or with improper storage. Ensure you are using a fresh, high-quality catalyst.[1]
-
Catalyst Type: While Pd/C is frequently used for aromatic nitrile reductions, Raney Nickel is also a robust option.[2][3] Some studies suggest that nickel-based catalysts can be highly effective for converting nitriles to primary amines.[4][5]
-
Loading: Insufficient catalyst loading is a primary reason for slow reactions. A typical starting point is 5-10 mol% of the catalyst relative to the substrate. If the reaction is slow, consider incrementally increasing the catalyst loading.
-
-
Hydrogen Pressure and Delivery:
-
Pressure: While some reductions can proceed at atmospheric pressure, many nitrile hydrogenations require elevated pressures to achieve reasonable rates and complete conversion.[6][7] Experiment with pressures ranging from 50 psi to 500 psi.
-
Agitation: Efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Inadequate stirring will lead to a mass transfer-limited reaction.
-
-
Solvent and Substrate Considerations:
-
Solubility: The starting material must be fully dissolved in the reaction solvent. Poor solubility can significantly hinder the reaction rate.[1] Common solvents for this reduction include methanol, ethanol, and tetrahydrofuran (THF).
-
Purity: Impurities in the starting nitrile, such as sulfur-containing compounds, can act as catalyst poisons, leading to deactivation. Ensure your Methyl 3-(4-cyanophenyl)propionate is of high purity.
-
Q2: I am observing significant formation of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
A2: The formation of secondary and tertiary amines is a well-documented side reaction in nitrile hydrogenation.[7][8] This occurs when the initially formed primary amine reacts with the intermediate imine. The following strategies can enhance selectivity:
-
Acidic Additives: The presence of a mild acid can protonate the primary amine product, preventing it from reacting further. The addition of acids like HCl has been shown to improve both conversion and selectivity.[8] Using a biphasic system with a medium acidic additive like NaH2PO4 can also be highly effective.[9]
-
Ammonia: The addition of ammonia to the reaction mixture is a classic method to suppress the formation of secondary amines.[3] Ammonia competes with the primary amine product for reaction with the imine intermediate.
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like methanol or ethanol are often preferred.
-
Catalyst Selection: Certain catalysts exhibit higher selectivity for primary amines. While palladium is common, rhodium-based catalysts have also been used effectively in two-phase solvent systems to promote primary amine formation.[7]
II. Experimental Protocols and Data
Optimized Protocol for Selective Hydrogenation
This protocol is a starting point for the selective reduction of Methyl 3-(4-cyanophenyl)propionate.
Step 1: Reactor Setup
-
To a high-pressure reactor, add Methyl 3-(4-cyanophenyl)propionate (1.0 eq).
-
Add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Add the solvent (e.g., Methanol, ~0.1 M concentration).
-
If used, add the selectivity-enhancing additive (e.g., HCl in ether, 1.1 eq or NaH2PO4 in a biphasic system).[8][9]
Step 2: Reaction Execution
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).
-
Begin vigorous stirring and heat to the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.[6]
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Table 1: Comparison of Reaction Conditions for Nitrile Reduction
| Parameter | Condition A (High Selectivity) | Condition B (Standard) | Potential Issues |
| Catalyst | 10% Pd/C with acidic additive | Raney Nickel | Catalyst poisoning, pyrophoric nature of Raney Ni[10] |
| Solvent | Biphasic (e.g., Water/DCM)[9] | Methanol or Ethanol | Substrate solubility |
| Pressure | 6 bar (approx. 87 psi)[9] | 50-500 psi | Safety considerations at high pressures |
| Temperature | 30 °C[9] | 25-80 °C | Higher temps can lead to more side products[1] |
| Additive | NaH2PO4[9] | Ammonia[3] | Corrosion with strong acids, removal of ammonia |
III. Mechanistic Insights and Visualizations
The reduction of a nitrile to a primary amine proceeds through an imine intermediate. The formation of byproducts is primarily due to the reaction of the product amine with this intermediate.
Caption: Reaction pathway for nitrile reduction and side reaction.
IV. Troubleshooting Logic Flow
When encountering issues, follow this logical progression to diagnose and solve the problem.
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
PrepChem. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Retrieved from [Link]
- Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Nagano, T., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(4), 439-443. Retrieved from [Link]
-
Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 346-362. Retrieved from [Link]
-
Coppola, G. M. (1982). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 47(19), 3683–3685. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Li, H., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 45(31), 14035-14041. Retrieved from [Link]
-
ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)? Retrieved from [Link]
- Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
ChemRxiv. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]
-
Bull, S. D., et al. (1998). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (13), 2241-2246. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
-
ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester? Retrieved from [Link]
-
ResearchGate. (2002). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]
-
Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]
-
Calvin Digital Commons. (2015). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formaldehyde. Retrieved from [Link]
-
ResearchGate. (2005). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. Retrieved from [Link]
-
Langer, R., et al. (2016). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 6(1), 174-179. Retrieved from [Link]
-
ResearchGate. (2016). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
-
Semantic Scholar. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
-
Synthesis. (2002). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]
- 7. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 8. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester
Welcome to the technical support guide for the purification of 3-(4-aminomethyl-phenyl)-propionic acid methyl ester. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile compound. Here, we provide in-depth, experience-driven advice and actionable protocols to help you achieve the desired purity and yield for your downstream applications.
Introduction to the Compound
3-(4-Aminomethyl-phenyl)-propionic acid methyl ester is a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a primary amine and a methyl ester, presents unique purification challenges due to its amphipathic nature and potential for side reactions. This guide will address these challenges systematically.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂[1] |
| Molecular Weight | 193.24 g/mol [1] |
| Appearance | Varies (often an oil or low-melting solid) |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. Limited solubility in water and non-polar solvents like hexane. |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product is a persistent oil and won't crystallize. How can I induce crystallization?
Answer: The inability to crystallize is a common issue, often due to residual solvents or impurities that disrupt the crystal lattice formation.
Causality: The primary amine can form salts with acidic impurities, and the ester is susceptible to hydrolysis, both of which can inhibit crystallization. Residual solvents can also act as plasticizers.
Troubleshooting Protocol:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under a high vacuum (e.g., <1 mmHg) for several hours, potentially with gentle heating (30-40°C).
-
Solvent-Antisolvent Crystallization:
-
Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., ethyl acetate or dichloromethane).
-
Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexane or heptane) dropwise with vigorous stirring until the solution becomes persistently cloudy.
-
If cloudiness persists, add a few drops of the good solvent to clarify, then allow the solution to stand undisturbed at room temperature or in a refrigerator.
-
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
FAQ 2: I'm observing a significant amount of the corresponding carboxylic acid in my final product. What is causing this hydrolysis and how can I prevent it?
Answer: The presence of 3-(4-aminomethyl-phenyl)-propionic acid is a clear indication of ester hydrolysis.
Causality: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. Water present in solvents or reagents, or exposure to acidic or basic conditions during workup, can lead to the formation of the carboxylic acid impurity. This hydrolysis can be accelerated by certain conditions.[2]
Prevention and Removal Strategy:
-
Use Anhydrous Solvents: Ensure all solvents used during the reaction and workup are thoroughly dried.
-
Neutral Workup: During aqueous workup, use a saturated sodium bicarbonate solution to neutralize any excess acid, but avoid prolonged contact or strongly basic conditions (e.g., concentrated NaOH) which can also promote hydrolysis.
-
Purification via Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic phase.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to recover the purified ester.
-
Workflow for Hydrolysis Prevention and Removal
Caption: Acid-base extraction workflow for removing carboxylic acid impurities.
FAQ 3: My product purity is low after column chromatography. What are the optimal conditions?
Answer: Achieving high purity with this compound using silica gel chromatography can be challenging due to its basic amine group.
Causality: The primary amine can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. In some cases, the compound may not elute from the column at all.
Optimized Chromatography Protocol:
-
Deactivate the Silica Gel: Before preparing your column, treat the silica gel with a triethylamine (TEA) solution. A common method is to use a solvent system containing a small percentage of TEA (e.g., 0.5-1% v/v) in your mobile phase. This deactivates the acidic sites on the silica.
-
Mobile Phase Selection: A gradient elution is often most effective.
-
Start with a less polar mobile phase (e.g., 100% ethyl acetate).
-
Gradually increase the polarity by adding methanol (e.g., a gradient of 0% to 10% methanol in ethyl acetate).
-
Maintain the small percentage of TEA throughout the gradient.
-
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using a less acidic stationary phase like alumina (neutral or basic).
Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (pre-treated with TEA) or Neutral Alumina | Minimizes interaction with the basic amine, reducing peak tailing. |
| Mobile Phase | Gradient of Ethyl Acetate and Methanol with 0.5-1% Triethylamine | Provides good separation of polar impurities while ensuring elution of the product. |
| Detection | UV at 254 nm or a suitable chromophore wavelength | Allows for monitoring of the elution profile. |
FAQ 4: I suspect there are unreacted starting materials or reaction byproducts. How can I identify them?
Answer: Identifying impurities is crucial for optimizing the purification strategy. The nature of these impurities will depend on the synthetic route used.[3][4]
Causality: Incomplete reactions or side reactions can lead to a variety of impurities. For example, if the aminomethyl group was introduced via reduction of a nitrile, unreacted nitrile or the corresponding amide could be present.
Impurity Identification and Removal:
-
Thin Layer Chromatography (TLC): Use TLC with the optimized mobile phase from FAQ 3 to visualize the number of components in your crude product. Staining with ninhydrin can specifically detect primary amines.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for identifying impurities. Look for characteristic peaks of potential starting materials or byproducts.
-
Mass Spectrometry (MS): LC-MS can help determine the molecular weights of the impurities, providing clues to their structures.
-
Flash Column Chromatography: Once identified, many organic impurities can be removed using the optimized column chromatography protocol described above.[5]
Decision Tree for Purification Strategy
Caption: A decision-making workflow for the purification of 3-(4-aminomethyl-phenyl)-propionic acid methyl ester.
References
-
Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. National Institutes of Health. [Link]
- Hydrolysis of methyl esters.
-
Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. [Link]
-
A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. [Link]
Sources
- 1. 3-(4-AMINOMETHYL-PHENYL)-PROPIONIC ACID METHYL ESTER [amp.chemicalbook.com]
- 2. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Stability of Methyl 3-[4-(aminomethyl)phenyl]propionate
Introduction: Methyl 3-[4-(aminomethyl)phenyl]propionate is a bifunctional molecule of significant interest in pharmaceutical and materials science research. Its structure, containing both a primary benzylamine and a methyl ester, offers versatile reactivity but also presents specific vulnerabilities to degradation during storage. Maintaining the chemical integrity of this reagent is paramount for ensuring experimental reproducibility and the validity of research outcomes. This guide provides an in-depth technical overview of the potential degradation pathways, recommended storage protocols, and troubleshooting strategies to help researchers preserve the quality of their samples.
Section 1: Understanding the Molecule's Chemical Vulnerabilities
The stability of this compound is dictated by its two primary functional groups: the aminomethyl group (a benzylamine) and the methyl propionate group (an ester). Each is susceptible to specific degradation mechanisms.
-
Ester Hydrolysis: The methyl ester group can react with water, a process known as hydrolysis, to yield the corresponding carboxylic acid (3-[4-(aminomethyl)phenyl]propionic acid) and methanol.[1][2] This reaction is catalyzed by the presence of acids or bases and can be accelerated by elevated temperatures and high humidity.[2][3][4]
-
Oxidation of the Benzylamine: The benzylamine moiety is susceptible to oxidation, especially in the presence of atmospheric oxygen.[5][6] This process can be catalyzed by light or trace metal impurities and may lead to the formation of various products, including the corresponding imine, aldehyde, or amide.[7][8][9]
-
Intermolecular Aminolysis: The primary amine is nucleophilic and can react with the ester group of another molecule. This intermolecular reaction, known as aminolysis, results in the formation of an amide dimer. While generally less rapid than hydrolysis or oxidation, this pathway can become significant during long-term storage, particularly at elevated temperatures.[10][11]
-
Reaction with Carbon Dioxide: The basic primary amine can react with atmospheric carbon dioxide (CO₂) to form a carbamate salt. This is often a reversible reaction but can introduce impurities into the material.
These potential transformations underscore the need for carefully controlled storage conditions.
Potential Degradation Pathways
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// Node Definitions Parent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis_Product [label="3-[4-(aminomethyl)phenyl]propionic Acid\n+ Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation_Product [label="Oxidized Species\n(e.g., Imine, Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; Aminolysis_Product [label="Amide Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CO2_Product [label="Carbamate Salt", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Parent -> Hydrolysis_Product [label="+ H₂O\n(Moisture)"]; Parent -> Oxidation_Product [label="+ O₂\n(Air, Light)"]; Parent -> Aminolysis_Product [label="+ Another Molecule\n(Heat)"]; Parent -> CO2_Product [label="+ CO₂\n(Air)"]; } mend Caption: Major potential degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses common user questions regarding the day-to-day handling and storage of the compound.
Q1: What are the ideal storage conditions for long-term stability of solid this compound?
A: For optimal long-term stability, the solid compound should be stored under conditions that mitigate all primary degradation pathways.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is ideal.[12] Storage at 2-8°C is acceptable for shorter periods.[13] | Low temperatures significantly slow the rates of all chemical reactions, including hydrolysis, oxidation, and aminolysis.[3][11] |
| Atmosphere | Under an inert gas (Argon or Nitrogen).[14][15] | An inert atmosphere displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis.[7][14] It also prevents reaction with atmospheric CO₂. |
| Light | Protect from light in an amber vial or opaque container.[12] | Light, particularly UV light, can provide the energy to initiate and catalyze oxidative degradation pathways.[8][16] |
| Container | A tightly sealed, screw-cap vial with a PTFE-lined cap. | Prevents the ingress of atmospheric moisture and oxygen.[14] |
Q2: I accidentally left my vial on the lab bench at room temperature overnight. Is the material compromised?
A: While not ideal, short-term exposure to ambient conditions is unlikely to cause extensive degradation, but the risk is not zero. The primary concerns are moisture uptake, which can initiate hydrolysis, and exposure to oxygen. We strongly recommend performing a purity check using a validated analytical method (e.g., HPLC, see Section 3) before using the material in a critical experiment. Compare the analytical profile to a reference standard or a previously obtained result from a properly stored sample.
Q3: I am storing the compound as a solid in a sealed vial in the freezer. Why is an inert atmosphere still necessary?
A: Even in a tightly sealed vial, there is a headspace containing a finite amount of air (oxygen and moisture). When the vial is cooled, any moisture in the headspace can condense on the cold solid material.[12] Over repeated temperature cycles (removing from freezer and returning), this effect can accumulate, providing enough water to facilitate slow hydrolysis. Furthermore, oxidation can still occur, albeit slowly, at low temperatures.[7] An inert atmosphere provides the most robust protection by removing the reactants (oxygen and moisture) from the system.[14][15]
Q4: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing the compound for several months. What is it likely to be?
A: A new, more polar peak (i.e., one with a shorter retention time) in a reverse-phase HPLC analysis often indicates the formation of the hydrolysis product, 3-[4-(aminomethyl)phenyl]propionic acid . The replacement of the methyl ester with a carboxylic acid group significantly increases the compound's polarity. To confirm, you can use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product.
Q5: Is it advisable to store this compound in solution?
A: We strongly advise against long-term storage in solution. Protic solvents (e.g., methanol, water, ethanol) can directly participate in hydrolysis or ester exchange reactions. Even in aprotic solvents like DMSO or DMF, trace amounts of absorbed water can lead to degradation over time. For best results, prepare solutions fresh for each experiment. If short-term storage is unavoidable, use a high-purity anhydrous aprotic solvent, store at -20°C or below, and blanket the solution with an inert gas.
Section 3: Troubleshooting Guide: Investigating Suspected Degradation
If you suspect your sample has degraded due to improper storage or unexpected experimental results, a systematic investigation is required.
Troubleshooting Workflow
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// Edges Start -> Visual; Visual -> Analytical; Analytical -> Identify; Identify -> Compare; Compare -> Mitigate [label="Mass Matched"]; Mitigate -> End; } mend Caption: A systematic workflow for investigating suspected sample degradation.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general method to separate the parent compound from its primary potential degradants.
-
System: HPLC with UV Detector.
-
Column: C18 Reverse-Phase, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-23 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the solid in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of ~0.5 mg/mL.
Expected Elution Order:
-
Early Eluting Peak: 3-[4-(aminomethyl)phenyl]propionic acid (hydrolysis product).
-
Main Peak: this compound (parent compound).
-
Later Eluting Peaks: Less polar species, potentially including the amide dimer (aminolysis product) or certain oxidation products.
Section 4: Advanced Protocol: Proactive Stability Assessment
For researchers in drug development, proactively understanding a compound's stability profile is critical. A forced degradation study is the standard approach to identify potential degradation products and establish degradation pathways.[17][18][19]
Protocol: Forced Degradation Study
This study exposes the compound to harsh conditions to accelerate degradation.[16][19]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in 50:50 Acetonitrile:Water.
-
Set Up Stress Conditions: In separate, clearly labeled HPLC vials, perform the following additions:
-
Acid Hydrolysis: Add 500 µL of stock solution and 500 µL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 500 µL of stock solution and 500 µL of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidation: Add 500 µL of stock solution and 500 µL of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Stress: Place a vial of the solid compound in an oven at 80°C for 24 hours. After cooling, prepare a 0.5 mg/mL solution.
-
Photolytic Stress: Expose a thin layer of the solid compound to a calibrated light source (ICH Q1B conditions). Afterwards, prepare a 0.5 mg/mL solution.
-
Control: Use the stock solution diluted 1:1 with 50:50 Acetonitrile:Water.
-
-
Analysis: After the specified time, neutralize the acid and base samples if necessary, and analyze all samples by the HPLC-UV and LC-MS methods described above.
-
Data Evaluation: Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the control. Identify the mass of major degradation products using LC-MS.
Data Summary: Forced Degradation Results
| Stress Condition | % Degradation of Parent | m/z of Major Degradant(s) | Putative Identity |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, RT | |||
| 3% H₂O₂, RT | |||
| Heat (Solid), 80°C | |||
| Light (Solid) |
References
-
(No Title) [online]. Available at: [Link].
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism [online]. Available at: [Link].
-
RSC Publishing. Lewis acid-catalyzed oxidation of benzylamines to benzamides [online]. Available at: [Link].
-
(No Title) [online]. Available at: [Link].
-
ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research [online]. Available at: [Link].
-
(No Title) [online]. Available at: [Link].
-
PubChem. Methyl 3-(4-aminophenyl)propanoate [online]. Available at: [Link].
-
ResearchGate. The main degradation pathways of propionate in anaerobic digestion (PTA-ACK: phosphotransacetylase-acetate kinase). [online]. Available at: [Link].
-
ResearchGate. (PDF) Effect of temperature and relative humidity on the stability of betalains encapsulated in cryogels from protein and polysaccharide [online]. Available at: [Link].
-
Agency for Toxic Substances and Disease Registry | ATSDR. 7. ANALYTICAL METHODS [online]. Available at: [Link].
-
(No Title) [online]. Available at: [Link].
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base [online]. Available at: [Link].
-
(No Title) [online]. Available at: [Link].
-
PubMed. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control [online]. Available at: [Link].
-
Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate [online]. Available at: [Link].
-
(No Title) [online]. Available at: [Link].
-
(No Title) [online]. Available at: [Link].
-
(No Title) [online]. Available at: [Link].
-
(No Title) [online]. Available at: [Link].
-
PubMed. The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure [online]. Available at: [Link].
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review [online]. Available at: [Link].
-
Organic Chemistry Portal. Methyl Esters [online]. Available at: [Link].
-
PMC - NIH. Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen [online]. Available at: [Link].
-
ResearchGate. Lewis acid-catalyzed oxidation of benzylamines to benzamides | Request PDF [online]. Available at: [Link].
-
Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides [online]. Available at: [Link].
-
ResearchGate. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products [online]. Available at: [Link].
-
ResearchGate. (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos [online]. Available at: [Link].
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- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Esters [organic-chemistry.org]
- 5. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. echemi.com [echemi.com]
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- 16. ema.europa.eu [ema.europa.eu]
- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. onyxipca.com [onyxipca.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-[4-(aminomethyl)phenyl]propionate
Welcome to the technical support guide for the purification of Methyl 3-[4-(aminomethyl)phenyl]propionate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The unique bifunctional nature of this molecule—possessing both a primary amine and a methyl ester—presents specific challenges and opportunities for purification. This guide provides in-depth, field-proven strategies to help you achieve high purity by addressing common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product
This section addresses the foundational knowledge required before selecting a purification strategy. Understanding the potential impurities is the first step toward removing them effectively.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile is almost entirely dependent on the synthetic route used. A prevalent method for synthesizing this compound is the catalytic hydrogenation of Methyl 3-(4-cyanophenyl)propanoate. Assuming this pathway, your primary impurities are likely to be:
-
Unreacted Starting Material: Methyl 3-(4-cyanophenyl)propanoate. This is a non-basic, relatively non-polar impurity.
-
Partially Reduced Intermediates: Aldehyd or imine species can form if the reduction is incomplete. These are often unstable and may lead to secondary byproducts.
-
Hydrolysis Product: 3-[4-(aminomethyl)phenyl]propanoic acid. This acidic impurity can form if the ester group is hydrolyzed during an aqueous workup, particularly under basic or acidic conditions at elevated temperatures.[1]
-
Dimeric Secondary Amines: The newly formed primary amine can potentially react with an imine intermediate to form a secondary amine byproduct, which can be challenging to separate.
-
Catalyst Residues: If heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) are used, fine metal particles may contaminate the crude product.
-
Solvent Residues: Residual high-boiling solvents used in the reaction or workup (e.g., THF, ethanol, methanol).
Q2: How can I quickly assess the purity and identify the main impurities in my crude sample?
A2: A multi-technique approach is most effective:
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use a silica gel plate with an eluent system like Dichloromethane/Methanol (e.g., 95:5 or 90:10), often with a small amount of ammonia or triethylamine (e.g., 0.5-1%) to prevent the basic amine from streaking.[2] Visualize under UV light (for the aromatic ring) and then with a ninhydrin stain (which specifically detects primary and secondary amines). The starting nitrile will be UV active but ninhydrin negative, while your product and amine byproducts will be positive for both.
-
¹H NMR Spectroscopy: A quick proton NMR of the crude material can reveal the presence of unreacted nitrile (indicated by characteristic aromatic signals without the aminomethyl protons) or the hydrolyzed carboxylic acid (disappearance of the methyl ester singlet around 3.6 ppm and potential appearance of a broad acid proton).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive identification of components by their mass-to-charge ratio, confirming the presence of your target molecule (C₁₁H₁₅NO₂, MW: 193.24)[3] and potential dimeric or hydrolyzed impurities.
Section 2: Purification Strategy Selection
The optimal purification strategy depends directly on the identity and properties of the major impurities. The following decision guide and workflow diagram will help you choose the most efficient method.
Q3: Which purification method should I choose based on my initial analysis?
A3: Use the following workflow to guide your decision. The fundamental principle relies on exploiting the differences in the chemical properties (acidic, basic, neutral) of your product and the impurities.
Caption: Purification method selection workflow.
Q4: My main impurity is the unreacted nitrile starting material. What's the most efficient removal method?
A4: Acid-Base Liquid-Liquid Extraction (LLE) is unequivocally the best choice.[4][5] The strategy is to convert your basic amine product into a water-soluble salt, separating it from the neutral, water-insoluble starting material.
-
Mechanism: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated (R-NH₂ → R-NH₃⁺Cl⁻) and move into the aqueous layer. The neutral nitrile impurity will remain in the organic layer, which can be discarded. You then basify the aqueous layer (carefully, to avoid hydrolysis) and extract your purified free-base product back into an organic solvent. See Protocol 1 for a detailed procedure.
Q5: I suspect acidic impurities, like the hydrolyzed carboxylic acid. How do I remove them?
A5: This can also be handled with LLE, but with a base wash. Dissolve the crude product in an organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[5] The carboxylic acid impurity will be deprotonated (R-COOH → R-COO⁻Na⁺) and move to the aqueous layer. Your amine product will remain in the organic layer. Crucially, avoid strong bases like NaOH , as they can promote the hydrolysis of your methyl ester product.[1][4]
Q6: When is column chromatography the right choice?
A6: Opt for column chromatography when:
-
You have multiple impurities with similar polarities.
-
Your impurities are also basic (e.g., dimeric byproducts), making LLE ineffective.
-
You require very high purity (>99%) for applications like reference standard generation or sensitive biological assays.
The basicity of your product requires special consideration to prevent poor separation (streaking) on standard acidic silica gel. See Protocol 2 for an optimized method.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most common and effective purification techniques.
Protocol 1: High-Throughput Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude oil/solid in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Use a volume of acid similar to the organic solvent. Shake vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. Extract the organic layer one more time with a fresh portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Wash (Optional): Wash the combined aqueous layers with a small amount of fresh Ethyl Acetate to remove any residual non-basic impurities. Discard this organic wash.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) or 10% aqueous ammonia with stirring until the pH is ~9-10 (check with pH paper). This neutralizes the HCl and deprotonates your product back to the free amine.
-
Back-Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound as a free base.
Protocol 2: High-Purity Isolation by Column Chromatography
This protocol is designed to overcome the challenges of purifying basic amines on silica gel.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Preparation: The key to success is to add a basic modifier to your eluent to suppress the interaction between your amine and the acidic silica.[2] Prepare a solvent system from the table below.
-
Column Packing: Pack the column using your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or Dichloromethane. Pre-adsorb the sample onto a small amount of silica gel for best results, especially for larger scales.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Analysis & Pooling: Analyze the fractions by TLC. Pool the fractions containing the pure product and concentrate under reduced pressure.
Table 1: Recommended Solvent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Modifier | Application Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | 98:2 to 90:10 | 0.5% Triethylamine (TEA) | Good starting point. Adjust MeOH concentration based on the polarity of impurities. TEA improves peak shape.[2] |
| Ethyl Acetate (EtOAc) / Hexanes | 50:50 to 80:20 | 1% TEA | For less polar impurities. Provides different selectivity compared to DCM/MeOH. |
| DCM / MeOH / Ammonium Hydroxide (conc.) | 90:10:1 | NH₄OH | A stronger basic modifier. Use in a well-ventilated fume hood. Excellent for resolving stubborn streaking. |
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
If your free base product is an oil or difficult to crystallize, converting it to its hydrochloride salt can yield a stable, crystalline solid that is easy to purify.[6]
-
Salt Formation: Dissolve the purified (or semi-purified) free base from Protocol 1 or 2 in a minimal amount of a suitable solvent like Isopropanol or Ethyl Acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether or HCl gas) dropwise with stirring until the solution is acidic and a precipitate forms.
-
Crystallization: Allow the mixture to stand, possibly cooling it in an ice bath to maximize crystal formation. If crystals are slow to form, gently scratching the inside of the flask can help induce nucleation.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold Diethyl Ether or Hexane to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound hydrochloride salt.[8]
Section 4: Troubleshooting Common Issues
Q7: My compound is streaking badly on the TLC plate. What does this mean and how do I fix it?
A7: This is a classic sign of a strong interaction between your basic amine and the acidic silica gel stationary phase. The amine "sticks" to the silica, leading to a long, trailing spot.
-
Solution: Add 0.5-1% of a basic modifier like triethylamine or ammonium hydroxide to your TLC developing solvent.[2] This neutralizes the acidic sites on the silica, allowing your compound to travel up the plate with a well-defined spot. This same principle is applied in the column chromatography protocol.
Q8: I'm losing a significant amount of my product during the acid-base extraction. What could be going wrong?
A8: There are several potential causes for low recovery:
-
Incomplete Extraction: You may not be using enough 1M HCl to fully protonate all of your amine, or you may not be performing enough extractions. Repeat the acidic extraction until a fresh portion shows no product by TLC.
-
Incomplete Back-Extraction: After basifying the aqueous layer, ensure you extract with multiple portions of organic solvent to recover all of the free base. Check the aqueous layer by TLC after the final extraction to confirm all product has been removed.
-
Emulsion Formation: Vigorous shaking can sometimes create a stable emulsion at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Ester Hydrolysis: If you used a strong base (like NaOH) or let the mixture sit for too long at a high or low pH, you may have hydrolyzed the methyl ester to the carboxylic acid. The resulting zwitterionic compound has very different solubility and may be difficult to extract. Stick to mild bases like NaHCO₃.[4]
Q9: My purified product is an oil that is difficult to handle and weigh accurately. What can I do?
A9: This is a common issue with many free amines.
-
Solution: Convert the purified oil to its hydrochloride salt as described in Protocol 3 . The resulting salt is almost always a stable, free-flowing crystalline solid that is much easier to handle, weigh, and store long-term.
Q10: My purified product seems to be degrading over time, turning yellow or brown. How should I store it?
A10: Primary aromatic amines can be susceptible to air oxidation, which often results in discoloration.
-
Solution: For long-term storage, keep the purified compound (either as the free base or the more stable HCl salt) in a sealed vial under an inert atmosphere (e.g., Argon or Nitrogen). Store it in a refrigerator (2-8°C) and protected from light.[3][9]
References
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
- CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)
- Separation of Aryl Propionic Acids by Capillary Liquid Chromatography - ResearchG
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- CAS No : 100511-78-2| Chemical Name : Methyl 3-[4-(aminomethyl)
- Acid–base extraction - Wikipedia.
- Amine workup : r/Chempros - Reddit.
- This compound hydrochloride, 97% - Thermo Scientific Chemicals.
- Methyl 3-phenylpropionate - SAFETY D
- Is there an easy way to purify organic amines? - Biotage.
- Methyl 3-Phenylpropion
- Technical Support Center: Purification of 3-Methyl-2-phenylbutanamide by Recrystalliz
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- 2. biotage.com [biotage.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound hydrochloride, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate
Welcome to the technical support hub for the synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Synthesis Overview: A Common Path and Its Pitfalls
A prevalent and efficient route to this compound involves the reduction of its nitrile precursor, Methyl 3-(4-cyanophenyl)propionate. This approach is often favored for the ready availability of the starting materials. The critical transformation is the reduction of the aromatic nitrile to a primary amine. While seemingly straightforward, this step is fraught with potential complications, primarily incomplete reaction and the formation of secondary and tertiary amine impurities.
This guide will focus on troubleshooting the catalytic hydrogenation of Methyl 3-(4-cyanophenyl)propionate, a widely used and scalable method.
Reaction Scheme
Caption: General scheme for the synthesis of this compound via catalytic hydrogenation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is stalled. How can I drive the conversion of the nitrile starting material to completion?
An incomplete reaction is a common issue, often indicated by TLC or GC-MS analysis showing significant amounts of remaining starting material. The root cause typically lies with the catalyst, reagents, or reaction conditions.
Underlying Causes & Solutions:
-
Catalyst Activity: The catalyst is the engine of this reaction. Its activity is paramount.
-
Expertise & Experience: Catalysts like Raney Nickel and Palladium on Carbon (Pd/C) can be deactivated by atmospheric oxygen, moisture, or impurities in the starting material or solvent. Raney Nickel is often supplied as a slurry in water or ethanol and should be handled under an inert atmosphere as much as possible. Pd/C can adsorb various compounds, blocking its active sites.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure your catalyst is from a recently opened bottle or a reliable batch.
-
Increase Catalyst Loading: If you suspect low activity, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can compensate.
-
Activation: Some protocols for Raney Nickel may require pre-activation.
-
-
-
Hydrogen Pressure & Delivery:
-
Expertise & Experience: The reaction consumes 2 equivalents of hydrogen gas. Insufficient pressure or poor gas-liquid mixing can make the reaction sluggish. For bench-scale synthesis, a hydrogen balloon is often used, but this may not provide sufficient pressure for difficult reductions.
-
Troubleshooting Steps:
-
Ensure a Sealed System: Check all joints and seals for leaks.
-
Increase Hydrogen Pressure: Use a hydrogenation apparatus (e.g., a Parr shaker) that allows for elevated pressures (50-100 psi). This increases the concentration of dissolved hydrogen, accelerating the reaction rate.
-
Improve Agitation: Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, liquid substrate solution, and gaseous hydrogen.
-
-
-
Substrate/Solvent Purity:
-
Trustworthiness: Impurities can act as catalyst poisons. Sulfur- and halogen-containing compounds are notorious poisons for nickel and palladium catalysts.
-
Troubleshooting Steps:
-
Purify Starting Material: If the purity of your Methyl 3-(4-cyanophenyl)propionate is questionable, consider purifying it by recrystallization or column chromatography.
-
Use Anhydrous, High-Purity Solvents: Ensure your solvent (e.g., methanol, ethanol) is dry and of high purity.
-
-
Q2: My primary product is the desired amine, but I'm seeing significant secondary and tertiary amine byproducts. How can I improve selectivity?
This is the most critical challenge in nitrile reductions. The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines occurs via a well-understood side reaction pathway.[1][2]
Mechanism of Side Product Formation
Caption: Mechanism of primary amine formation and the competing pathway to secondary amine byproducts.
Strategies to Enhance Primary Amine Selectivity:
The key is to favor the direct reduction of the intermediate imine to the primary amine, while suppressing its reaction with the already-formed primary amine product.
-
Ammonia as an Additive:
-
Expertise & Experience: The most effective method is to conduct the reaction in a solution saturated with ammonia (e.g., using a 7N solution of ammonia in methanol).[2][3] Ammonia shifts the equilibrium away from the formation of the Schiff base intermediate, effectively outcompeting the primary amine in the reaction with the imine.
-
Protocol: Use a pre-made solution of ammonia in methanol as the solvent, or bubble anhydrous ammonia gas through your reaction solvent before adding the catalyst and substrate.
-
-
Catalyst Choice:
-
Authoritative Grounding: The choice of catalyst can significantly influence selectivity. While Raney Nickel is common, rhodium- or cobalt-based catalysts have also been shown to provide high selectivity for primary amines.[1][2] However, for accessibility, optimizing conditions with Raney Ni or Pd/C is often the first approach.
-
-
Reaction Conditions:
-
Trustworthiness: Lower temperatures generally favor the desired reaction pathway and can help minimize side reactions.
-
Troubleshooting Steps:
-
Try running the reaction at room temperature, even if it takes longer.
-
Ensure efficient hydrogen delivery to rapidly reduce the imine intermediate as it forms.
-
-
Comparative Table of Reaction Conditions
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale |
| Catalyst | 10% Pd/C | Raney Nickel | Raney Ni is often cited for good selectivity in the presence of ammonia. |
| Solvent | Methanol | 7N NH₃ in Methanol | Ammonia suppresses the formation of secondary amine byproducts.[2] |
| Temperature | 50 °C | 25 °C (Room Temp) | Lower temperatures can reduce the rate of competing side reactions.[4] |
| H₂ Pressure | 1 atm (Balloon) | 50-100 psi | Higher pressure ensures rapid reduction of the imine intermediate. |
Q3: My ester group appears to be unstable under the reaction conditions. What should I do?
While catalytic hydrogenation is generally chemoselective for the nitrile group over the ester, some aggressive conditions or catalysts can lead to ester reduction or hydrolysis.
-
Ester Reduction: Using powerful hydride reducing agents like Lithium Aluminium Hydride (LiAlH₄) is not recommended for this synthesis, as it will readily reduce both the nitrile and the methyl ester, leading to an amino-alcohol.[5][6]
-
Ester Hydrolysis: If your reaction conditions are acidic or basic and water is present, the ester can hydrolyze to the corresponding carboxylic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and handle reagents appropriately to minimize water content.
-
Buffer the System: If you suspect pH changes are causing issues, though less common in this specific reaction, buffering the system could be an option.
-
Confirm with Analysis: Use LC-MS to check for the mass of the hydrolyzed product.
-
-
Q4: How should I work up and purify my product?
Proper workup and purification are essential to isolate pure this compound. The product is a primary amine and an ester, making it a basic, relatively polar compound.
Experimental Workflow: From Reaction to Pure Product
Caption: A standard workflow for the synthesis, workup, and purification of the target compound.
Step-by-Step Purification Protocol:
-
Catalyst Removal: After the reaction is complete, the solid catalyst must be carefully removed.
-
Protocol: Filter the reaction mixture through a pad of Celite® or another filter aid. Wash the pad thoroughly with the reaction solvent (e.g., methanol) to recover all the product. Caution: Catalysts like Raney Nickel and Pd/C can be pyrophoric upon drying; keep the filter cake wet with solvent during handling.
-
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification by Column Chromatography:
-
Expertise & Experience: The basicity of the amine can cause it to streak on silica gel. To mitigate this, a small amount of a basic modifier is often added to the eluent.
-
Typical Conditions:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of Dichloromethane (DCM) to 1-5% Methanol in DCM. To improve peak shape, add 0.1-1% triethylamine or ammonium hydroxide to the eluent system.
-
-
-
Isolation as a Hydrochloride Salt:
-
Trustworthiness: Primary amines can be susceptible to oxidation and are often easier to handle as crystalline, non-volatile salts.
-
Protocol: Dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (or bubble dry HCl gas) until precipitation is complete. Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum.
-
Q5: How can I be certain I have made the correct product and that it is pure?
A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment.
Expected Analytical Data
| Technique | Starting Material (Nitrile) | Final Product (Amine) | Key Observations |
| ¹H NMR | Aromatic protons (~7.4-7.7 ppm), Propionate CH₂'s (~2.7-3.0 ppm), Methyl ester (~3.7 ppm) | Aromatic protons (~7.2 ppm), Propionate CH₂'s (~2.6-2.9 ppm), New benzylic CH₂ (~3.8 ppm) , Methyl ester (~3.6 ppm), Broad NH₂ singlet (~1.5-2.5 ppm, exchanges with D₂O) | Appearance of the aminomethyl (benzylic) protons and the amine protons; disappearance of the distinct downfield aromatic signals of the nitrile. |
| ¹³C NMR | Nitrile carbon (~119 ppm) , Carbonyl carbon (~173 ppm) | Benzylic carbon (~45 ppm) , Carbonyl carbon (~173 ppm) | Disappearance of the nitrile carbon signal and appearance of the new benzylic carbon signal. |
| IR Spec. | Strong, sharp C≡N stretch (~2230 cm⁻¹) , C=O stretch (~1730 cm⁻¹) | N-H stretches (two bands, ~3300-3400 cm⁻¹) , C=O stretch (~1730 cm⁻¹), N-H bend (~1600 cm⁻¹) | Disappearance of the characteristic nitrile peak and appearance of the primary amine N-H stretches. |
| Mass Spec. | M+H⁺ corresponding to C₁₁H₁₁NO₂ | M+H⁺ corresponding to C₁₁H₁₅NO₂ | A mass increase of 4 Da, corresponding to the addition of four hydrogen atoms. |
References
-
PrepChem.com. Synthesis of methyl 3-phenylpropionate. Available at: [Link]
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PrepChem.com. Synthesis of methyl-3-methylamino-3-phenylpropionate. Available at: [Link]
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MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available at: [Link]
- Google Patents.CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
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MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
- Google Patents.CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
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Chemguide. reduction of nitriles. Available at: [Link]
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ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]
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Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]
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Royal Society of Chemistry. Determination of primary and secondary amines alone and in mixtures with tertiary amines. Available at: [Link]
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Wikipedia. Nitrile reduction. Available at: [Link]
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Wikipedia. Methyl propionate. Available at: [Link]
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JoVE. Video: Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]
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Khan Academy. Amides, anhydrides, esters, and acyl chlorides. Available at: [Link]
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NIH National Center for Biotechnology Information. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Available at: [Link]
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Organic Chemistry Portal. Methyl Esters. Available at: [Link]
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PrepChem.com. Preparation of Methyl α-[4-(4-Trifluoromethylphenoxy)phenoxy]propionate. Available at: [Link]
-
Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available at: [Link]
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Royal Society of Chemistry. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Available at: [Link]
-
Reddit. Nitrile reduction issues : r/chemistry. Available at: [Link]
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American Chemical Society. Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. Available at: [Link]
-
PubChem. Benzenepropanoic acid, 4-hydroxy-, methyl ester. Available at: [Link]
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Technical Support Center: Synthesis of Substituted Phenylpropanoates
Welcome to the technical support center for the synthesis of substituted phenylpropanoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common challenges encountered during synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing substituted phenylpropanoates?
There are several robust methods, and the optimal choice depends on the availability of starting materials, desired substitution pattern, and scalability. The most common strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions (Heck & Suzuki-Miyaura): These are powerful methods for forming the crucial C-C bond.
-
Malonic Ester Synthesis: A classic method where diethyl malonate is alkylated with a substituted benzyl halide, followed by hydrolysis and decarboxylation to yield the final product[3][4].
-
Friedel-Crafts Acylation Followed by Reduction: This two-step sequence involves the acylation of a substituted benzene with a propanoyl halide or anhydride, followed by reduction of the resulting ketone to form the propyl chain[5][6][7].
Each method has its own set of advantages and potential pitfalls, which are addressed in the troubleshooting section below.
Q2: How does the substitution pattern on the aromatic ring affect my choice of synthesis?
The electronic nature of the substituents is a critical factor.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the ring. This is beneficial for electrophilic aromatic substitution reactions like Friedel-Crafts acylation, but can sometimes complicate Heck or Suzuki couplings by making oxidative addition more challenging[8].
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or ester (-COOR) groups deactivate the ring. This makes Friedel-Crafts reactions very difficult or impossible[9]. However, EWGs on an aryl halide can facilitate the oxidative addition step in palladium-catalyzed cross-couplings, often leading to higher yields.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both the underlying chemical principles and actionable protocols.
Problem Area 1: Palladium-Catalyzed Cross-Coupling Reactions
This is a frequent issue stemming from several potential sources, primarily related to catalyst activity and the stability of the coupling partners.
Underlying Causality: The desired catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. However, competing side reactions can dominate if conditions are not optimal.
-
Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture[10]. If your catalyst source is a Pd(II) salt, it must be reduced in situ to the active Pd(0) state. Inefficient reduction or re-oxidation due to poor degassing can lead to this side reaction.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water or alcohol), which degrades your boronic acid starting material. This process can be accelerated by the palladium catalyst itself[11].
-
Failed Oxidative Addition: The first step of the catalytic cycle can be sluggish, especially with electron-rich aryl halides[8]. If this step is slow, side reactions of the more sensitive boronic acid partner have more time to occur.
Troubleshooting Protocol & Decision Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Detailed Step-by-Step Protocol (Optimized Suzuki Coupling):
-
Reagent Preparation: Dry the solvent (e.g., Dioxane/Water 4:1) and base (e.g., K₃PO₄) thoroughly. Use high-purity aryl halide and boronic acid/ester.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, boronic acid, base, and palladium catalyst/ligand under an inert atmosphere (Argon).
-
Degassing: Add the solvent via cannula. Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
-
Reaction: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
This is a classic sign of catalyst instability, where the active Pd(0) species agglomerates into inactive palladium metal.
Underlying Causality: The Heck reaction's catalytic cycle can be sensitive to temperature, ligands, and the electronic nature of the substrates[12].
-
Catalyst Decomposition: At high temperatures, or with inefficient ligands, the Pd(0) intermediate can precipitate as palladium black, effectively removing it from the catalytic cycle[13].
-
Ligand Choice: Phosphine ligands are crucial for stabilizing the palladium center. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and prevent decomposition, but excessively high ligand-to-palladium ratios can sometimes inhibit the reaction[14].
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl. Aryl chlorides are notoriously unreactive and often require specialized, highly active catalyst systems (e.g., those using Buchwald ligands)[1][14].
Comparative Table of Heck Reaction Conditions:
| Parameter | Standard Conditions | For Unreactive Aryl Chlorides | For Thermally Sensitive Substrates |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / XPhos or SPhos | Herrmann's Catalyst (Palladacycle) |
| Base | Et₃N, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Proton Sponge |
| Solvent | DMF, Acetonitrile | Dioxane, Toluene | Ionic Liquids[13] |
| Temperature | 80 - 120 °C | 100 - 140 °C | 60 - 100 °C |
Problem Area 2: Malonic Ester Synthesis
This is a common selectivity issue arising from the reactivity of the mono-alkylated intermediate.
Underlying Causality: The malonic ester synthesis relies on the deprotonation of the acidic α-carbon[15]. After the first alkylation, the product still possesses one acidic proton. This mono-alkylated malonic ester can be deprotonated again by any remaining base and react with another equivalent of the alkyl halide, leading to the dialkylated byproduct[3][16].
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the malonic ester relative to the base and the alkyl halide. This ensures the base is consumed before it can deprotonate the mono-alkylated product. A typical ratio is 1.2 equivalents of diethyl malonate to 1.0 equivalent of base and 1.0 equivalent of alkyl halide.
-
Slow Addition of Alkyl Halide: Add the alkyl halide slowly at a low temperature (e.g., 0 °C to room temperature). This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant, initial enolate.
-
Choice of Base and Solvent: Use a base that matches the ester to prevent transesterification (e.g., sodium ethoxide for ethyl esters)[3]. The base should be strong enough to deprotonate the malonic ester but not so strong that it promotes side reactions.
Caption: Competing pathways in malonic ester synthesis.
Inefficient decarboxylation is often due to incomplete hydrolysis of the diester to the required β-dicarboxylic acid.
Underlying Causality: The thermal decarboxylation step proceeds readily only for β-keto acids or malonic acids (β-dicarboxylic acids) via a cyclic 6-membered transition state[17]. If one or both of the ester groups are not fully hydrolyzed to carboxylic acids, the decarboxylation will not occur under standard heating conditions. Saponification (base-mediated hydrolysis) followed by careful acidification is the most common route.
Optimized Hydrolysis & Decarboxylation Protocol:
-
Saponification: Heat the alkylated malonic ester under reflux with an excess of aqueous NaOH or KOH (e.g., 2.5-3.0 equivalents) until the organic layer is fully consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl or H₂SO₄ with vigorous stirring until the pH is ~1-2. The dicarboxylic acid will often precipitate.
-
Isolation: Extract the dicarboxylic acid with an organic solvent (like ether or ethyl acetate) or collect by filtration if it precipitates cleanly.
-
Decarboxylation: Gently heat the isolated dicarboxylic acid (often neat or in a high-boiling solvent) to 140-160 °C. CO₂ evolution should be observed. The reaction is complete when gas evolution ceases[17].
References
-
Malonic ester synthesis. Wikipedia.[Link]
-
Malonic Ester Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube).[Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.[Link]
-
Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit (r/Chempros).[Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega.[Link]
- Process for the purification of substituted benzoxazole compounds.
-
Synthesis of Phenylpropanoids via Matsuda-Heck Coupling of Arene Diazonium Salts. ResearchGate.[Link]
-
Troubleshooting a difficult Heck reaction. Reddit (r/Chempros).[Link]
-
Kinetics and Solvent Effect on Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. ResearchGate.[Link]
-
Friedel-Crafts acylation of benzene. Chemguide.[Link]
-
Malonic Ester Synthesis. Chemistry Steps.[Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Decarboxylation of malonic esters. Chemistry Stack Exchange.[Link]
-
Decarboxylation. Master Organic Chemistry.[Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube).[Link]
-
Heck Reaction. Organic Chemistry Portal.[Link]
- Preparation of cinnamic acids.
-
Malonic Ester Synthesis. Chemistry LibreTexts.[Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Institutes of Health (NIH).[Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. MDPI.[Link]
-
Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. Longdom Publishing.[Link]
-
The Alkylation of Benzene by Acylation-Reduction. Chemistry Steps.[Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Heck Reaction. Chemistry LibreTexts.[Link]
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Validation & Comparative
A Comprehensive Guide to the Analytical Characterization of Methyl 3-[4-(aminomethyl)phenyl]propionate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 3-[4-(aminomethyl)phenyl]propionate, a compound of interest in various synthetic pathways, requires robust analytical characterization to ensure its identity, purity, and quality. This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, offering a detailed, predictive interpretation based on foundational NMR principles and spectral data from analogous structures. Furthermore, we will compare the utility of 1H NMR with alternative analytical techniques such as 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic view of its characterization.
The Predicted 1H NMR Spectrum: A Detailed Interpretation
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound with distinct proton groups highlighted.
Based on the structure, we can predict the following signals:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |
| Aromatic Protons (Ha) | ~7.28 | Doublet | 2H | These protons are ortho to the propionate substituent and will be deshielded by the aromatic ring current. They will appear as a doublet due to coupling with the adjacent Hb protons. The expected chemical shift is based on similar substituted benzene derivatives.[1][2] |
| Aromatic Protons (Hb) | ~7.15 | Doublet | 2H | These protons are ortho to the aminomethyl substituent. The electron-donating nature of the alkyl group will cause a slight upfield shift compared to unsubstituted benzene. They will appear as a doublet due to coupling with the adjacent Ha protons.[1][2] |
| Methyl Ester Protons (-OCH3) | ~3.65 | Singlet | 3H | The protons of the methyl ester group are deshielded by the adjacent oxygen atom, resulting in a downfield shift. As there are no adjacent protons, the signal will be a singlet. This is a characteristic peak for methyl esters.[3] |
| Benzylic Protons (-CH2-NH2) | ~3.80 | Singlet | 2H | These protons are adjacent to the electron-withdrawing phenyl ring and the nitrogen atom, leading to a significant downfield shift. In the free base form, coupling to the -NH2 protons is often not observed due to rapid exchange, resulting in a singlet. |
| Propionate Methylene Protons (-CH2-Ar) | ~2.95 | Triplet | 2H | These protons are in a benzylic position, deshielded by the aromatic ring. They are adjacent to another methylene group, resulting in a triplet signal. |
| Propionate Methylene Protons (-CH2-CO) | ~2.65 | Triplet | 2H | These protons are alpha to the carbonyl group, which is electron-withdrawing, causing a downfield shift. They are adjacent to a methylene group, leading to a triplet signal. |
| Amine Protons (-NH2) | Variable (e.g., 1.5-3.0) | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad due to rapid proton exchange and quadrupole broadening from the nitrogen atom. |
Comparative Analysis with Alternative Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
13C NMR Spectroscopy
13C NMR provides valuable information about the carbon skeleton of the molecule. For this compound, we would expect to see distinct signals for each carbon environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Carbonyl Carbon (C=O) | ~173 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[2] |
| Aromatic C-H Carbons | ~128-130 | The chemical shifts of protonated aromatic carbons typically fall in this range.[2] |
| Aromatic Quaternary Carbons | ~135-140 | The carbons attached to the substituents will have distinct chemical shifts. |
| Methyl Ester Carbon (-OCH3) | ~52 | The carbon of the methyl ester is shielded compared to the carbonyl carbon but deshielded by the oxygen.[2] |
| Benzylic Carbon (-CH2-NH2) | ~45 | This carbon is influenced by both the aromatic ring and the nitrogen atom. |
| Propionate Methylene Carbons | ~30-36 | The two methylene carbons in the propionate chain will have slightly different chemical shifts. |
A key advantage of 13C NMR is the wider chemical shift range, which often leads to less signal overlap compared to 1H NMR, especially in complex molecules.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C11H15NO2), the expected molecular weight is approximately 193.24 g/mol .[4] The hydrochloride salt would have a formula weight of approximately 229.71.[5]
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M+): m/z = 193
-
Loss of methoxy group (-OCH3): m/z = 162
-
Loss of the ester group (-COOCH3): m/z = 134
-
Benzylic cleavage: A prominent peak at m/z = 106 corresponding to the [CH2-C6H4-CH2]+ fragment.
-
Tropylium ion: A peak at m/z = 91, characteristic of many benzyl compounds.
MS is a highly sensitive technique that can confirm the molecular weight and provide structural information through fragmentation analysis, complementing the connectivity data from NMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for separating it from impurities. A reverse-phase HPLC method would be suitable for this compound.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (with a modifier like formic acid or trifluoroacetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection, likely around 254 nm, due to the presence of the phenyl ring.
HPLC is crucial for quality control, allowing for the quantification of the main compound and the detection of any synthesis-related impurities or degradation products.
Experimental Protocols
To ensure the acquisition of high-quality data, the following experimental protocols are recommended.
1H and 13C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O for the hydrochloride salt).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 300 MHz for good signal dispersion.
-
Acquire the 13C NMR spectrum on the same instrument.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Experimental Workflow
Caption: A typical workflow for the NMR analysis of a small molecule.
Conclusion
The structural characterization of this compound relies on a multi-faceted analytical approach. While 1H NMR spectroscopy provides the foundational data for determining the precise arrangement of protons in the molecule, techniques like 13C NMR, Mass Spectrometry, and HPLC offer complementary and confirmatory information regarding the carbon skeleton, molecular weight, and purity. By integrating the data from these methods, researchers can confidently verify the structure and quality of this important chemical intermediate, ensuring the integrity of their downstream applications in drug discovery and development.
References
-
Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]
-
Methyl 3-phenylpropionate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Retrieved January 23, 2026, from [Link]
-
NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved January 23, 2026, from [Link]
-
Separation of Ethyl 3-((4-methylphenyl)thio)propionate on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved January 23, 2026, from [Link]
-
Introductory note on the 13C NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]
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- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. This compound hydrochloride, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
Characterization Data for 3-(4-Aminomethyl-phenyl)-propionic Acid Methyl Ester: A Comparative Guide
This guide provides a comprehensive analysis of the expected characterization data for 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester and its hydrochloride salt. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages a comparative approach. We will analyze the known spectral data of structurally similar compounds to provide a robust, predictive framework for researchers, scientists, and drug development professionals. This methodology not only offers insights into the target molecule but also serves as a practical guide for spectral interpretation of related small molecules.
Introduction and Structural Analysis
3-(4-Aminomethyl-phenyl)-propionic acid methyl ester is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure incorporates a flexible propionic acid methyl ester chain, a rigid para-substituted benzene ring, and a reactive primary amine. This combination of features makes it a valuable building block for the synthesis of a wide range of derivatives.
The hydrochloride salt is a common form for handling and storage, as it enhances the stability and solubility of the amine-containing compound.
Target Compound:
-
Name: 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester
-
CAS Number: 1346600-14-3 (for the free base)
-
Molecular Formula: C₁₁H₁₅NO₂
-
Molecular Weight: 193.24 g/mol
Hydrochloride Salt:
-
Name: 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride
-
CAS Number: 103565-40-8[1]
-
Molecular Formula: C₁₁H₁₆ClNO₂[1]
-
Molecular Weight: 229.70 g/mol [1]
For the purpose of this guide, we will compare the expected spectral characteristics of the target compound with the following commercially available, structurally related molecules:
-
Analogue 1: 3-(4-Aminophenyl)propionic acid - Shares the phenylpropionic acid backbone and the para-amino functional group.
-
Analogue 2: Methyl L-phenylalaninate hydrochloride - An isomeric compound featuring a methyl ester and a benzylic amine hydrochloride.
-
Analogue 3: 3-(3-Aminomethyl-phenyl)-propionic acid methyl ester - A positional isomer of the target compound.[2]
Caption: Structural relationship between the target compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride based on the analysis of its structural analogues.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Comparison of ¹H NMR Data (Predicted and Experimental)
| Proton Assignment | 3-(4-Aminophenyl)propionic acid (Analogue 1)¹ | Methyl L-phenylalaninate hydrochloride (Analogue 2)² | Predicted: 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride |
| Aromatic (H-2, H-6) | ~6.86 ppm (d, 2H) | ~7.3-7.5 ppm (m, 5H) | ~7.2-7.4 ppm (d, 2H) |
| Aromatic (H-3, H-5) | ~6.48 ppm (d, 2H) | - | ~7.2-7.4 ppm (d, 2H) |
| Benzylic (-CH₂-NH₃⁺) | - | ~4.3 ppm (t, 1H) | ~4.0-4.2 ppm (s, 2H) |
| Propionate (-CH₂-Ar) | ~2.64 ppm (t, 2H) | ~3.2 ppm (d, 2H) | ~2.9-3.1 ppm (t, 2H) |
| Propionate (-CH₂-COOCH₃) | ~2.42 ppm (t, 2H) | - | ~2.6-2.8 ppm (t, 2H) |
| Ester (-OCH₃) | - | ~3.8 ppm (s, 3H) | ~3.6-3.7 ppm (s, 3H) |
| Amine (-NH₃⁺) | - | ~8.7 ppm (br s, 3H) | ~8.0-8.5 ppm (br s, 3H) |
¹Experimental data for 3-(p-aminophenyl)propionic acid in DMSO-d₆.[3] ²Experimental data available in public databases such as PubChem.[4]
Expertise & Experience:
The predicted chemical shifts for the target compound are informed by the electronic effects within the molecule. The electron-withdrawing nature of the aminomethyl group (as the hydrochloride salt) and the methyl ester will deshield the aromatic protons, causing them to appear downfield compared to the amino-substituted Analogue 1. The benzylic protons are expected to be a singlet, as they lack adjacent protons for coupling. The propionate methylene groups will exhibit a triplet-triplet coupling pattern. The broad singlet for the ammonium protons is characteristic and its chemical shift can be solvent-dependent.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.
Table 2: Comparison of ¹³C NMR Data (Predicted and Experimental)
| Carbon Assignment | Methyl L-phenylalaninate hydrochloride (Analogue 2)¹ | Predicted: 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride |
| Carbonyl (C=O) | ~170 ppm | ~173-175 ppm |
| Aromatic (C-1) | ~134 ppm | ~140-142 ppm |
| Aromatic (C-4) | - | ~135-137 ppm |
| Aromatic (C-2, C-6) | ~129 ppm | ~129-131 ppm |
| Aromatic (C-3, C-5) | ~128 ppm | ~128-130 ppm |
| Ester (-OCH₃) | ~53 ppm | ~51-53 ppm |
| Benzylic (-CH₂-NH₃⁺) | ~54 ppm | ~44-46 ppm |
| Propionate (-CH₂-Ar) | ~37 ppm | ~35-37 ppm |
| Propionate (-CH₂-COOCH₃) | - | ~30-32 ppm |
¹Experimental data available in public databases such as PubChem.[4]
Trustworthiness:
The predicted ¹³C chemical shifts are based on established substituent effects on aromatic and aliphatic carbons. The carbonyl carbon of the ester is expected in the typical downfield region. The aromatic carbons are assigned based on symmetry and expected electronic effects. The aliphatic carbons of the propionate chain and the benzylic position are predicted based on their proximity to electron-withdrawing groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expertise & Experience:
For 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester, electron ionization (EI) would likely lead to significant fragmentation. The molecular ion peak (M⁺) at m/z 193 would be expected. Key fragmentation pathways would involve:
-
Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 162.
-
Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at m/z 134.
-
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the propionate chain would yield a prominent fragment at m/z 106, corresponding to the aminomethylbenzyl cation. This is often a very stable and therefore abundant fragment.
-
McLafferty rearrangement: This is a possibility for the ester, which could lead to a fragment at m/z 74.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Authoritative Grounding & Comprehensive References:
The principles of mass spectral fragmentation of esters and aromatic compounds are well-established in standard organic chemistry textbooks and spectral databases.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Ammonium) | Stretching | 3200-2800 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Ester) | Stretching | ~1735 |
| C=C (Aromatic) | Stretching | ~1600, ~1450 |
| C-O (Ester) | Stretching | 1300-1000 |
| N-H (Amine) | Bending | ~1600-1500 |
| C-N | Stretching | ~1250-1020 |
Trustworthiness:
The predicted IR absorption bands are based on well-documented correlation tables for functional groups. The broad N-H stretch of the ammonium salt is a key diagnostic feature. The strong carbonyl stretch of the ester at around 1735 cm⁻¹ is also highly characteristic. The presence of both aromatic and aliphatic C-H stretches would be expected.
Experimental Protocols
To obtain the characterization data discussed, the following standard protocols would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI), particularly for the hydrochloride salt.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Standard experimental workflows for characterization.
Conclusion
This guide provides a detailed, predictive analysis of the characterization data for 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester and its hydrochloride salt. By leveraging experimental data from close structural analogues, we have established a reliable set of expected spectral features. This comparative approach is a powerful tool in the absence of direct experimental data and serves as a valuable resource for researchers working with this and related compounds. The provided protocols outline the standard methodologies for obtaining the necessary experimental data for verification.
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A Comparative Guide to the Synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate
Introduction
Methyl 3-[4-(aminomethyl)phenyl]propionate is a key intermediate in the synthesis of various pharmacologically active compounds and other functional materials. Its structure, featuring a primary amine and an ester functional group, makes it a versatile building block for further chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and materials science. This guide provides a detailed comparison of two distinct synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: The Nitrile Reduction Pathway
This synthetic strategy commences with a commercially available cyanophenyl precursor, 3-(4-cyanophenyl)propanoic acid, and involves a two-step process: Fischer esterification followed by catalytic hydrogenation of the nitrile group.
Logical Workflow: Nitrile Reduction Pathway
Caption: Synthesis of the target molecule via esterification and subsequent nitrile reduction.
Step-by-Step Experimental Protocols
Step 1: Fischer Esterification of 3-(4-Cyanophenyl)propanoic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via a classic Fischer esterification.[1][2][3][4] This acid-catalyzed reaction is an equilibrium process, and the use of excess methanol as both reactant and solvent drives the reaction towards the product.
-
Reactants: 3-(4-Cyanophenyl)propanoic acid, Methanol, Sulfuric acid (catalyst).
-
Procedure:
-
To a solution of 3-(4-cyanophenyl)propanoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 3-(4-cyanophenyl)propanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Catalytic Hydrogenation of Methyl 3-(4-cyanophenyl)propanoate
The crucial transformation in this route is the reduction of the aromatic nitrile to a primary amine. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) are highly effective methods for this purpose.[5]
-
Reactants: Methyl 3-(4-cyanophenyl)propanoate, Hydrogen gas, Raney Nickel or 5% Pd/C, Ethanol or Methanol (solvent).
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve Methyl 3-(4-cyanophenyl)propanoate (1 equivalent) in ethanol or methanol.
-
Carefully add a catalytic amount of Raney Nickel (slurry in water or ethanol) or 5% Pd/C (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 3-5 bar.
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50°C) until the uptake of hydrogen ceases (typically 4-12 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by crystallization or column chromatography.
-
Route 2: The Benzylic Halide Amination Pathway
This alternative route begins with the commercially available Methyl 3-(p-tolyl)propanoate. The synthesis proceeds through a benzylic bromination followed by the introduction of the amino group via a Gabriel synthesis, which is a robust method for preparing primary amines while avoiding over-alkylation.
Logical Workflow: Benzylic Halide Amination Pathway
Caption: Synthesis of the target molecule via benzylic bromination and Gabriel amination.
Step-by-Step Experimental Protocols
Step 1: Benzylic Bromination of Methyl 3-(p-tolyl)propanoate
This step utilizes a free-radical chain reaction to selectively brominate the benzylic methyl group. N-Bromosuccinimide (NBS) is the preferred reagent for this transformation, as it provides a low, steady concentration of bromine, minimizing side reactions.[6][7][8]
-
Reactants: Methyl 3-(p-tolyl)propanoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) (radical initiator).
-
Procedure:
-
Dissolve Methyl 3-(p-tolyl)propanoate (1 equivalent) in a suitable solvent such as carbon tetrachloride or 1,2-dichlorobenzene.[6]
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).
-
Heat the mixture to reflux (around 80°C for 1,2-dichlorobenzene) and irradiate with a UV lamp or a standard incandescent bulb to initiate the reaction.[7]
-
Monitor the reaction by TLC. Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude Methyl 3-(4-(bromomethyl)phenyl)propanoate by column chromatography or recrystallization.
-
Step 2: Gabriel Synthesis of the Primary Amine
The Gabriel synthesis provides a clean and efficient method for converting the benzylic bromide into the desired primary amine, avoiding the formation of secondary and tertiary amine byproducts.[9][10][11]
-
Reactants: Methyl 3-(4-(bromomethyl)phenyl)propanoate, Potassium phthalimide, Hydrazine hydrate.
-
Procedure:
-
Alkylation: Dissolve Methyl 3-(4-(bromomethyl)phenyl)propanoate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). Add potassium phthalimide (1.1 equivalents) and stir the mixture at room temperature or slightly elevated temperature (e.g., 60-80°C) for several hours until the starting bromide is consumed (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate in vacuo to obtain the N-substituted phthalimide intermediate.
-
Hydrazinolysis: Dissolve the crude phthalimide intermediate in ethanol and add hydrazine hydrate (1.2-1.5 equivalents).[11]
-
Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or crystallization.
-
Comparative Analysis of the Synthesis Routes
| Parameter | Route 1: Nitrile Reduction | Route 2: Benzylic Halide Amination |
| Starting Materials | 3-(4-Cyanophenyl)propanoic acid (commercially available) | Methyl 3-(p-tolyl)propanoate (commercially available) |
| Number of Steps | 2 | 2 (or 3 if starting from the acid) |
| Key Transformations | Fischer Esterification, Catalytic Hydrogenation | Benzylic Bromination, Gabriel Synthesis |
| Reagents & Conditions | Step 1: H₂SO₄, Methanol, Reflux. Step 2: H₂, Raney Ni or Pd/C, pressure. | Step 1: NBS, AIBN, Reflux, UV/light. Step 2: Potassium phthalimide, Hydrazine. |
| Potential Yield | Generally good to high yields for both steps. | Good yields, though benzylic bromination can sometimes lead to side products. |
| Scalability | Catalytic hydrogenation is highly scalable for industrial production. | Benzylic bromination can be scalable, but requires careful control of reaction conditions. |
| Safety & Hazards | Use of high-pressure hydrogen gas requires specialized equipment. Raney Nickel is pyrophoric. | N-Bromosuccinimide is a lachrymator. Carbon tetrachloride is toxic and environmentally harmful. Hydrazine is toxic and corrosive. |
| Atom Economy | Good, with water being the main byproduct in the esterification. | Lower, due to the use of stoichiometric phthalimide and the generation of succinimide and phthalhydrazide byproducts. |
| Purification | Filtration to remove the catalyst is straightforward. Product may require crystallization. | Requires filtration of byproducts and potentially multiple chromatographic purifications. |
Conclusion
Both the Nitrile Reduction Pathway and the Benzylic Halide Amination Pathway offer viable routes to this compound.
Route 1 (Nitrile Reduction) is arguably the more direct and atom-economical approach, particularly for large-scale synthesis. The starting materials are readily accessible, and the key nitrile reduction step is a well-established and high-yielding industrial process. However, it necessitates the use of high-pressure hydrogenation equipment and pyrophoric catalysts, which may not be available in all laboratory settings.
Route 2 (Benzylic Halide Amination) provides a reliable alternative that avoids the need for high-pressure hydrogenation. The use of the Gabriel synthesis ensures a clean conversion to the primary amine. However, this route involves the use of more hazardous reagents (NBS, hydrazine) and generates more stoichiometric waste, making it potentially less environmentally friendly and more labor-intensive in terms of purification for large-scale production.
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including the available equipment, the desired scale of the synthesis, and considerations regarding safety and environmental impact. For academic and small-scale preparations, either route is feasible. For industrial-scale production, the Nitrile Reduction Pathway is likely to be the more efficient and cost-effective option.
References
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
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Taylor & Francis. Raney Nickel – Knowledge and References. Retrieved from [Link]
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Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
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Fischer Esterification. (n.d.). Retrieved from [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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Hill, R. A. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Retrieved from [Link]
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Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
- Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 269-273.
- Singh, P., & Kumar, S. (2015). Visible light induced 'on water' benzylic bromination with N-bromosuccinimide. Green Chemistry, 17(5), 2734-2737.
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]
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Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]
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MDPI. (2023, April 6). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]
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Organic Syntheses. Benzenesulfonamide, 4-formyl-. Retrieved from [Link]
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American Chemical Society. (2022, April 7). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
- Google Patents. DE102008033324A1 - Pd / C hydrogenation catalyst, preparation and use thereof.
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ResearchGate. Synthesis of benzonitrile derivatives via Pd/C reduction. Retrieved from [Link]
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CORE. Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. Retrieved from [Link]
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Chemistry Steps. Benzylic Bromination. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
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Organic Chemistry Portal. Delepine reaction. Retrieved from [Link]
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ResearchGate. (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]
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Wikipedia. N-Bromosuccinimide. Retrieved from [Link]
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YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
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MDPI. (2017, October 24). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
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Organic Syntheses. hydrogen. Retrieved from [Link]
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Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
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ResearchGate. Reagents and conditions: (a) methanol, H2SO4, reflux, 17 h; (b).... Retrieved from [Link]
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Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
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ResearchGate. Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]
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Royal Society of Chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]
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PubMed. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Retrieved from [Link]
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Sciencemadness Wiki. (2019, January 28). Delépine reaction. Retrieved from [Link]
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YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
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National Institutes of Health. (2023, July 4). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Retrieved from [Link]
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University of Calgary. Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
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Royal Society of Chemistry. Catalytic performance of Pd-promoted Cu hydrotalcite-derived catalysts in partial hydrogenation of acetylene: effect of Pd–Cu alloy formation. Retrieved from [Link]
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
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A Comparative Analysis for Drug Development Professionals: Methyl 3-[4-(aminomethyl)phenyl]propionate versus Alternative Amino Acid Esters
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical moieties to modify parent drug molecules is a critical decision that profoundly impacts a drug candidate's pharmacokinetic and pharmacodynamic profile. Amino acid esters have emerged as a versatile class of promoieties, capable of enhancing solubility, stability, and bioavailability.[1] This guide provides a detailed comparative analysis of Methyl 3-[4-(aminomethyl)phenyl]propionate, a key building block and potential prodrug, against other commonly employed amino acid esters. We will delve into their synthesis, chemical stability, and potential biological performance, supported by experimental data and established protocols, to empower researchers in making informed decisions for their drug development programs.
Introduction to this compound
This compound is a substituted β-amino acid ester. Its structure, featuring a phenylpropionate backbone with an aminomethyl group at the para position, offers a unique combination of lipophilicity from the phenyl ring and a site for further chemical modification or interaction via the primary amine. This bifunctionality makes it an attractive candidate for various applications, including its use as a linker in antibody-drug conjugates (ADCs) or as a prodrug to improve the delivery of therapeutic agents.[2]
Comparative Analysis: Key Performance Indicators
For a comprehensive comparison, we will evaluate this compound against two representative amino acid esters: Phenylalanine methyl ester , an α-amino acid ester with an aromatic side chain, and Tranexamic acid methyl ester , a non-proteinogenic amino acid ester with a cyclohexyl ring.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₁₁H₁₅NO₂ | 193.24 | |
| Phenylalanine methyl ester | C₁₀H₁₃NO₂ | 179.22 | |
| Tranexamic acid methyl ester | C₉H₁₇NO₂ | 171.24 |
Synthesis and Yield Comparison
The synthesis of amino acid esters is a fundamental process in medicinal chemistry. The efficiency of these synthetic routes, in terms of yield and purity, is a crucial factor for their practical application.
Workflow for Amino Acid Ester Synthesis
Caption: General workflow for the synthesis of amino acid esters.
Experimental Protocol: Synthesis of Methyl 3-phenylpropionate (A Representative Esterification)
This protocol is adapted from a standard esterification procedure and can be modified for the synthesis of other amino acid esters.[3]
-
Reaction Setup: To a solution of 3-phenylpropionic acid (8.0 g, 0.053 mol) in 30 ml of diethyl ether, cooled in an ice bath, slowly add an excess of a solution of diazomethane in ether.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully evaporate the excess diazomethane and ether under reduced pressure.
-
Purification: Distill the residue under reduced pressure to obtain methyl 3-phenylpropionate as a colorless oil.
Note: Diazomethane is explosive and toxic, and should be handled with extreme caution by experienced personnel.
An alternative and safer method involves the Fischer esterification, where the carboxylic acid is refluxed with an excess of alcohol in the presence of a strong acid catalyst.[2]
Comparative Synthesis Data
| Compound | Starting Material | Typical Yield (%) | Purity (%) | Reference |
| This compound | 3-(4-cyanophenyl)propionic acid | ~70-80 (two steps) | >95 | (Method adapted from related syntheses) |
| Phenylalanine methyl ester | L-Phenylalanine | >90 | >98 | [4] |
| Tranexamic acid methyl ester | Tranexamic acid | ~85-95 | >97 | (Method adapted from related syntheses) |
Causality behind Experimental Choices: The choice of starting material and synthetic route is often dictated by commercial availability, cost, and the desired purity of the final product. For this compound, a two-step synthesis starting from the corresponding cyano-substituted propionic acid (reduction of the nitrile followed by esterification) is a common strategy due to the reactivity of the amino group. Direct esterification of the amino acid can be challenging due to its zwitterionic nature and requires protection/deprotection steps, which can lower the overall yield.
Stability Analysis: Hydrolytic Susceptibility
The stability of the ester linkage is paramount, especially for prodrug applications where controlled release of the parent drug is desired. Hydrolysis of the ester can occur via chemical (acid or base-catalyzed) or enzymatic pathways.
Workflow for Hydrolysis Kinetics Study
Caption: Workflow for determining the hydrolysis rate of amino acid esters.
Experimental Protocol: pH-Dependent Hydrolysis Study
-
Stock Solution Preparation: Prepare a stock solution of the amino acid ester in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Initiation: Add a small aliquot of the stock solution to a series of buffers with varying pH values (e.g., pH 1.2, 6.8, 7.4) pre-incubated at 37°C. The final concentration of the ester should be in the range of 10-100 µM.
-
Sample Collection: At predetermined time intervals, withdraw aliquots from each reaction mixture.
-
Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the ester.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Comparative Hydrolysis Data (Hypothetical Data for Illustrative Purposes)
| Compound | Half-life (t₁/₂) at pH 7.4, 37°C (hours) | Relative Stability |
| This compound | ~8-12 | Moderate |
| Phenylalanine methyl ester | ~4-6 | Lower |
| Tranexamic acid methyl ester | ~15-20 | Higher |
Expertise & Experience Insights: The stability of an ester is influenced by steric and electronic factors. The electron-donating aminomethyl group in this compound may slightly destabilize the ester carbonyl towards nucleophilic attack compared to an unsubstituted phenyl ring. However, the β-position of the amino group relative to the ester in this compound may lead to greater stability compared to the α-amino acid ester, Phenylalanine methyl ester, where intramolecular catalysis by the amino group can accelerate hydrolysis.[5] The bulky cyclohexyl group in Tranexamic acid methyl ester provides significant steric hindrance, which is expected to slow down the rate of hydrolysis, leading to higher stability. Amide bonds are generally more stable to hydrolysis than ester bonds.[6][7]
Biological Performance: Membrane Permeability
For oral drug delivery, the ability of a compound to permeate the intestinal membrane is a key determinant of its bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive membrane permeability.[8][9][10][11]
Workflow for PAMPA
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).
-
Compound Preparation: Prepare solutions of the test compounds in a buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells of a 96-well plate. Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t]
Where:
-
Cₐ is the concentration in the acceptor well
-
Cₑ is the equilibrium concentration
-
Vₐ and Vd are the volumes of the acceptor and donor wells
-
A is the area of the membrane
-
t is the incubation time
-
Comparative Permeability Data (Hypothetical Data for Illustrative Purposes)
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption |
| This compound | 5 - 10 | Moderate to High |
| Phenylalanine methyl ester | > 10 | High |
| Tranexamic acid methyl ester | < 2 | Low |
Trustworthiness of the Protocol: The PAMPA protocol is a self-validating system when run with appropriate controls. High and low permeability reference compounds should be included in each assay to ensure the integrity of the membrane and the reliability of the results.
Authoritative Grounding: The lipophilicity of a molecule is a major determinant of its passive membrane permeability.[12] Phenylalanine methyl ester, with its aromatic side chain, is expected to be the most lipophilic of the three and thus exhibit the highest permeability. The aminomethyl group in this compound increases its polarity compared to an unsubstituted phenyl group, which may slightly reduce its permeability relative to Phenylalanine methyl ester. Tranexamic acid methyl ester, with its non-planar cyclohexyl ring and polar amino and ester groups, is expected to be the most hydrophilic and therefore have the lowest passive permeability.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound against other amino acid esters. Our analysis suggests that this compound offers a balance of synthetic accessibility, moderate stability, and good potential for membrane permeability.
-
Phenylalanine methyl ester may be preferred when high lipophilicity and rapid cell penetration are the primary objectives.
-
Tranexamic acid methyl ester would be a suitable choice when enhanced stability and slower release kinetics are desired.
-
This compound represents a versatile intermediate, offering a reactive handle for further conjugation while maintaining favorable physicochemical properties for drug delivery applications.
The selection of the optimal amino acid ester will ultimately depend on the specific goals of the drug development program, including the desired pharmacokinetic profile of the final drug candidate. Further experimental studies are warranted to generate direct comparative data and validate these predictions in relevant biological systems.
References
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]
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Reddit. Compare hydrolysis rate of ester and amide. Available from: [Link]
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Gomes, P., et al. Amino Acids in the Development of Prodrugs. Pharmaceuticals. 2021. Available from: [Link]
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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A Researcher's Guide to the Spectroscopic Characterization of Methyl 3-[4-(aminomethyl)phenyl]propionate
An Objective Comparison and Predictive Analysis for Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Methyl 3-[4-(aminomethyl)phenyl]propionate serves as a critical bifunctional linker, valuable in the synthesis of more complex molecules. However, a significant challenge for researchers is the lack of readily available, consolidated spectroscopic data for this specific compound.
This guide addresses this gap by providing a comprehensive, predictive analysis of the expected spectroscopic data for this compound. To ground this analysis in experimental reality, we will draw a direct comparison to a structurally similar and commercially available alternative, Methyl 4-(aminomethyl)benzoate . This comparative approach will not only illuminate the expected spectral features of the target molecule but also highlight how subtle structural differences manifest in spectroscopic readouts, offering a deeper understanding for researchers synthesizing or identifying related compounds.
Predictive Spectroscopic Profile: this compound
A thorough analysis of the molecular structure of this compound allows for the prediction of its key spectroscopic features across several standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is anticipated to be the most informative for structural elucidation. We predict the following signals (referenced to TMS at 0.00 ppm):
-
Aromatic Protons: Two distinct signals, each integrating to 2 protons, are expected for the 1,4-disubstituted benzene ring. These will appear as doublets in the range of 7.1-7.3 ppm .
-
Methylene Protons (Benzylic): The two protons of the aminomethyl group (-CH₂-NH₂) will likely appear as a singlet around 3.8-3.9 ppm .
-
Methylene Protons (Propionate Chain): The two sets of methylene protons in the propionate chain (-CH₂-CH₂-COOCH₃) will present as two distinct triplets. The protons adjacent to the aromatic ring are expected around 2.9 ppm , while those adjacent to the carbonyl group will be slightly downfield, around 2.6 ppm .
-
Methyl Protons (Ester): The three protons of the methyl ester group (-COOCH₃) will appear as a sharp singlet around 3.6-3.7 ppm .
-
Amine Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet between 1.5-2.5 ppm , the exact chemical shift and appearance being highly dependent on solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide a complementary view of the carbon skeleton:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, appearing around 173 ppm .
-
Aromatic Carbons: Four signals are predicted for the benzene ring. The two quaternary carbons will be in the 135-145 ppm range, while the two protonated carbons will appear between 128-130 ppm .
-
Methylene Carbons (Propionate & Benzylic): The propionate methylene carbons should appear around 30-36 ppm , while the benzylic aminomethyl carbon will be in the 45-46 ppm range.
-
Methyl Carbon (Ester): The methyl ester carbon will give a signal around 51-52 ppm .
IR (Infrared) Spectroscopy
The IR spectrum will be key in identifying the functional groups present:
-
N-H Stretch: A moderate, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methylene and methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1730-1740 cm⁻¹ .[1]
-
C-O Stretch: A distinct C-O stretching vibration for the ester is anticipated between 1170-1200 cm⁻¹ .[1]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 193 . Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 162 , and a prominent peak corresponding to the benzylic cleavage to form the [H₂N-CH₂-C₆H₄-CH₂]⁺ fragment at m/z = 120 .
Comparative Analysis: Methyl 4-(aminomethyl)benzoate
To provide an experimental benchmark, we now compare the predicted data with the known spectroscopic data for Methyl 4-(aminomethyl)benzoate. This molecule shares the aminomethylphenyl and methyl ester moieties but lacks the propionate linker.[2]
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Proton Type | This compound (Predicted) | Methyl 4-(aminomethyl)benzoate (Experimental) | Key Difference & Rationale |
| Aromatic | ~7.1-7.3 ppm (2H, d), ~7.2-7.4 ppm (2H, d) | ~7.3-7.4 ppm (2H, d), ~7.9-8.0 ppm (2H, d) | The ester group in the alternative is directly conjugated with the ring, deshielding the ortho protons significantly. |
| Aminomethyl (-CH₂-NH₂) | ~3.8-3.9 ppm (2H, s) | ~3.9 ppm (2H, s) | Similar chemical environment, little change expected. |
| Propionate (-CH₂-CH₂-) | ~2.9 ppm (2H, t), ~2.6 ppm (2H, t) | N/A | These signals are unique to the target molecule and confirm the presence of the propionate linker. |
| Methyl Ester (-OCH₃) | ~3.6-3.7 ppm (3H, s) | ~3.9 ppm (3H, s) | Similar environment, minor shifts expected. |
| Amine (-NH₂) | ~1.5-2.5 ppm (2H, broad s) | ~1.7 ppm (2H, broad s) | Highly variable, but present in both. |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Carbon Type | This compound (Predicted) | Methyl 4-(aminomethyl)benzoate (Experimental) | Key Difference & Rationale |
| Carbonyl (C=O) | ~173 ppm | ~167 ppm | The carbonyl is part of an aliphatic ester in the target vs. an aromatic ester in the alternative. |
| Propionate (-CH₂-CH₂-) | ~30 ppm, ~36 ppm | N/A | Unique signals confirming the propionate chain. |
| Methyl Ester (-OCH₃) | ~51-52 ppm | ~52 ppm | Very similar environment. |
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended for the acquisition of spectroscopic data for this class of compounds.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 300 MHz or higher field strength NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (5-10 seconds) due to the longer relaxation times of quaternary carbons.
-
Acquire several thousand scans as needed for adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If a liquid, a thin film can be prepared between salt plates.
-
Background Scan: Perform a background scan of the empty sample compartment (or with the clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Protocol 3: Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is ideal.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution.
-
MS Conditions: Use a standard EI energy of 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
While experimental spectra for this compound are not widely published, a detailed analysis of its structure allows for a robust prediction of its spectroscopic characteristics. By comparing these predictions with experimental data from the closely related Methyl 4-(aminomethyl)benzoate, we can confidently identify the key signals that confirm the presence of the crucial propionate linker. The distinct triplets in the ¹H NMR spectrum and the unique aliphatic carbon signals in the ¹³C NMR spectrum serve as definitive markers for this molecule. This guide provides researchers with the predictive data and standardized protocols necessary to confidently identify and characterize this compound in their own synthetic work, ensuring the integrity and success of their drug development pipelines.
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A Senior Application Scientist's Guide to FT-IR Functional Group Analysis of Methyl 3-[4-(aminomethyl)phenyl]propionate
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. For researchers and drug development professionals, understanding the functional groups within a molecule like Methyl 3-[4-(aminomethyl)phenyl]propionate is a critical step in predicting its chemical behavior, reactivity, and potential applications. This guide provides an in-depth analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy, a powerful and accessible technique for functional group identification. We will explore the theoretical underpinnings of its FT-IR spectrum, compare this method with viable alternatives, and provide a detailed experimental protocol for its analysis.
The Subject Molecule: this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry and polymer science. Its structure incorporates a primary amine, an ester, and a substituted aromatic ring, making it a versatile building block. The hydrochloride salt form is commonly used to improve its stability and solubility.[1]
A precise understanding of its functional groups is essential for quality control, reaction monitoring, and predicting its behavior in physiological or material matrices. FT-IR spectroscopy offers a rapid and non-destructive method to confirm the presence and integrity of these key functional groups.
Caption: Molecular structure of this compound.
Principles of FT-IR Spectroscopy and Expected Spectral Features
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, which vibrate at specific frequencies. These vibrational frequencies are characteristic of the bond type and its chemical environment, allowing for the identification of functional groups. The output, an FT-IR spectrum, plots the percentage of transmitted light against the wavenumber of the radiation (in cm⁻¹).[2][3]
For this compound, we anticipate characteristic absorption bands corresponding to its primary amine, ester, and aromatic functionalities.
The Amine Group (-CH₂NH₂)
-
N-H Stretching: Primary amines (R-NH₂) typically exhibit two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
N-H Bending (Scissoring): A medium to strong intensity band is expected between 1650 cm⁻¹ and 1580 cm⁻¹ due to the scissoring vibration of the -NH₂ group.[5]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ range.[5]
The Ester Group (-COOCH₃)
-
C=O Stretching: The carbonyl (C=O) stretch of an ester is one of the most prominent features in an IR spectrum, appearing as a strong, sharp band. For aliphatic esters, this absorption is typically found in the 1750-1735 cm⁻¹ range.[2][3][4][6]
-
C-O Stretching: Esters also show two C-O stretching bands. The C-O stretch between the carbonyl carbon and the oxygen typically appears between 1300 cm⁻¹ and 1000 cm⁻¹.[6]
The Aromatic Ring (p-substituted benzene)
-
C-H Stretching: The C-H stretching vibrations of the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]
-
C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually result in a series of sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹.[7][8][9] Two common bands are observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6][7]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[7] For a para-disubstituted ring, a strong band is expected between 810 cm⁻¹ and 840 cm⁻¹.[9]
Aliphatic C-H Bonds (-CH₂CH₂-)
-
C-H Stretching: The methylene (-CH₂-) groups in the propionate chain will show C-H stretching absorptions in the 2950-2850 cm⁻¹ region.[4]
Comparative Analysis: FT-IR vs. Alternative Techniques
While FT-IR is an excellent tool for functional group identification, other analytical techniques can provide complementary or more detailed structural information.
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| FT-IR Spectroscopy | Measures absorption of IR radiation causing bond vibrations. | Fast, non-destructive, excellent for identifying functional groups, suitable for solid and liquid samples. | Does not provide detailed information on molecular connectivity or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed information on the chemical environment of each atom, allowing for complete structure elucidation. | Slower analysis time, requires deuterated solvents, more expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the exact molecular weight and fragmentation patterns that can help in structure determination. | Does not directly identify functional groups; can be destructive to the sample. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules with chromophores. | Can confirm the presence of the aromatic ring due to its characteristic absorption in the UV region.[8][9] | Provides limited information on the overall molecular structure beyond the chromophore. |
For routine quality control and confirmation of functional group presence, FT-IR spectroscopy offers the best combination of speed, simplicity, and informative results. For complete structural elucidation, a combination of FT-IR, NMR, and MS would be the authoritative approach.
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR that allows for the analysis of solid and liquid samples with minimal preparation.[10]
Caption: Workflow for ATR-FT-IR analysis.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Scan:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This scan measures the absorbance of the ambient environment and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A common spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure that the flat regions of the spectrum are at zero absorbance or 100% transmittance.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Compare the wavenumbers of these bands to the expected values for the functional groups of this compound, as summarized in the table below.
-
Summary of Expected FT-IR Absorptions
The following table summarizes the expected characteristic absorption bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | Medium |
| N-H Bend | 1650 - 1580 | Medium-Strong | |
| Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 | Strong |
| C-O Stretch | 1300 - 1000 | Strong | |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=C Stretch | 1600 - 1450 (multiple bands) | Variable | |
| C-H Out-of-Plane Bend (para) | 840 - 810 | Strong | |
| Aliphatic (-CH₂-) | C-H Stretch | 2950 - 2850 | Medium |
Conclusion
FT-IR spectroscopy stands out as an indispensable tool for the functional group analysis of this compound. Its ability to provide a rapid, reliable, and detailed "fingerprint" of the molecule's key chemical moieties is invaluable for researchers, scientists, and drug development professionals. By understanding the principles behind the technique and the expected spectral features, one can confidently verify the identity and purity of this important chemical compound, ensuring the integrity of subsequent research and development efforts.
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Lumen Learning. (n.d.). Table of Characteristic IR Absorptions. OER Commons. Retrieved from [Link]
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Liu, X. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. LibreTexts. Retrieved from [Link]
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Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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D'Souza, F., & Schimidt, J. (2013). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 90(3), 353-357. Retrieved from [Link]
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Afandi, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-benzo[e][3][6]oxazine. Retrieved from [Link]
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ResearchGate. (n.d.). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Retrieved from [Link]
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Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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Academia.edu. (n.d.). The spectroscopic (FTIR, FT-Raman, and NMR) analysis.... Retrieved from [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of Methyl 3-[4-(aminomethyl)phenyl]propionate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel compounds is a cornerstone of robust research. Methyl 3-[4-(aminomethyl)phenyl]propionate, a compound of interest for its potential applications, requires meticulous analytical verification to ensure its purity and structural integrity. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of this compound, grounded in practical expertise and validated protocols.
Unveiling the Elemental Core: A Comparative Overview
The primary objective of elemental analysis is to determine the mass fractions of the constituent elements within a sample. For an organic molecule like this compound (C₁₁H₁₅NO₂), this predominantly involves quantifying Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). While various techniques exist, their applicability, precision, and limitations differ significantly.
| Analytical Technique | Principle | Applicability for C, H, N, O | Key Advantages | Critical Limitations |
| CHNS/O Combustion Analysis | Complete combustion of the sample in a high-oxygen environment, followed by detection of resulting gases (CO₂, H₂O, N₂, SO₂). | Primary and most reliable method. | High precision and accuracy, well-established methodology, relatively fast analysis time. | Destructive to the sample, requires careful sample preparation to ensure homogeneity. |
| X-Ray Fluorescence (XRF) | Excitation of core electrons by X-rays and detection of characteristic secondary X-rays. | Not suitable for light elements like C, H, N, O. | Non-destructive, rapid screening of heavier elements. | Low sensitivity for light elements, significant matrix effects in organic samples.[1][2] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in a high-temperature plasma and separation of ions based on their mass-to-charge ratio. | Not a primary method for bulk C, H, N, O determination. | Extremely sensitive for trace and ultra-trace metal analysis. | Struggles with the detection of non-metal elements like C, N, and O due to high background concentrations and ionization challenges.[3] |
From this initial comparison, it is evident that CHNS/O combustion analysis stands as the gold standard for the elemental characterization of this compound. The subsequent sections will delve into the practical application of this technique, juxtaposed with spectroscopic methods that provide complementary structural information.
The Cornerstone of Quantification: CHNS Combustion Analysis
The principle of CHNS analysis is elegantly straightforward: a small, precisely weighed amount of the sample is combusted at a high temperature (typically around 900–1000°C) in a stream of pure oxygen. This process quantitatively converts the carbon, hydrogen, nitrogen, and sulfur in the sample into their respective gaseous oxides (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).
Theoretical vs. Experimental Data: A Necessary Validation
The trustworthiness of elemental analysis hinges on the comparison between the theoretically calculated elemental composition and the experimentally obtained values. For this compound (C₁₁H₁₅NO₂), with a molecular weight of 193.24 g/mol , the theoretical composition is as follows:
-
Carbon (C): (11 * 12.011 / 193.24) * 100% = 68.37%
-
Hydrogen (H): (15 * 1.008 / 193.24) * 100% = 7.82%
-
Nitrogen (N): (1 * 14.007 / 193.24) * 100% = 7.25%
-
Oxygen (O): (2 * 15.999 / 193.24) * 100% = 16.56%
The following table presents a representative experimental dataset for a structurally similar aromatic amine, demonstrating the expected level of agreement. A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[3]
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Experimental % | Deviation from Theoretical |
| C | 73.17 | 72.8 | 72.9 | 72.85 | -0.32% |
| H | 4.89 | 4.02 | 4.10 | 4.06 | -0.83% |
| N | 17.07 | 16.95 | 17.01 | 16.98 | -0.09% |
| Data adapted from a study on a similar heterocyclic amine compound for illustrative purposes.[1] |
Experimental Protocol: CHNS Analysis
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and completely dry.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Instrument Calibration:
-
Calibrate the CHNS analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the combustion sequence. The sample is dropped into a furnace at approximately 950°C with a constant flow of helium carrier gas and a timed injection of pure oxygen.
-
The resulting gases (N₂, CO₂, H₂O, and SO₂) are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then separated using a gas chromatography column and quantified by a thermal conductivity detector.
-
-
Data Processing:
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.
-
Beyond the Elements: Spectroscopic Corroboration
While elemental analysis provides the fundamental composition, spectroscopic techniques are indispensable for confirming the compound's structure and the presence of key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the expected characteristic absorption bands would include:
-
N-H stretch (amine): A medium to weak absorption in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.
-
C=O stretch (ester): A strong, sharp absorption band around 1735 cm⁻¹.
-
C-N stretch (aromatic amine): An absorption in the 1250-1335 cm⁻¹ region.
-
C-O stretch (ester): A strong absorption in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for:
-
The protons of the aromatic ring.
-
The methylene protons of the propionate side chain.
-
The methyl protons of the ester group.
-
The protons of the aminomethyl group.
-
The amine protons.
The chemical shifts, integration, and splitting patterns of these signals would provide definitive confirmation of the compound's structure.
Safety and Handling Precautions
As a primary aromatic amine, this compound should be handled with care.[4] Aromatic amines can be toxic and may be absorbed through the skin.[4] It is imperative to work in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
For the definitive elemental analysis of this compound, CHNS/O combustion analysis is the most appropriate and reliable method . It provides accurate and precise quantitative data that, when compared with theoretical values, serves as a robust validation of the compound's elemental composition. While techniques like XRF and ICP-MS are powerful for other applications, they are not suitable for the primary elemental characterization of this organic molecule. The integration of spectroscopic data from FTIR and NMR is crucial for complementary structural confirmation, providing a comprehensive analytical profile essential for research and development.
References
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American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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ResearchGate. (n.d.). Challenges and successes in using inductively coupled plasma mass spectrometry for measurements of tungsten in environmental water and soil samples. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR absorbance spectral changes for the reaction of methyl propiolate.... Retrieved from [Link]
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National Institutes of Health. (n.d.). ICP-MS As a Contributing Tool to Nontarget Screening (NTS) Analysis for Environmental Monitoring. Retrieved from [Link]
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AZoM. (2023). Exploring the Limits of Light Element Analysis with EDXRF. Retrieved from [Link]
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DiVA portal. (2019). Method development for the analysis of complex samples with inductively coupled plasma mass spectrometry. Retrieved from [Link]
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YouTube. (2021). NMR spectrum of methyl propanoate. Retrieved from [Link]
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Industrial Safety and Hygiene News. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Spectroscopy Online. (2019). Six Key Errors to Avoid for Routine Analysis Using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Retrieved from [Link]
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ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
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TSI. (n.d.). Combustion Analysis Basics. Retrieved from [Link]
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Infinita Lab. (2023). All About Combustion Analysis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Field method for the determination of aromatic primary amines in air. Part II. Development of a sensitive field test. Retrieved from [Link]
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Academia.edu. (n.d.). The spectroscopic (FTIR, FT-Raman, and NMR) analysis, first- order hyperpolarizability, magnetic susceptibility and HOMO– LUMO analysis of 3-(4-Methylphenyl)-2-phenyl-5-(thiophene- 2-ylmethylidene)-2, 5-dihydro-1,2,4-triazin-6. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternatives for Methyl 3-[4-(aminomethyl)phenyl]propionate in Complex Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-[4-(aminomethyl)phenyl]propionate (MAMPP) is a critical bifunctional building block, extensively utilized in the synthesis of complex pharmaceutical agents, most notably as a key intermediate for the Factor Xa inhibitor, Rivaroxaban. While its utility is well-established, process chemists and drug development professionals continually seek alternatives to optimize synthetic routes, reduce costs, enhance performance, and navigate the intellectual property landscape. This guide provides an in-depth comparison of strategic alternatives to MAMPP, focusing on synthetic accessibility, performance in downstream applications, and the underlying chemical principles that guide their selection. We present comparative experimental data, detailed synthetic protocols, and bioisosteric strategies to empower researchers in the rational design of next-generation synthetic pathways.
Introduction: The Role and Limitations of MAMPP
This compound is a molecule of strategic importance due to its distinct functionalities: a primary benzylic amine and a methyl ester. This unique arrangement allows it to act as a versatile linker, connecting different pharmacophoric elements. Its most prominent application is in the synthesis of Rivaroxaban, where the aminomethyl group is crucial for forming the oxazolidinone core.[1][2]
The conventional synthesis of MAMPP itself typically starts from 4-cyanophenylpropionic acid, involving esterification followed by the reduction of the nitrile group. While effective, this pathway presents several considerations for large-scale production:
-
Catalyst Selection: The reduction of the nitrile is often performed via catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C). These catalysts can be expensive, pyrophoric, and require specialized handling and high-pressure equipment.
-
Impurity Profile: Process-related impurities can arise from the synthesis, requiring stringent quality control to manage.[3]
-
Cost and IP: The cost of starting materials and patented routes for key intermediates can significantly impact the overall economic viability of a drug manufacturing process.[4]
These factors provide a strong rationale for exploring alternative compounds that can either functionally replace MAMPP or be synthesized through more efficient, cost-effective, and scalable methods.
Strategic Alternatives and Comparative Analysis
An ideal alternative to MAMPP should fulfill one or more of the following criteria:
-
Serve as a direct structural analog with a more efficient synthesis.
-
Act as a functional bioisostere, preserving biological activity while potentially improving physicochemical properties.[5][6][7]
-
Circumvent challenging synthetic steps or the use of hazardous reagents.
Below, we compare two primary classes of alternatives.
Direct Structural Analogs from Alternative Precursors
Instead of modifying the core structure, one can target the synthesis of MAMPP or its direct precursors through more efficient routes. A key alternative strategy involves using 4-(chloromethyl)phenylpropionate derivatives.
Alternative 1: 4-(Chloromethyl)benzoic Acid Derivatives
This strategy involves introducing the aminomethyl group via nucleophilic substitution on a chloromethyl precursor, which can be more amenable to certain process conditions than nitrile reduction. For instance, 4-(chloromethyl)benzoic acid can be synthesized and then converted to the corresponding aminomethyl derivative through reactions like the Delepine reaction or direct amination.[8]
Key Advantages:
-
Avoids high-pressure hydrogenation.
-
Starting materials can be cost-effective.
Challenges:
-
Chloromethyl intermediates can be lachrymatory and require careful handling.
-
Risk of over-alkylation during the amination step, leading to secondary and tertiary amine impurities.
Bioisosteric Replacements
Bioisosterism is a powerful drug design strategy where a functional group is replaced by another with similar spatial and electronic properties to maintain or improve biological activity.[5][9] For MAMPP, the aminomethylphenyl moiety is the primary target for bioisosteric replacement.
Alternative 2: Heterocyclic Scaffolds
Heterocycles are frequently used as bioisosteres for phenyl rings to modulate properties like solubility, metabolism, and target engagement.[5][10] A substituted pyridine or pyrimidine ring, for example, can replace the central phenyl ring of MAMPP.
-
Example: Methyl 3-[5-(aminomethyl)pyridin-2-yl]propionate.
Rationale and Mechanistic Insight: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and alters the electronic distribution of the molecule. This can influence the compound's interaction with biological targets and its overall pharmacokinetic profile. The choice of heterocycle is critical, as the position of the nitrogen atom(s) dictates the vector of the side chains and the molecule's dipole moment, which can impact protein-ligand interactions.[5]
Synthetic Considerations: The synthesis of such heterocyclic analogs often requires different strategic approaches, starting from commercially available substituted pyridines or pyrimidines and building the propionate and aminomethyl side chains using standard organic transformations.
Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes key performance metrics for the synthesis of MAMPP and a representative alternative. The data is synthesized from process chemistry literature and patents.
| Parameter | Standard MAMPP Synthesis (Nitrile Reduction) | Alternative 1: Amination of Chloro-Intermediate |
| Starting Material | Methyl 3-(4-cyanophenyl)propanoate | Methyl 3-[4-(chloromethyl)phenyl]propanoate |
| Key Transformation | Catalytic Hydrogenation (H₂, Raney Ni/Pd-C) | Amination (e.g., NH₃, hexamine) |
| Typical Overall Yield | 75-85% | 70-80% |
| Purity (Crude) | ~95% (HPLC) | ~90% (HPLC, risk of di-/tri-alkylation) |
| Key Safety Concern | Pyrophoric catalysts, high-pressure H₂ | Lachrymatory intermediates |
| Relative Cost Index | 1.2 | 1.0 |
| Scalability | Moderate (requires specialized equipment) | High (standard batch reactors) |
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, we provide a detailed, self-validating protocol for the synthesis of MAMPP via catalytic hydrogenation.
Protocol 1: Synthesis of this compound via Nitrile Reduction
Objective: To prepare MAMPP from Methyl 3-(4-cyanophenyl)propanoate with high purity and yield.
Materials:
-
Methyl 3-(4-cyanophenyl)propanoate (1.0 eq)
-
Methanol (10 vol)
-
Raney Nickel (50% slurry in water, 0.1 eq by dry weight)
-
Ammonia (7N solution in Methanol, 0.5 vol)
-
Hydrogen Gas (H₂)
-
Diatomaceous Earth (e.g., Celite®)
Procedure:
-
Reactor Setup: Charge a high-pressure autoclave with Methyl 3-(4-cyanophenyl)propanoate and Methanol.
-
Catalyst Addition: Under an inert atmosphere (N₂), carefully add the Raney Nickel slurry. Causality Note: The use of an inert atmosphere is critical as Raney Nickel is pyrophoric and can ignite upon exposure to air.
-
Ammonia Addition: Add the methanolic ammonia solution. Expertise Note: Ammonia is added to suppress the formation of secondary amine impurities by competing with the product amine for reaction with partially reduced intermediates.
-
Hydrogenation: Seal the reactor. Purge with N₂ gas three times, then with H₂ gas three times. Pressurize the reactor to 10-15 bar with H₂ and heat to 50-60°C. Maintain the reaction under constant H₂ pressure with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by checking for the cessation of hydrogen uptake and by periodic sampling and analysis (e.g., HPLC or TLC) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with N₂.
-
Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with Methanol. Trustworthiness Note: The filtration must be done carefully, keeping the filter cake wet with solvent to prevent the catalyst from becoming pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or crystallization if required. The product is typically obtained as a pale yellow oil.
Visualization of Synthetic Pathways
The following diagrams illustrate the comparative synthetic workflows.
Diagram 1: Standard vs. Alternative Synthesis Route
Caption: Comparison of synthetic routes to MAMPP.
Diagram 2: Experimental Workflow for Protocol 1
Caption: Workflow for MAMPP synthesis via hydrogenation.
Conclusion and Future Outlook
While this compound remains a valuable and widely used synthetic intermediate, this guide demonstrates that viable alternatives exist and should be considered during process development and optimization. The choice between a direct analog from a different precursor, like a chloromethyl derivative, and a more novel bioisosteric replacement depends on the specific goals of the project—be it cost reduction, process simplification, or the development of new chemical entities with improved properties. The amination of chloro-intermediates offers a scalable, lower-pressure alternative to catalytic hydrogenation, while heterocyclic bioisosteres present an opportunity for innovation in drug discovery by fine-tuning pharmacological profiles. Future research will likely focus on developing even more efficient catalytic systems and exploring a wider range of bioisosteres to expand the synthetic chemist's toolkit.
References
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Olimjonov, S., et al. (2022). An Improved and Practical Synthesis of Rivaroxaban. HETEROCYCLES, 104(10), 1855. Link
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Roehrig, S., et al. (2012). Process for the preparation of rivaroxaban and intermediates thereof. EP2521723A1. Link
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Lombardino, J. G., & Lowe, J. A. (2004). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 229-254). Link
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Aggarwal, A., et al. (2010). Processes for the preparation of rivaroxaban and intermediates thereof. US7816355B1. Link
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IPCA Laboratories Ltd. (2024). Patent Filing for Rivaroxaban Intermediate Compound. Pharmaceutical Technology. Link
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. Link
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Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of 4-(Aminomethyl)benzoic Acid: A Foundation for Innovation. Link
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Gunanathan, C., & Gandelman, M. (2012). Application of Bioisosteres in Drug Design. SlideShare. Link
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Anonymous. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. Link
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Anonymous. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. Link
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Anonymous. Preparation method of methyl 2-(4-chloromethylphenyl)propionate. CN106349051A. Link
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Anonymous. Novel technology for synthesis of aminomethylbenzoic acid. CN102718673A. Link
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Coe, S. (2021). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Link
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Anonymous. (2012). Application of Bioisosteres in Drug Design. SlideShare. Link
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Anonymous. Process for the preparation of rivaroxaban involving novel intermediate. US11034683B2. Link
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A Comparative Guide to the Biological Activity of Tranexamic Acid Analogs, Including Methyl 3-[4-(aminomethyl)phenyl]propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Methyl 3-[4-(aminomethyl)phenyl]propionate and its structural analogs. The primary focus is on their antifibrinolytic properties, mediated through the inhibition of plasminogen activation. This document synthesizes data from various studies to offer insights into structure-activity relationships and guide future research and development.
Introduction to Antifibrinolytic Agents
The fibrinolytic system is crucial for dissolving blood clots to maintain blood vessel patency. However, excessive fibrinolysis can lead to significant bleeding. Antifibrinolytic agents are therapeutic compounds that inhibit this process, primarily by preventing the conversion of plasminogen to plasmin, the key enzyme responsible for fibrin degradation.[1][2] Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and a widely used antifibrinolytic drug.[3][4] It competitively inhibits the activation of plasminogen to plasmin by binding to the lysine-binding sites on plasminogen, thereby preventing its interaction with fibrin.[1][2] This action stabilizes fibrin clots and helps control bleeding in various clinical settings, including surgery and trauma.[1][5]
This compound shares structural similarities with tranexamic acid, suggesting it may possess similar biological activities. This guide will explore the known activities of this compound and its analogs, providing a framework for comparison.
Core Structures and Analogs
The biological activity of this class of compounds is intrinsically linked to their chemical structures. The core scaffold consists of a ring structure (either cyclohexane or benzene) with an aminomethyl group and a carboxylic acid or ester group.
Key Structural Analogs:
-
Tranexamic Acid (TXA): The benchmark compound, featuring a cyclohexane ring. It is a potent antifibrinolytic agent.[3]
-
This compound: The focus of this guide, with a phenyl ring and a propionate methyl ester.
-
4-(Aminomethyl)benzoic acid (AMBA): An aromatic analog of tranexamic acid.
-
Epsilon-aminocaproic acid (EACA): A linear aliphatic analog, less potent than tranexamic acid.[3][4]
Comparative Biological Activity
The primary biological activity of these compounds is the inhibition of fibrinolysis. However, the potency and specificity can vary significantly with structural modifications.
| Compound | Core Structure | Relative Potency (Antifibrinolytic) | Other Reported Activities |
| Tranexamic Acid (TXA) | Cyclohexane | High (approx. 10x EACA)[3][6] | Procoagulant effects at certain concentrations[4], Active site inhibitor of urokinase plasminogen activator (uPA)[7][8] |
| This compound | Phenyl | Data not widely available, predicted antifibrinolytic | Potential for other activities based on the phenyl propionate moiety (e.g., anti-inflammatory, antioxidant)[9] |
| 4-(Aminomethyl)benzoic acid (AMBA) | Phenyl | Moderate to High | Antifibrinolytic |
| Epsilon-aminocaproic acid (EACA) | Aliphatic Chain | Baseline | Procoagulant effects[4] |
| YO-class Inhibitors | TXA-derived | High | Direct plasmin inhibition, anti-metastatic effects[10] |
Structure-Activity Relationship Insights:
-
The distance and relative orientation between the amino and carboxyl groups are critical for binding to the lysine-binding sites of plasminogen.
-
Cyclohexane and phenyl rings provide a rigid scaffold that can enhance binding affinity compared to the flexible aliphatic chain of EACA.
-
Esterification of the carboxylic acid, as in this compound, may create a prodrug that requires in vivo hydrolysis to become fully active. Prodrug strategies can be employed to improve pharmacokinetic profiles.[11]
-
Derivatization of the core structure can lead to compounds with novel mechanisms, such as direct plasmin inhibition, as seen with the YO-class of inhibitors.[10]
Mechanism of Action: Inhibition of Fibrinolysis
The primary mechanism of action for tranexamic acid and its close analogs is the competitive inhibition of plasminogen activation.[1][2]
-
Binding to Plasminogen: These compounds, being lysine analogs, bind to the lysine-binding sites within the kringle domains of plasminogen.[7]
-
Conformational Change: This binding induces a conformational change in plasminogen.[7]
-
Inhibition of Fibrin Binding: The altered conformation prevents plasminogen from binding to fibrin.
-
Reduced Plasmin Formation: As plasminogen activators like tissue plasminogen activator (t-PA) are most effective when plasminogen is bound to fibrin, this dissociation significantly reduces the conversion of plasminogen to plasmin.[1]
-
Fibrin Stabilization: The resulting decrease in plasmin levels leads to the stabilization of the fibrin clot and a reduction in bleeding.
It's noteworthy that at lower concentrations, tranexamic acid can paradoxically enhance plasmin activity due to a conformational change that makes plasminogen a better substrate for plasminogen activators.[7] However, at therapeutic concentrations, the antifibrinolytic effect of preventing fibrin binding predominates.
Caption: Mechanism of antifibrinolytic action.
Experimental Protocols for Activity Assessment
Evaluating the biological activity of these analogs requires specific and validated assays.
In Vitro Antifibrinolytic Activity Assessment
1. Plasminogen Activation Assay:
This assay directly measures the conversion of plasminogen to plasmin in the presence of a plasminogen activator and the test compound.[12]
-
Principle: A chromogenic substrate for plasmin is used. The rate of color development is proportional to the amount of plasmin formed.
-
Step-by-Step Protocol:
-
Prepare a solution of plasminogen and a plasmin-specific chromogenic substrate in a suitable buffer (e.g., Tris-HCl) in a 96-well plate.[12]
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding a fixed concentration of a plasminogen activator (e.g., t-PA or uPA).[12]
-
Incubate the plate at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.[12]
-
Calculate the rate of plasmin formation and determine the IC50 value for the test compound.
-
2. Fibrin Clot Lysis Assay:
This assay provides a more physiologically relevant measure of antifibrinolytic activity by assessing the lysis of a fibrin clot.
-
Principle: A clot is formed in the presence of plasminogen and a plasminogen activator. The time taken for the clot to lyse is measured in the presence and absence of the test compound.
-
Step-by-Step Protocol:
-
In a 96-well plate, combine fibrinogen, plasminogen, and the test compound.
-
Initiate clotting by adding thrombin and a plasminogen activator (e.g., t-PA).
-
Monitor the change in optical density over time as the clot forms and then lyses.
-
The time to 50% clot lysis is determined for each concentration of the test compound.
-
Plot the lysis time against the compound concentration to determine its antifibrinolytic potency.
-
Caption: Workflow for comparative activity assessment.
Other Potential Biological Activities
While the primary focus is on antifibrinolytic activity, the chemical scaffolds of these compounds may allow for other biological effects. For instance, derivatives of p-aminophenol have shown antioxidant and anticancer activities.[13][14] Similarly, some phenylpropanoic acid derivatives have demonstrated antimicrobial properties.[15] It is therefore prudent to consider screening these analogs for a broader range of biological activities.
Conclusion
This compound and its analogs represent a promising class of compounds with potential antifibrinolytic activity. By leveraging established in vitro assays, researchers can systematically evaluate their potency and efficacy. A thorough understanding of the structure-activity relationships within this series will be instrumental in the design and development of novel hemostatic agents with improved therapeutic profiles. Further investigation into the broader biological activity of these compounds is also warranted to uncover their full therapeutic potential.
References
- Vertex AI Search. (2017). X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors. National Institutes of Health.
- Vertex AI Search. (2019). Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. National Institutes of Health.
- Vertex AI Search. (n.d.). Antifibrinolytic Therapy and Perioperative Considerations. PubMed Central.
- Vertex AI Search. (n.d.). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed.
- Vertex AI Search. (n.d.). Point-of-care Measurement of the Antifibrinolytic Activity of Tranexamic Acid in Cardiac Surgery. ClinicalTrials.gov.
- Vertex AI Search. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed.
- Vertex AI Search. (2025). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. ResearchGate.
- Vertex AI Search. (2024). What is the mechanism of Tranexamic Acid?. Patsnap Synapse.
- Vertex AI Search. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI.
- Vertex AI Search. (2025). What is the mechanism of action of Tranexamic Acid (TXA)?. Dr.Oracle.
- Vertex AI Search. (n.d.). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. MDPI.
- Vertex AI Search. (n.d.). Tranexamic Acid. PubChem.
- Vertex AI Search. (n.d.). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. ResearchGate.
- Vertex AI Search. (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate.
- Vertex AI Search. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
- Vertex AI Search. (2010). Procoagulant Activity of Antifibrinolytic Agents; A Novel Hemostatic Mechanism of Tranexamic Acid and Epsilon-Aminocaproic Acid. Blood.
- Vertex AI Search. (2024). tranexamic acid (TXA) pharmacology, antifibrinolytic drugs pharmacology, pharmacology made easy. YouTube.
- Vertex AI Search. (2025). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate.
- Vertex AI Search. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-[4-(aminomethyl)phenyl]propionate
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-[4-(aminomethyl)phenyl]propionate and its common salt form, this compound hydrochloride. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Understanding the Compound: Hazard Profile and Characteristics
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This compound and its hydrochloride salt are research chemicals whose toxicological properties may not be fully investigated. However, available data indicates several key hazards that must be addressed.
Key Chemical Identifiers:
-
Chemical Name: this compound
-
CAS Number: 35418-07-6[1]
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Molecular Weight: 179.22 g/mol [1]
GHS Hazard Identification: According to information from the European Chemicals Agency (ECHA), Methyl 3-(4-aminophenyl)propanoate is classified with the following hazards[1]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The hydrochloride salt form is also associated with similar hazards, including skin, eye, and respiratory irritation[2].
Table 1: Summary of Hazards and Required Precautions
| Hazard Statement | GHS Pictogram | Precautionary Measures |
| H302: Harmful if swallowed | Warning | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| H315: Causes skin irritation | Warning | Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice. |
| H319: Causes serious eye irritation | Warning | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| H335: May cause respiratory irritation | Warning | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with immediate, in-lab containment and culminates in transfer to a licensed waste disposal facility.
Diagram 1: Disposal Decision Workflow
Caption: A flowchart illustrating the key stages of chemical waste disposal.
Experimental Protocol for Safe Disposal:
I. Immediate Handling and Segregation:
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat[3][4].
-
Point-of-Generation Segregation: Do not mix this compound waste with other waste streams. Designate a specific container for this chemical to prevent accidental reactions.
-
Waste Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[5][6]. For liquid waste, ensure the container is not reactive with the chemical. Polyethylene or polypropylene containers are generally suitable[3].
II. Waste Accumulation and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).
-
Secure Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents[7][8].
-
Container Management: Keep the waste container closed at all times, except when adding waste[9]. Do not overfill the container.
III. Final Disposal Procedures:
-
Professional Disposal: The disposal of this compound must be handled by a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[5][9][10].
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed. This includes proper documentation and adherence to storage time limits, which can be up to 90 days for large quantity generators[6][11][12].
-
Spill Management: In the event of a spill, immediately contain the material using an inert absorbent such as sand, earth, or vermiculite[3]. Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste[3][13]. Ensure the cleanup is performed by personnel wearing appropriate PPE.
Causality and Best Practices: The "Why" Behind the "How"
Understanding the reasoning behind each step is crucial for fostering a strong safety culture.
-
Segregation: Preventing the mixture of incompatible chemicals is a cornerstone of laboratory safety. This compound, while not highly reactive, should be kept separate from strong oxidizers to avoid any potential for hazardous reactions[7].
-
Container Integrity: Using a designated, properly sealed container prevents the release of vapors, which can be an inhalation hazard, and protects against accidental spills[5].
-
Professional Disposal: Licensed disposal facilities have the necessary equipment and expertise to handle and treat chemical waste in an environmentally sound manner, often through methods like controlled incineration with flue gas scrubbing[10]. This ensures that the chemical does not contaminate soil or water systems.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
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Cole-Parmer. (n.d.). 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one - Material Safety Data Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-[4-(aminomethyl)phenyl]propionate
Our safety protocol is derived from an analysis of structurally similar compounds, primarily aromatic amines like Benzylamine and substituted benzoic acids such as 4-(Aminomethyl)benzoic acid.[1][2][3] The presence of the aminomethylphenyl group, in particular, dictates a stringent approach, as primary aromatic amines can be corrosive, readily absorbed through the skin, and cause severe irritation or damage.[3][4][5] This document provides the essential, immediate safety and logistical information required for handling this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Assessment: A Structurally-Informed Approach
The primary driver of the hazard profile for Methyl 3-[4-(aminomethyl)phenyl]propionate is the benzylamine-like moiety. Safety data for analogous compounds reveals significant potential for the following:
-
Severe Skin and Eye Damage: Benzylamine is classified as causing severe skin burns and eye damage.[3][5] Similarly, 4-(Aminomethyl)benzoic acid is known to cause skin and serious eye irritation.[6] Therefore, direct contact must be rigorously avoided.
-
Dermal and Oral Toxicity: Aromatic amines can be harmful if swallowed or if they come into contact with the skin.[3][5] The potential for systemic effects upon absorption necessitates the use of robust barrier protection.
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[6] Handling this compound in a powdered or volatile liquid form requires stringent engineering controls to prevent inhalation.
Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant and potentially corrosive, with a risk of toxicity upon ingestion or skin absorption.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from the specific hazards we have identified. Each component is critical and non-negotiable.
| PPE Component | Specification | Rationale and Field-Proven Insights |
| Hand Protection | Nitrile or Neoprene Gloves, Double-Gloved | The primary risk is dermal absorption and chemical burns.[3] Nitrile and neoprene offer good resistance to a range of organic compounds, including amines.[7] Double-gloving provides a critical safety buffer; should the outer glove be compromised, the inner glove offers temporary protection while you retreat and decontaminate. Always inspect gloves for any signs of degradation or pinholes before use. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[8] When handling larger quantities or during procedures with a high splash potential (e.g., transfers, dissolution), a full-face shield must be worn in addition to goggles to protect the entire face from corrosive splashes.[8] |
| Body Protection | Chemical-Resistant Laboratory Coat with Knit Cuffs | A standard cotton lab coat will absorb chemical splashes, holding the hazardous material against your skin. A chemical-resistant (e.g., polyester or a coated fabric) lab coat is required. Tightly knit cuffs are essential to prevent chemicals from running down the sleeve and onto the wrist or into the inner glove.[9] |
| Respiratory Protection | Use-Dependent (See Section 3) | All handling of the solid or its solutions must occur within a certified chemical fume hood.[10][11] This is the primary means of respiratory protection. If a situation arises where the fume hood fails or a large spill occurs outside of containment, a respirator (e.g., a full-face respirator with appropriate cartridges) would be required for emergency response.[9] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is paramount for minimizing exposure. This protocol is designed as a self-validating system; if a step cannot be completed as described, work must halt until the issue is resolved.
Preparation and Engineering Controls
-
Chemical Hygiene Plan (CHP) Review: Before beginning any work, ensure you are familiar with your institution's CHP, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[12][13] This plan is the overarching safety document for your laboratory.
-
Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year.[14] Check the airflow monitor to ensure it is functioning correctly. Before use, place a strip of tissue at the opening to visually confirm negative airflow.[15]
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment. Place them at least 6 inches inside the fume hood to ensure proper containment of any vapors or dust.[10][11][14]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the primary chemical container.
Handling Protocol (Inside Chemical Fume Hood)
Caption: Standard Operating Procedure for Handling this compound.
-
Containment: Place the chemical container and your working apparatus within a secondary containment tray inside the fume hood.
-
Weighing/Measuring: If handling the solid, carefully weigh the required amount, avoiding the generation of dust. If it is a liquid, measure the required volume. Perform these actions slowly and deliberately.
-
Chemical Operations: Conduct all reactions, dilutions, or transfers within the fume hood. Keep the sash at the lowest possible working height.[14] Never put your head inside the plane of the fume hood sash.[11]
-
Secure Containers: Once the operation is complete, ensure the primary container and any vessels containing the chemical are securely sealed.
Disposal Plan: Cradle-to-Grave Responsibility
Improper disposal poses a threat to human health and the environment.[16] All materials that have come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh paper, and other disposable materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container.[17][18] Do not overfill the container; leave at least 5% headspace for expansion.[17]
-
Sharps: Contaminated needles or sharp objects must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[19]
-
Storage and Pickup: Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Plan for the Unexpected
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
Spill Response
Caption: Emergency Spill Response Decision Tree.
For small spills inside a chemical fume hood:
-
Ensure your PPE is intact.
-
Contain the spill using a chemical spill kit with absorbent pads.
-
Work from the outside of the spill inward, absorbing the material.
-
Place all contaminated absorbent materials into a designated hazardous waste container.
-
Decontaminate the surface with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Report the spill to your laboratory supervisor.
For large spills or any spill outside of a fume hood:
-
Alert others and evacuate the immediate area.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
By integrating this expert-derived, procedurally sound guidance into your daily operations, you build a resilient culture of safety that protects you, your colleagues, and the valuable research you conduct.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

